molecular formula C10H16O3 B1359801 Ethyl 2-(2-oxocyclohexyl)acetate CAS No. 24731-17-7

Ethyl 2-(2-oxocyclohexyl)acetate

Cat. No.: B1359801
CAS No.: 24731-17-7
M. Wt: 184.23 g/mol
InChI Key: ZZWSNYNCRUZSPR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxocyclohexyl)acetate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-oxocyclohexyl)acetate
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InChI

InChI=1S/C10H16O3/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWSNYNCRUZSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201261267
Record name Cyclohexaneacetic acid, 2-oxo-, ethyl ester
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Molecular Weight

184.23 g/mol
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CAS No.

24731-17-7
Record name Cyclohexaneacetic acid, 2-oxo-, ethyl ester
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Record name Ethyl 2-oxocyclohexylacetate
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Record name Cyclohexaneacetic acid, 2-oxo-, ethyl ester
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Record name Ethyl 2-oxocyclohexylacetate
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Foundational & Exploratory

"Ethyl 2-(2-oxocyclohexyl)acetate" IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-oxocyclohexyl)acetate is a versatile bifunctional organic compound featuring both a ketone and an ester moiety. This structure makes it a valuable intermediate and building block in organic synthesis, particularly for the construction of more complex cyclic and heterocyclic systems. Its utility is especially pronounced in medicinal chemistry and drug discovery, where the cyclohexane scaffold is a common feature in a variety of therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound for professionals in the field of drug development.

Chemical Identification and Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. This data is essential for its correct identification, handling, and use in experimental settings.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 24731-17-7[1]
Molecular Formula C₁₀H₁₆O₃[1]
Molecular Weight 184.23 g/mol [1]
Appearance Not explicitly stated, likely a colorless to pale yellow liquid
Boiling Point Not explicitly stated
Solubility Soluble in common organic solvents
Synonyms Ethyl 2-cyclohexanoneacetate, Cyclohexaneacetic acid, 2-oxo-, ethyl ester, (2-Oxo-cyclohexyl)-acetic acid ethyl ester[1]

Spectroscopic Data

Spectroscopic data is critical for the verification of the identity and purity of this compound after synthesis or before its use in a reaction. While raw spectral data is best consulted in dedicated databases, the expected spectral characteristics are as follows:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as multiplets for the protons on the cyclohexane ring and the methylene group adjacent to the ester.

  • ¹³C NMR: The carbon nuclear magnetic resonance spectrum will display distinct peaks for the carbonyl carbons of the ketone and the ester, the carbons of the ethyl group, and the carbons of the cyclohexane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1710-1750 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments of the molecule.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method involves the alkylation of a cyclohexanone enolate with an ethyl haloacetate. An alternative powerful strategy for the formation of the 2-substituted cyclohexanone ring system is the Dieckmann condensation of a 1,7-diester, followed by alkylation and decarboxylation. Below is a representative protocol based on the alkylation of cyclohexanone.

Reaction: Alkylation of Cyclohexanone with Ethyl Bromoacetate

Materials:

  • Cyclohexanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl bromoacetate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (nitrogen or argon) supply

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) and cool the flask to -78 °C in a dry ice/acetone bath.

    • Add freshly distilled diisopropylamine to the cooled THF.

    • Slowly add n-butyllithium (n-BuLi) solution dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.

    • Slowly add a solution of cyclohexanone in anhydrous THF to the LDA solution dropwise, ensuring the temperature remains at -78 °C. Stir the reaction mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

  • Alkylation:

    • To the enolate solution at -78 °C, add ethyl bromoacetate dropwise via a syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a wide range of more complex molecules, including natural products and pharmaceutically active compounds. The 2-substituted cyclohexanone motif is present in numerous bioactive molecules. Derivatives of this core structure have been investigated for a variety of therapeutic applications.

The presence of two reactive centers, the ketone and the ester, allows for a diverse array of subsequent chemical transformations. The ketone can undergo reactions such as reduction, reductive amination, and Wittig reactions, while the ester can be hydrolyzed, reduced, or converted to an amide. This chemical versatility makes this compound a useful starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

While direct applications of this compound in drug development are not extensively documented in publicly available literature, the structural motif is of significant interest. For instance, related α-keto acid derivatives are known precursors to biologically active natural products and have been incorporated into molecules designed as inhibitors of proteolytic enzymes.[2]

Synthetic Workflow Diagram

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound via the alkylation of a pre-formed cyclohexanone enolate.

G cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Work-up & Purification Cyclohexanone Cyclohexanone Enolate Cyclohexanone Lithium Enolate Cyclohexanone->Enolate Deprotonation LDA LDA in THF, -78 °C LDA->Cyclohexanone Product This compound Enolate->Product SN2 Attack EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Enolate Quench Aqueous Quench (NH4Cl) Product->Quench Extraction Extraction Quench->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of novel compounds with potential biological activity. The synthetic protocols for its preparation are well-established, and its characterization is straightforward using standard analytical techniques. For researchers and scientists in drug development, this compound represents a versatile tool for the exploration of new chemical space and the development of next-generation therapeutics.

References

"Ethyl 2-(2-oxocyclohexyl)acetate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ethyl 2-(2-oxocyclohexyl)acetate and a Related Compound

This guide provides detailed information on the molecular weight and chemical formula of this compound. For clarity and to prevent potential confusion due to similar nomenclature, this document also includes data for a closely related compound, Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate. This information is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Physicochemical Data

The fundamental molecular properties of this compound and Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate are summarized below. These quantitative data are essential for experimental design, chemical synthesis, and analytical characterization.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₀H₁₆O₃184.23[1][2]
Ethyl 2-oxo-2-(2-oxocyclohexyl)acetateC₁₀H₁₄O₄198.22[3][4]

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the chemical structure, as represented by the compound name, and its corresponding molecular formula and molecular weight. Understanding this relationship is fundamental in chemical sciences.

Caption: Relationship between compound and properties.

References

"Ethyl 2-(2-oxocyclohexyl)acetate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-oxocyclohexyl)acetate is a cyclic β-keto ester of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester group, makes it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its physical and chemical properties, along with insights into its synthesis and potential applications, particularly in the realm of drug discovery.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound (CAS No. 24731-17-7) is presented below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆O₃[1][2][3][4][5][6]
Molecular Weight 184.23 g/mol [1][2][4][6]
Appearance Colorless to yellow liquid or solid[3][5][7]
Boiling Point 265.5 °C at 760 mmHg[7]
Density 1.02 g/mL at 25 °C[3][7]
Refractive Index (n20/D) 1.458[7]
Flash Point >110 °C (>230 °F)[7][8]
Solubility Soluble in organic solvents such as ethanol and ether; limited solubility in water.[5]
CAS Number 24731-17-7[1][2][3][4][5][6]

Synthesis and Reactivity

The synthesis of this compound can be conceptually approached through the alkylation of a cyclohexanone enolate or its equivalent with an ethyl haloacetate. A detailed experimental protocol for a similar compound, ethyl 2-oxocyclopentylacetate, is described in the patent literature and involves the cyclization of a diester followed by alkylation.[9] This suggests a plausible synthetic route for the cyclohexyl analog.

Illustrative Synthetic Approach (based on analogous procedures):

A potential synthesis could involve the Dieckmann condensation of a suitable adipic acid derivative to form the cyclohexanone ring, followed by alkylation of the resulting β-keto ester at the α-position with ethyl bromoacetate in the presence of a base.

The reactivity of this compound is primarily dictated by its two functional groups:

  • Ketone: The cyclohexanone moiety can undergo various reactions typical of ketones, such as reduction to the corresponding alcohol, reductive amination, and reactions involving the enolate.

  • Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, transesterified, or react with nucleophiles at the carbonyl carbon.

  • α-Methylene Group: The methylene group situated between the two carbonyl functionalities is acidic and can be readily deprotonated to form an enolate, which is a key intermediate for various carbon-carbon bond-forming reactions.

Experimental Protocols

General Procedure for Synthesis (Hypothetical):

  • Enolate Formation: A solution of a suitable cyclohexanone precursor (e.g., 2-carbethoxycyclohexanone) in an aprotic solvent (e.g., tetrahydrofuran) is treated with a strong base (e.g., sodium hydride or lithium diisopropylamide) at a low temperature to generate the corresponding enolate.

  • Alkylation: Ethyl bromoacetate is added to the enolate solution, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the connectivity of atoms and the presence of the characteristic functional groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the ketone and ester carbonyl groups.

  • Mass Spectrometry (MS): The mass spectrum would provide the molecular weight of the compound and information about its fragmentation pattern.

Applications in Drug Discovery

This compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structure is a key component in the synthesis of molecules targeting dopamine receptors.[5] The ability to introduce substituents at various positions of the molecule makes it an attractive scaffold for generating libraries of compounds for drug screening and lead optimization.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a chemical compound like this compound.

Workflow for Synthesis and Characterization start Conceptualization of Synthesis reagents Selection of Starting Materials and Reagents start->reagents synthesis Chemical Synthesis (e.g., Alkylation of Enolate) reagents->synthesis workup Reaction Work-up and Crude Product Isolation synthesis->workup purification Purification (e.g., Distillation, Chromatography) workup->purification characterization Structural Characterization purification->characterization final_product Pure this compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms purity Purity Assessment (e.g., GC, HPLC) characterization->purity application Application in Further Synthesis (e.g., Drug Discovery) final_product->application

Caption: A logical workflow for the synthesis and characterization of a target molecule.

References

Spectroscopic Profile of Ethyl 2-(2-oxocyclohexyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(2-oxocyclohexyl)acetate, a significant chemical intermediate. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics to support its identification, characterization, and application in research and development.

Data Presentation

The spectroscopic data for this compound (CAS No: 24731-17-7) are summarized in the tables below for ease of reference and comparison.

Table 1: 1H NMR Spectral Data (CDCl3)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.12Quartet2H-OCH2 CH3
~3.3-2.8Multiplet1H-CH (CO)-
~2.5-1.5Multiplet8HCyclohexyl ring protons
~1.25Triplet3H-OCH2CH3
~2.4-2.2Multiplet2H-CH2 COO-

Note: Precise chemical shifts and multiplicities can vary depending on solvent and experimental conditions. The keto-enol tautomerism of β-keto esters can also lead to the presence of additional signals for the enol form.

Table 2: 13C NMR Spectral Data (CDCl3)

Chemical Shift (δ) ppmAssignment
~210C=O (ketone)
~172C=O (ester)
~61-OC H2CH3
~50-C H(CO)-
~42Cyclohexyl -C H2- adjacent to ketone
~35-C H2COO-
~28Cyclohexyl -C H2-
~25Cyclohexyl -C H2-
~14-OCH2C H3

Note: These are approximate chemical shifts based on the structure and typical values for similar functional groups.[1][2]

Table 3: IR Spectral Data (Neat)

Wavenumber (cm-1)IntensityAssignment
~2930, ~2860StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1710StrongC=O stretch (ketone)[3]
~1200StrongC-O stretch (ester)

Note: The presence of two distinct carbonyl peaks is characteristic of a β-keto ester.[3]

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Proposed Fragment
184Moderate[M]+ (Molecular Ion)
139High[M - OCH2CH3]+
111Moderate[M - COOCH2CH3]+
83High[C6H11]+
55High[C4H7]+

Note: Fragmentation patterns can be complex and may vary with instrumentation.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then filtered into a 5 mm NMR tube.[4]

  • 1H NMR Acquisition: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 MHz or higher. A wider spectral width (e.g., 0-220 ppm) is used. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon atom.[5] A greater number of scans is required compared to 1H NMR due to the lower natural abundance of the 13C isotope.[5]

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm-1). A background spectrum of the clean salt plates is acquired first and automatically subtracted from the sample spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm-1), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.[6] In the ion source, the molecules are bombarded with high-energy electrons (Electron Ionization - EI), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: A detector measures the abundance of ions at each m/z value. The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z. The peak with the highest intensity is known as the base peak, and the peak corresponding to the intact molecule is the molecular ion peak.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic characterization of this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation cluster_conclusion Conclusion Sample This compound Dissolution Dissolve in CDCl3 with TMS Sample->Dissolution ThinFilm Prepare Neat Liquid Film Sample->ThinFilm GC_Injection Inject into GC Sample->GC_Injection NMR NMR Spectrometer (1H & 13C) Dissolution->NMR IR FT-IR Spectrometer ThinFilm->IR MS Mass Spectrometer (EI) GC_Injection->MS NMR_Data Acquire FID Fourier Transform Phase & Reference NMR->NMR_Data IR_Data Acquire Interferogram Fourier Transform Background Subtraction IR->IR_Data MS_Data Separate by m/z Detect Ions Generate Mass Spectrum MS->MS_Data NMR_Interp Chemical Shift Splitting Patterns Integration NMR_Data->NMR_Interp IR_Interp Characteristic Absorptions (C=O, C-H, C-O) IR_Data->IR_Interp MS_Interp Molecular Ion Peak Fragmentation Pattern MS_Data->MS_Interp Structure Structure Confirmation NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Spectroscopic analysis workflow.

References

Synthesis of Ethyl 2-(2-oxocyclohexyl)acetate from Cyclohexanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-(2-oxocyclohexyl)acetate from cyclohexanone, primarily focusing on the Stork enamine alkylation method. This versatile and widely used reaction offers a reliable pathway for the α-alkylation of ketones under mild conditions. This document outlines the underlying reaction mechanisms, provides detailed experimental protocols, and presents quantitative data for key transformations.

Introduction

The α-alkylation of cyclohexanones is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of complex molecules, including natural products and pharmaceutical agents. The direct alkylation of cyclohexanone enolates is often hampered by issues of polyalkylation, lack of regioselectivity, and the need for strong bases. The Stork enamine alkylation, developed by Gilbert Stork, provides an elegant solution to these challenges by utilizing an enamine as a stable and nucleophilic enolate equivalent.[1][2][3][4] This method allows for the controlled mono-alkylation of ketones with a variety of electrophiles, including ethyl haloacetates, to afford products such as this compound.

Reaction Mechanism: The Stork Enamine Synthesis

The Stork enamine synthesis proceeds through a three-step sequence:

  • Enamine Formation: Cyclohexanone is reacted with a secondary amine, typically pyrrolidine or morpholine, in the presence of an acid catalyst to form a nucleophilic enamine. This reaction is a reversible condensation, and water is typically removed to drive the equilibrium towards the enamine product.[2][4][5]

  • Alkylation: The enamine then acts as a nucleophile, attacking an electrophile such as ethyl bromoacetate or ethyl chloroacetate in an SN2 reaction. This step forms a new carbon-carbon bond at the α-position of the original ketone, resulting in an iminium salt intermediate.[3][5]

  • Hydrolysis: The iminium salt is subsequently hydrolyzed, typically with aqueous acid, to regenerate the ketone functionality, yielding the desired α-alkylated product, this compound.[1][3]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound via the Stork enamine alkylation. Two common secondary amines, pyrrolidine and morpholine, are presented for the enamine formation step.

Formation of 1-(Cyclohex-1-en-1-yl)pyrrolidine (Pyrrolidine Enamine of Cyclohexanone)

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene (or Benzene)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid, and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude 1-(cyclohex-1-en-1-yl)pyrrolidine is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Formation of 4-(Cyclohex-1-en-1-yl)morpholine (Morpholine Enamine of Cyclohexanone)

Materials:

  • Cyclohexanone

  • Morpholine

  • Potassium carbonate (as a dehydrating agent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine cyclohexanone (1.0 eq) and morpholine (1.5 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Heat the mixture at reflux with stirring for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Filter to remove the potassium carbonate.

  • Remove the excess morpholine under reduced pressure to obtain the crude 4-(cyclohex-1-en-1-yl)morpholine, which can be used directly in the subsequent alkylation step.

Alkylation of the Enamine with Ethyl Bromoacetate

Materials:

  • Crude 1-(cyclohex-1-en-1-yl)pyrrolidine or 4-(cyclohex-1-en-1-yl)morpholine (from step 3.1 or 3.2)

  • Ethyl bromoacetate

  • Anhydrous solvent (e.g., Dioxane, Acetonitrile, or THF)

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the crude enamine (1.0 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, proceed to the hydrolysis step.

Hydrolysis of the Iminium Salt to this compound

Materials:

  • Reaction mixture from step 3.3

  • Aqueous hydrochloric acid (e.g., 10%) or aqueous acetic acid

  • Ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the reaction mixture from the alkylation step, add an equal volume of aqueous acid (e.g., 10% HCl).

  • Stir the mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ether or ethyl acetate) (3 x volumes).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following tables summarize typical quantitative data for the key steps in the synthesis of this compound. Note that specific yields and reaction conditions can vary based on the scale of the reaction and the purity of the reagents.

Table 1: Enamine Formation from Cyclohexanone

Secondary AmineCatalyst/Dehydrating AgentSolventReaction Time (h)Typical Yield (%)
Pyrrolidinep-TsOHToluene2-485-95
MorpholineK₂CO₃Neat4-680-90

Table 2: Alkylation and Hydrolysis to this compound

EnamineAlkylating AgentSolventReaction Time (h)Reaction Temp. (°C)Typical Overall Yield (%)
Pyrrolidine EnamineEthyl BromoacetateDioxane12-2425-5050-70
Morpholine EnamineEthyl ChloroacetateAcetonitrile18-3025-6045-65

Note: The overall yield is calculated from cyclohexanone.

Visualizations

Workflow for the Synthesis of this compound

Synthesis_Workflow Cyclohexanone Cyclohexanone Pyrrolidine_Morpholine Pyrrolidine or Morpholine Enamine_Formation Enamine Formation Pyrrolidine_Morpholine->Enamine_Formation Ethyl_Haloacetate Ethyl Bromoacetate or Ethyl Chloroacetate Alkylation Alkylation Ethyl_Haloacetate->Alkylation Final_Product This compound Enamine Cyclohexanone Enamine Enamine_Formation->Enamine p-TsOH or K₂CO₃ Toluene or Neat, Reflux Enamine->Alkylation Iminium_Salt Iminium Salt Alkylation->Iminium_Salt Anhydrous Solvent (Dioxane, ACN, THF) Hydrolysis Hydrolysis Iminium_Salt->Hydrolysis Aqueous Acid (e.g., HCl) Hydrolysis->Final_Product Stork_Enamine_Alkylation cluster_0 1. Enamine Formation cluster_1 2. Alkylation cluster_2 3. Hydrolysis start Cyclohexanone amine + Secondary Amine (e.g., Pyrrolidine) catalyst [H⁺] catalyst - H₂O enamine → Enamine enamine2 Enamine electrophile + Ethyl Bromoacetate iminium → Iminium Salt iminium2 Iminium Salt hydrolysis + H₃O⁺ product → this compound

References

An In-depth Technical Guide to the Sodium Borohydride Reduction of Ethyl 2-(2-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between ethyl 2-(2-oxocyclohexyl)acetate and sodium borohydride (NaBH₄), a pivotal transformation in organic synthesis. The document details the reaction's core principles, including its chemoselectivity and diastereoselectivity, and provides a representative experimental protocol. Furthermore, it presents predicted quantitative and spectroscopic data for the resulting products, offering a valuable resource for researchers in drug discovery and chemical development.

Introduction

The reduction of carbonyl compounds is a fundamental process in the synthesis of pharmaceuticals and other complex organic molecules. This compound presents an interesting case for reduction, as it possesses two carbonyl functionalities: a ketone within the cyclohexyl ring and an ester in the acetate side chain. Sodium borohydride is a mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2] Its lower reactivity compared to agents like lithium aluminum hydride allows for the chemoselective reduction of the ketone in the presence of the ester, yielding ethyl 2-(2-hydroxycyclohexyl)acetate.[3]

This reaction is of significant interest due to the formation of a new stereocenter at the hydroxyl-bearing carbon, leading to the potential for two diastereomeric products: cis- and trans-ethyl 2-(2-hydroxycyclohexyl)acetate. The stereochemical outcome of this reduction is governed by the principles of nucleophilic addition to cyclic systems, which can be rationalized using established models of asymmetric induction.[4][5][6][7] Understanding and controlling this diastereoselectivity is crucial for the synthesis of stereochemically pure compounds, a critical aspect of modern drug development.

Reaction Mechanism and Stereoselectivity

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the cyclohexanone ring.[1][8][9] The presence of the ester group at the 2-position influences the stereochemical course of the reduction. The relative orientation of the substituents on the cyclohexane ring dictates the facial selectivity of the hydride attack, leading to the formation of a mixture of cis and trans diastereomers.

Chemoselectivity

Sodium borohydride is a well-established reagent for the selective reduction of ketones in the presence of esters.[1][2][3] The carbonyl carbon of a ketone is generally more electrophilic than that of an ester, which is stabilized by resonance with the adjacent oxygen atom. Consequently, the hydride from NaBH₄ will preferentially attack the ketone, leaving the ester functionality intact under standard reaction conditions.

Diastereoselectivity and the Felkin-Anh Model

The diastereoselectivity of the reduction of 2-substituted cyclohexanones can be predicted using the Felkin-Anh model.[6][10][11] This model analyzes the steric and electronic interactions in the transition state of the nucleophilic attack. For this compound, the substituent at the alpha-carbon to the carbonyl is the ethyl acetate group. The conformational preference of this group in the transition state will determine the preferred trajectory of the incoming hydride nucleophile.

The Felkin-Anh model predicts that the largest group on the alpha-carbon will orient itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile will then attack the carbonyl carbon from the least hindered face, following the Bürgi-Dunitz trajectory. In the case of this compound, the ethyl acetate group is the largest substituent. The model predicts that the hydride will attack from the face opposite to this bulky group, leading to the formation of one diastereomer as the major product. Generally, for 2-substituted cyclohexanones, attack from the axial direction is favored, leading to the equatorial alcohol as the major product. This corresponds to the trans isomer.

Experimental Protocol

The following is a representative experimental protocol for the sodium borohydride reduction of this compound. This protocol is based on established procedures for similar reductions.[1][4][12][13][14]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: A solution of this compound (1.0 eq) in anhydrous methanol (0.2 M) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride (1.1 eq) is added portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, the reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is approximately 6-7.

  • Work-up: The mixture is concentrated under reduced pressure to remove most of the methanol. The residue is partitioned between dichloromethane and water. The aqueous layer is extracted twice more with dichloromethane.

  • Washing: The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product as a mixture of diastereomers.

  • Purification: The diastereomers can be separated by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation

The following tables summarize the expected quantitative and spectroscopic data for the products of the reaction. As specific literature data for this exact compound is scarce, the NMR data is predicted based on established principles and data from analogous compounds.

Table 1: Predicted Quantitative Data

ParameterPredicted Value/Range
Yield 85-95%
Diastereomeric Ratio (trans:cis) 4:1 to 9:1

Note: The diastereomeric ratio is an estimation based on typical sodium borohydride reductions of 2-substituted cyclohexanones, where the formation of the equatorial alcohol (trans product) is favored.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Assignmenttrans-Isomer (Predicted δ, ppm)cis-Isomer (Predicted δ, ppm)
-OCH₂CH₃ 4.12 (q, J = 7.1 Hz, 2H)4.14 (q, J = 7.1 Hz, 2H)
CH-OH 3.65 (m, 1H)4.05 (m, 1H)
CH-CH₂CO₂Et 2.20 (m, 1H)2.45 (m, 1H)
-CH₂CO₂Et 2.35 (dd, J = 15.0, 5.0 Hz, 1H), 2.50 (dd, J = 15.0, 7.0 Hz, 1H)2.25 (dd, J = 15.5, 6.0 Hz, 1H), 2.60 (dd, J = 15.5, 8.0 Hz, 1H)
Cyclohexyl-H 1.10-2.00 (m, 8H)1.20-2.10 (m, 8H)
-OCH₂CH₃ 1.25 (t, J = 7.1 Hz, 3H)1.26 (t, J = 7.1 Hz, 3H)
-OH 2.80 (br s, 1H)2.95 (br s, 1H)

Prediction Rationale: In the trans isomer, the hydroxyl group is equatorial, and the proton on the same carbon (CH-OH) is axial, typically appearing at a lower chemical shift with multiple small coupling constants. In the cis isomer, the hydroxyl group is axial, and the corresponding proton is equatorial, leading to a higher chemical shift and different coupling pattern.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Assignmenttrans-Isomer (Predicted δ, ppm)cis-Isomer (Predicted δ, ppm)
C=O (ester) 173.5173.8
CH-OH 72.568.0
-OCH₂CH₃ 60.560.6
CH-CH₂CO₂Et 51.048.5
-CH₂CO₂Et 41.540.0
Cyclohexyl-C 35.0, 32.0, 25.0, 24.533.0, 29.0, 24.0, 21.0
-OCH₂CH₃ 14.214.2

Prediction Rationale: The chemical shift of the carbon bearing the hydroxyl group (CH-OH) is sensitive to its stereochemistry. Equatorial alcohols typically resonate at a lower field (higher ppm) compared to their axial counterparts.

Visualizations

Reaction Workflow

Reaction_Workflow Start This compound in Methanol Reagent NaBH4, 0 °C Start->Reagent 1-2 h Quench Quench with 1M HCl Reagent->Quench Workup Aqueous Work-up & Extraction with CH2Cl2 Quench->Workup Purification Column Chromatography Workup->Purification Products cis- and trans-Ethyl 2-(2-hydroxycyclohexyl)acetate Purification->Products

Caption: Workflow for the sodium borohydride reduction.

Stereochemical Pathway (Felkin-Anh Model)

Felkin_Anh_Model cluster_0 Conformational Analysis cluster_1 Hydride Attack cluster_2 Products Start This compound Chair_Conformer Chair Conformation with Equatorial Side Chain Start->Chair_Conformer Axial_Attack Axial Attack (Favored) Chair_Conformer->Axial_Attack Less Steric Hindrance Equatorial_Attack Equatorial Attack (Disfavored) Chair_Conformer->Equatorial_Attack More Steric Hindrance Trans_Product trans-Isomer (Major Product) Axial_Attack->Trans_Product Cis_Product cis-Isomer (Minor Product) Equatorial_Attack->Cis_Product

Caption: Felkin-Anh model for stereoselectivity.

Conclusion

The reaction of this compound with sodium borohydride is a highly efficient and selective method for the synthesis of ethyl 2-(2-hydroxycyclohexyl)acetate. The reaction demonstrates excellent chemoselectivity, with the ketone being reduced in preference to the ester. The diastereoselectivity of the reduction is predicted to favor the formation of the trans isomer, where the hydroxyl group adopts an equatorial position on the cyclohexane ring. This guide provides a robust framework for conducting this reaction and for the characterization of its products, serving as a valuable tool for synthetic chemists in academic and industrial research.

References

A Technical Guide to the Study of Keto-Enol Tautomerism in Ethyl 2-(2-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 2-(2-oxocyclohexyl)acetate, a β-keto ester, is structurally primed to exhibit keto-enol tautomerism, a fundamental equilibrium that significantly influences its chemical reactivity, physicochemical properties, and potential biological activity. This dynamic process involves the interconversion between the ketone (keto) form and its corresponding vinyl alcohol (enol) isomer. The position of this equilibrium is highly sensitive to environmental factors such as solvent polarity and temperature. While specific quantitative studies on this compound are not extensively documented in publicly available literature, this guide provides a comprehensive framework for its investigation. It details the established spectroscopic methodologies, experimental protocols, and data analysis techniques necessary to characterize and quantify the tautomeric equilibrium, using well-studied analogues like ethyl acetoacetate for illustrative purposes.

The Tautomeric Equilibrium

Keto-enol tautomerism is a chemical equilibrium between a keto form and an enol form.[1] For this compound, the equilibrium involves the migration of a proton from the α-carbon (adjacent to both carbonyl groups) to the keto-carbonyl oxygen, with a concurrent shift of the π-electrons. The enol form is stabilized by the formation of a conjugated π-system and a potential intramolecular hydrogen bond.[2]

Caption: Keto-enol equilibrium for this compound.

Experimental Protocols for Tautomer Analysis

The quantification of the keto-enol equilibrium is primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) being the most powerful tool.

Proton NMR (¹H NMR) Spectroscopy

¹H NMR spectroscopy allows for the direct observation and quantification of both tautomers in solution because the rate of interconversion is typically slow on the NMR timescale.[3] Distinct signals for the protons in the keto and enol forms can be integrated to determine their relative concentrations.[4]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of this compound.[2]

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CCl₄, D₂O, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it significantly influences the equilibrium position.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[2]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[3]

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters. A 90° pulse angle and a recycle delay of at least 5 times the longest T₁ relaxation time are recommended for accurate quantification.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[2]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the area of characteristic peaks corresponding to the keto and enol forms. For instance, the vinylic proton of the enol form and the α-proton of the keto form are typically well-separated and suitable for integration.[5]

    • Calculate the percentage of the enol form (% Enol) and the equilibrium constant (Keq).[4]

    • % Enol = [Integral (Enol) / (Integral (Enol) + Integral (Keto))] * 100

    • Keq = [Enol] / [Keto] = Integral (Enol) / Integral (Keto)

    Note: Integrals must be normalized based on the number of protons contributing to each signal.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid technique used to identify the key functional groups present in each tautomer.

Experimental Protocol:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.[2]

    • Solution: Prepare a 5-10% solution in a suitable solvent (e.g., CCl₄, CHCl₃) that is transparent in the regions of interest.[2]

  • Data Acquisition:

    • Obtain a background spectrum of the pure solvent or empty salt plates.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[2]

  • Data Analysis: Identify characteristic absorption bands. The keto form will show two distinct C=O stretching frequencies (one for the ketone, ~1715 cm⁻¹, and one for the ester, ~1740 cm⁻¹). The enol form will exhibit a C=C stretch (~1650 cm⁻¹), a conjugated C=O stretch (~1650-1700 cm⁻¹), and a broad O-H stretch (~2500-3200 cm⁻¹) due to intramolecular hydrogen bonding.[2]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomerism by observing the electronic transitions. The conjugated π-system of the enol form absorbs light at a longer wavelength (λmax) compared to the non-conjugated keto form.[6][7]

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions of the compound in various solvents of spectroscopic grade.

  • Data Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: The enol tautomer is expected to have a π → π* transition, resulting in a strong absorption band, typically in the 240-280 nm range, which is absent in the keto form.[6]

Data Presentation and Thermodynamic Analysis

All quantitative data should be summarized for clear comparison. The equilibrium constant (Keq) can be used to calculate the standard Gibbs free energy difference (ΔG°) between the tautomers, providing insight into their relative stability.

ΔG° = -RT ln(Keq)

Where R is the gas constant (8.314 J·mol⁻¹·K⁻¹) and T is the temperature in Kelvin.[3]

Table 1: Expected Spectroscopic Data for this compound Tautomers Based on characteristic values for β-keto esters.[2][5]

Spectroscopic Technique Tautomer Characteristic Signal Expected Value
¹H NMR Ketoα-CH proton~3.5 ppm (singlet or doublet)
Enolic OH~12.0 ppm (broad singlet)
EnolVinylic =CH~5.1 ppm (singlet)
IR Spectroscopy KetoC=O (ketone)~1715 cm⁻¹
C=O (ester)~1740 cm⁻¹
EnolO-H (intramolecular H-bond)2500-3200 cm⁻¹ (broad)
C=C / C=O (conjugated)~1650-1700 cm⁻¹
UV-Vis Spectroscopy Enolπ → π* transition (λmax)~240-280 nm

Table 2: Illustrative Tautomeric Equilibrium Data in Various Solvents Data shown is for the analogous compound ethyl acetoacetate to demonstrate solvent effects and is not specific to this compound.[1]

Solvent % Enol (Illustrative) Keq (Illustrative) ΔG° (kJ/mol at 298 K) (Illustrative)
Carbon Tetrachloride (CCl₄)49%0.96+0.10
Chloroform (CDCl₃)16%0.19+4.16
Water (D₂O)<2%<0.02>+9.69

Generally, non-polar solvents favor the enol form, which can be stabilized by intramolecular hydrogen bonding. Polar, protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the keto form, thus shifting the equilibrium toward the more polar keto tautomer.[1][3]

Visualizing Workflows and Mechanisms

Workflow for NMR-Based Equilibrium Study

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Lock & Shim Spectrometer C->D E Acquire ¹H Spectrum D->E F Process Spectrum (FT, Phase, Baseline) E->F G Integrate Keto & Enol Signals F->G H Calculate % Enol and Keq G->H I Calculate ΔG° H->I G cluster_acid Acid-Catalyzed Mechanism cluster_base Base-Catalyzed Mechanism Keto_A Keto Form ProtonatedKeto Protonated Carbonyl (Oxonium Ion) Keto_A->ProtonatedKeto 1. Protonation (H₃O⁺) Enol_A Enol Form ProtonatedKeto->Enol_A 2. Deprotonation (H₂O) Keto_B Keto Form Enolate Enolate Anion (Resonance Stabilized) Keto_B->Enolate 1. Deprotonation (OH⁻) Enol_B Enol Form Enolate->Enol_B 2. Protonation (H₂O)

References

Stability and Degradation Pathways of Ethyl 2-(2-oxocyclohexyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of Ethyl 2-(2-oxocyclohexyl)acetate, a key intermediate in various synthetic processes. Due to the limited availability of direct stability studies on this specific molecule, this document extrapolates from the known chemical behavior of its core functional groups—a β-keto ester and a cyclohexanone ring—to predict its degradation profile under various stress conditions. This guide adheres to the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines, offering a framework for the development of stability-indicating analytical methods and the characterization of potential degradants.

Introduction

This compound is a difunctional organic compound featuring a β-keto ester moiety attached to a cyclohexanone ring. Its chemical structure suggests susceptibility to a variety of degradation mechanisms, which can impact its purity, potency, and safety profile when used as a starting material or intermediate in pharmaceutical manufacturing. Understanding its stability is crucial for defining appropriate storage conditions, shelf-life, and for the development of robust analytical methods to monitor its quality.

Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[1][2] These studies help in identifying likely degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[3][4][5]

This guide will explore the probable degradation pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₆O₃[6]
Molecular Weight 184.23 g/mol [6]
Appearance Colorless liquid[7]
Boiling Point ~225-230 °C[7]
Density ~1.02 g/mL at 25 °C[7]
Solubility Soluble in many organic solvents (e.g., alcohols, ethers)[7]

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under forced degradation conditions.

Hydrolytic Degradation

Esters are susceptible to hydrolysis, which can be catalyzed by either acid or base.[8][9][10]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester can hydrolyze to form 2-(2-oxocyclohexyl)acetic acid and ethanol. This reaction is typically reversible.[8][10]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to yield the carboxylate salt of 2-(2-oxocyclohexyl)acetic acid and ethanol. This reaction is generally irreversible and proceeds to completion.[8][9][11]

Following hydrolysis, the resulting β-keto acid is prone to decarboxylation, especially upon heating, to yield 2-methylcyclohexanone.[1][12][13][14]

G A This compound B 2-(2-Oxocyclohexyl)acetic acid A->B H⁺/H₂O or OH⁻/H₂O (Hydrolysis) C Ethanol A->C H⁺/H₂O or OH⁻/H₂O (Hydrolysis) D 2-Methylcyclohexanone B->D Heat (Decarboxylation) E Carbon Dioxide B->E Heat (Decarboxylation)

Figure 1: Proposed Hydrolytic Degradation Pathway.
Oxidative Degradation

The ketone and the α-carbon to the ketone in the cyclohexanone ring are potential sites for oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[2] Oxidation could potentially lead to ring-opening products or the formation of more oxidized species like dicarboxylic acids.

Thermal Degradation

At elevated temperatures, esters can undergo thermal decomposition.[15] For β-keto esters, decarboxylation of the corresponding acid (formed from trace water) is a likely pathway.[13] Additionally, the cyclohexanone moiety itself can undergo various thermal reactions.

Photolytic Degradation

Cyclohexanone is known to undergo photochemical reactions, such as Norrish Type I and Type II reactions, upon exposure to UV light.[13] These reactions can lead to ring-opening and the formation of various smaller molecules. The presence of the ester group may influence these photochemical pathways.

Other Potential Pathways
  • Retro-Aldol Reaction: The cyclohexanone ring, being a ketone, could potentially undergo a base-catalyzed retro-aldol reaction, leading to ring-opening.[16][17][18]

  • Aldol Condensation: Under basic conditions, two molecules of this compound could undergo an aldol condensation reaction.[19]

Experimental Protocols for Forced Degradation Studies

The following protocols are proposed as a starting point for investigating the stability of this compound. The goal is to achieve 5-20% degradation of the active substance.[20][21]

General Workflow

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Characterization A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) G Sample Preparation (Dilution, Neutralization) A->G B Base Hydrolysis (e.g., 0.1 M NaOH, RT) B->G C Oxidation (e.g., 3% H₂O₂, RT) C->G D Thermal (e.g., 80°C, solid state) D->G E Photolytic (ICH Q1B conditions) E->G H RP-HPLC-UV/DAD Analysis G->H I Peak Purity Analysis H->I J Mass Balance Calculation H->J K LC-MS for Mass Identification H->K L Isolation of Degradants K->L M NMR for Structure Elucidation L->M

Figure 2: General Workflow for Forced Degradation Study.
Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol.

Stress Conditions
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Place a known amount of the solid substance in a controlled temperature oven at 80°C for 7 days.

    • Sample at various time points and dissolve in the analytical solvent.

  • Photolytic Degradation:

    • Expose the solid substance and a solution (e.g., in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the parent compound from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and suitable technique.[22][23][24]

Proposed HPLC Method Parameters
ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid) gradient
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL

Note: Due to the keto-enol tautomerism of β-keto esters, peak shape in RP-HPLC can be challenging.[25] Using an acidic mobile phase or increasing the column temperature may help to improve peak shape by accelerating the interconversion between tautomers.[25]

Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential.

Identification and Characterization of Degradation Products

Degradation products should be identified to understand the degradation pathways fully.

  • LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for obtaining the molecular weights of the degradation products, which provides initial clues to their structures.[26]

  • NMR Spectroscopy: For definitive structural elucidation, significant degradation products should be isolated (e.g., by preparative HPLC) and analyzed by nuclear magnetic resonance (NMR) spectroscopy.[27]

Data Presentation

Quantitative data from the forced degradation studies should be summarized in a clear and concise manner.

Table 2: Illustrative Summary of Forced Degradation Results
Stress ConditionDuration% Assay of Parent Compound% Area of Major Degradant 1 (RT)% Area of Major Degradant 2 (RT)Mass Balance (%)
0.1 M HCl, 60°C 8 h92.54.8 (e.g., 5.2 min)-98.9
24 h85.210.1 (e.g., 5.2 min)1.5 (e.g., 3.8 min)98.5
0.1 M NaOH, RT 4 h88.98.5 (e.g., 5.2 min)-99.1
8 h81.715.3 (e.g., 5.2 min)-98.8
3% H₂O₂, RT 24 h95.12.1 (e.g., 6.5 min)-99.5
80°C, Solid 7 days98.20.5 (e.g., 5.2 min)-99.8
Photolytic (ICH Q1B) -96.81.2 (e.g., 7.1 min)-99.3

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Conclusion

References

"Ethyl 2-(2-oxocyclohexyl)acetate" solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Ethyl 2-(2-oxocyclohexyl)acetate in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on a qualitative assessment based on the compound's molecular structure and established solubility principles. Furthermore, it offers detailed experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to ascertain precise values as required for their specific applications.

Physicochemical Properties

This compound is a β-keto ester, a class of compounds that serve as important intermediates in organic synthesis.[1] Its structure, featuring a cyclohexanone ring and an ethyl acetate moiety, dictates its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 24731-17-7PubChem[2]
Molecular Formula C₁₀H₁₆O₃PubChem[2]
Molecular Weight 184.23 g/mol PubChem[2]
Physical Form SolidSigma-Aldrich[3]
Topological Polar Surface Area 43.4 ŲPubChem[2]
Hydrogen Bond Donor Count 0ChemScene[4]
Hydrogen Bond Acceptor Count 3PubChem[5]
Rotatable Bond Count 4PubChem[5]
LogP (Predicted) 1.2PubChem[2]

Qualitative Solubility Profile

The principle of "like dissolves like" is a cornerstone for predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another.[6] The molecular structure of this compound contains both non-polar (the cyclohexane ring) and polar (the ketone and ester functional groups) regions. This duality suggests that the compound will exhibit a broad range of solubilities in organic solvents.

  • Polarity Analysis : The presence of two carbonyl groups and an ether oxygen in the ester group makes the molecule moderately polar. However, the C10 hydrocarbon backbone is significantly non-polar. The predicted LogP value of 1.2 indicates a greater affinity for a lipophilic environment over a hydrophilic one.

Based on this structural analysis, the following qualitative solubility profile in common organic solvents is anticipated:

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble / MiscibleThe alcohol's hydroxyl group can interact with the polar functional groups of the ester. Shorter-chain alcohols are polar and are generally good solvents for moderately polar compounds.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)Soluble / MiscibleThese solvents have polarities similar to this compound, allowing for effective solvation through dipole-dipole interactions. Most organic molecules are typically soluble in these types of solvents.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe large non-polar hydrocarbon portion of these solvents will have weak interactions with the polar functional groups of the β-keto ester, likely resulting in poor solubility.
Aqueous WaterInsolubleThe molecule's significant hydrocarbon content and lack of hydrogen bond donors suggest it will be practically insoluble in water. Generally, organic compounds with more than five carbon atoms and only one or two polar groups have low water solubility.[7]

Experimental Protocols for Solubility Determination

To obtain precise solubility data, experimental determination is necessary. Below are detailed protocols for both qualitative and quantitative analysis.

This method provides a rapid assessment of a compound's solubility in various solvents.

Objective: To determine if a compound is soluble, partially soluble, or insoluble in a specific solvent at room temperature.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane, toluene)

  • Small, dry test tubes

  • Spatula

  • Vortex mixer (optional)

  • Glass stirring rod

Procedure:

  • Place approximately 10-20 mg of solid this compound into a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube in small portions.

  • After each addition, vigorously shake the test tube or mix using a vortex mixer for 30-60 seconds.[8][9]

  • Visually inspect the solution against a light source.

    • Soluble: The solid completely dissolves, forming a clear, homogeneous solution.[8]

    • Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[8]

  • Record the observation.

  • Repeat the procedure for each test solvent.

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[10][11][12]

Objective: To determine the equilibrium concentration of this compound in a solvent at a specific temperature.

Materials:

  • This compound

  • High-purity solvent of interest

  • Glass vials or flasks with airtight caps

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Apparatus for quantitative analysis (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes for dilutions

Procedure:

  • Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.[12]

  • Record the total mass of the solid added.

  • Add a known volume or mass of the chosen solvent to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[11][13] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration no longer changes).

  • After the equilibration period, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

  • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

  • Calculate the solubility by correcting for the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis Start Start: Obtain Compound (this compound) Qual_Test Perform Qualitative Solubility Test (e.g., 10 mg in 1 mL solvent) Start->Qual_Test Observe Visual Observation Qual_Test->Observe Soluble Result: Soluble Observe->Soluble Clear Solution Insoluble Result: Insoluble Observe->Insoluble No Change Partially_Soluble Result: Partially Soluble Observe->Partially_Soluble Some Solid Remains Quant_Decision Need Quantitative Data? Soluble->Quant_Decision End End: Report Solubility Profile Insoluble->End Partially_Soluble->Quant_Decision Shake_Flask Perform Shake-Flask Method (Excess solid, equilibrate 24-72h) Quant_Decision->Shake_Flask Yes Quant_Decision->End No Analysis Filter & Analyze Supernatant (e.g., HPLC, GC) Shake_Flask->Analysis Data Calculate Solubility (e.g., mg/mL, mol/L) Analysis->Data Data->End

Caption: Logical workflow for solubility determination.

Conclusion

This compound, a moderately polar β-keto ester, is predicted to be readily soluble in polar aprotic and protic organic solvents such as acetone, ethyl acetate, and ethanol. Its solubility is expected to be limited in non-polar solvents like hexane. Due to its predominantly organic structure, it is considered insoluble in water. For applications requiring precise solubility values, the detailed shake-flask method provided in this guide is a reliable approach for obtaining quantitative data. This comprehensive understanding of its solubility profile is essential for its effective use in synthesis, formulation, and other research applications.

References

A Technical Guide to the Synthetic Routes of Ethyl 2-(2-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(2-oxocyclohexyl)acetate is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and biologically active compounds. Its structure, featuring a β-keto ester moiety within a cyclohexane ring, allows for a diverse range of chemical transformations. This technical guide provides an in-depth review of the principal synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathways.

I. Direct Alkylation of Cyclohexanone Enolate

The most straightforward approach to this compound is the direct C-alkylation of a cyclohexanone enolate with an ethyl haloacetate. This method relies on the generation of a nucleophilic enolate from cyclohexanone, which then undergoes a substitution reaction with an electrophilic acetate derivative.

Reaction Scheme:

cyclohexanone Cyclohexanone enolate Cyclohexanone Enolate cyclohexanone->enolate + Base base Base (e.g., NaH, LDA) haloacetate Ethyl haloacetate (X = Cl, Br, I) product This compound enolate->product + Ethyl haloacetate cyclohexanone Cyclohexanone enamine Enamine cyclohexanone->enamine + Secondary Amine, -H2O sec_amine Secondary Amine (e.g., Pyrrolidine) haloacetate Ethyl bromoacetate iminium Iminium Salt enamine->iminium + Ethyl bromoacetate product This compound iminium->product H3O+ (hydrolysis) cyclohexenone Cyclohexenone michael_adduct Michael Adduct (1,5-Dicarbonyl) cyclohexenone->michael_adduct + Ethyl Acetoacetate, Base eaa Ethyl Acetoacetate base Base (e.g., NaOEt) aldol_product Aldol Product michael_adduct->aldol_product Intramolecular Aldol Addition cyclohexenone_deriv Cyclohexenone Derivative aldol_product->cyclohexenone_deriv -H2O final_product Further Steps to Target Molecule cyclohexenone_deriv->final_product

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Ethyl 2-(2-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-(2-oxocyclohexyl)acetate is a valuable chiral building block in organic synthesis, finding applications in the preparation of various complex molecules and pharmacologically active compounds. The presence of a stereocenter adjacent to a carbonyl group makes its enantioselective synthesis a critical challenge and an area of significant interest. This document provides detailed application notes and a representative protocol for the enantioselective synthesis of this compound, primarily focusing on an organocatalytic approach. The methodologies described herein are aimed at researchers, scientists, and professionals in drug development seeking to produce this compound with high enantiopurity.

The key strategy highlighted is the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, a powerful C-C bond-forming reaction in asymmetric synthesis.[1][2] Organocatalysis, utilizing small chiral organic molecules, offers a metal-free and often milder alternative to traditional metal-based catalysts. Proline and its derivatives, as well as chiral diamine-based thiourea catalysts, have emerged as highly effective catalysts for such transformations.[2]

Data Presentation

While a direct comparative study for the enantioselective synthesis of the title compound is not extensively documented in the literature, the following table summarizes representative data for organocatalyzed Michael additions leading to similar 2-substituted cyclohexanone derivatives. This data is compiled to provide an expected range of efficacy for the proposed protocol.

Catalyst (mol%)Michael AcceptorMichael DonorSolventTime (h)Yield (%)ee (%)Reference
(S)-Proline (20)CyclohexenoneDiethyl malonateCH2Cl2129592Adapted from[2]
Chiral Thiourea (10)CyclohexenoneNitromethaneToluene248895Adapted from[2]
(R,R)-DPEN-Thiourea (2)trans-β-NitrostyreneCyclohexanoneWater59099[2]

Note: The data above is illustrative of the general effectiveness of organocatalysts in asymmetric Michael additions involving cyclohexanone derivatives. Actual results for the synthesis of this compound may vary.

Experimental Protocols

This section details a representative protocol for the enantioselective synthesis of (R)- or (S)-ethyl 2-(2-oxocyclohexyl)acetate via an organocatalytic Michael addition of ethyl acetoacetate to cyclohexenone, followed by a decarboxylation step.

Protocol 1: (S)-Proline Catalyzed Asymmetric Michael Addition

Materials:

  • Cyclohexenone

  • Ethyl acetoacetate

  • (S)-Proline

  • Dichloromethane (CH2Cl2), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a stirred solution of cyclohexenone (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) at room temperature, add ethyl acetoacetate (1.2 mmol, 1.2 equiv).

  • Add (S)-proline (0.2 mmol, 20 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the Michael adduct.

Protocol 2: Krapcho Decarboxylation

Materials:

  • Michael adduct from Protocol 1

  • Sodium chloride (NaCl)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Water

  • Diethyl ether

Procedure:

  • To a solution of the purified Michael adduct (1.0 mmol) in anhydrous DMSO (10 mL), add sodium chloride (1.2 mmol) and a small amount of water (0.2 mL).

  • Heat the reaction mixture to 140-160 °C and stir for 4-8 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and add water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product, this compound.

  • Determine the enantiomeric excess (ee) of the final product using chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Enantioselective_Synthesis_Workflow Start Starting Materials: Cyclohexenone & Ethyl Acetoacetate Reaction Asymmetric Michael Addition Start->Reaction Catalyst Chiral Organocatalyst ((S)-Proline) Catalyst->Reaction Adduct Intermediate: Michael Adduct Reaction->Adduct Decarboxylation Krapcho Decarboxylation Adduct->Decarboxylation Purification Purification (Column Chromatography) Decarboxylation->Purification Product Final Product: This compound Purification->Product Analysis Analysis (Chiral HPLC for ee) Product->Analysis Logical_Relationship cluster_catalysis Catalytic Cycle Catalyst Proline Enamine Enamine Intermediate Catalyst->Enamine + Ethyl Acetoacetate AdductFormation Michael Adduct Enamine->AdductFormation + Cyclohexenone Cyclohexanone Cyclohexenone Iminium Iminium Intermediate Iminium->Catalyst Hydrolysis Product Product Release AdductFormation->Iminium AdductFormation->Product

References

Application Notes and Protocols for the Stereoselective Reduction of Ethyl 2-(2-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the stereoselective reduction of ethyl 2-(2-oxocyclohexyl)acetate, a key intermediate in the synthesis of various biologically active molecules. The reduction of the ketone functionality yields diastereomeric hydroxy esters, namely cis- and trans-ethyl 2-(2-hydroxycyclohexyl)acetate. Control over the stereochemical outcome of this reduction is crucial for the synthesis of stereochemically pure target compounds. This guide explores two primary methodologies: a biocatalytic approach using baker's yeast (Saccharomyces cerevisiae) and a chemical approach using sodium borohydride. Detailed experimental protocols, quantitative data on yield and stereoselectivity, and visual workflows are provided to enable researchers to select and implement the most suitable method for their synthetic goals.

Introduction

The stereoselective synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. This compound possesses a prochiral ketone and an existing stereocenter at the adjacent carbon, making its reduction a critical step that can generate two diastereomers: the cis and trans hydroxy esters. The choice of reducing agent and reaction conditions dictates the diastereomeric ratio of the product, thereby influencing the stereochemistry of subsequent synthetic intermediates.

This guide details two effective methods for the stereoselective reduction of this β-keto ester, providing a comparative overview to aid in methodological selection.

Biocatalytic Reduction with Baker's Yeast (Saccharomyces cerevisiae)

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical reductions. Baker's yeast contains a variety of oxidoreductase enzymes that can catalyze the reduction of ketones with high enantio- and diastereoselectivity.[1][2]

Reaction Pathway and Stereoselectivity

The reduction of racemic this compound with baker's yeast is a chemoenzymatic process that involves a kinetic resolution. The enzymes in the yeast preferentially reduce one enantiomer of the starting material over the other. The reduction of the ketone carbonyl typically follows Prelog's rule, leading to the formation of the corresponding (S)-alcohol.[3] In the case of this compound, the reduction yields primarily the (2S)-trans-alcohol as the major product and the (2S)-cis-alcohol as a minor product, leaving the unreacted (1S)-ketone with high optical purity.[1][2]

Quantitative Data

The following table summarizes the results obtained from the baker's yeast reduction of this compound.[1]

Product/SubstrateYield (%)Diastereomeric/Enantiomeric Excess
Recovered (1S)-ethyl 2-(2-oxocyclohexyl)acetate2789.8% ee
(1R, 2S)-trans-ethyl 2-(2-hydroxycyclohexyl)acetate4897.3% ee
(1S, 2S)-cis-ethyl 2-(2-hydroxycyclohexyl)acetate1997.4% ee
Experimental Protocol: Baker's Yeast Reduction

This protocol is adapted from the procedure described by Ganaha et al.[1] and general protocols for yeast reductions.[1][4]

Materials:

  • This compound

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Tap water

  • Celite® or other filter aid

  • Ethyl acetate

  • Sodium chloride

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a suitably sized round-bottom flask, suspend baker's yeast (e.g., 200 g) and sucrose (e.g., 300 g) in tap water (e.g., 1.6 L).

  • Stir the mixture at room temperature (around 30°C) for approximately 1 hour to initiate fermentation.

  • Add this compound (e.g., 20.0 g) to the fermenting yeast suspension.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, add a filter aid such as Celite® to the reaction mixture and filter through a sintered glass funnel to remove the yeast cells.

  • Wash the filter cake with water.

  • Saturate the filtrate with sodium chloride to reduce the solubility of the organic products.

  • Extract the aqueous filtrate with ethyl acetate (e.g., 3 x 500 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to separate the unreacted ketone and the cis and trans alcohol products.

Chemical Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes. It is generally unreactive towards esters, making it suitable for the selective reduction of the ketone functionality in this compound.[5]

Reaction Pathway and Stereoselectivity

The reduction of 2-substituted cyclohexanones with sodium borohydride typically yields a mixture of the cis and trans diastereomeric alcohols. The stereochemical outcome is governed by a combination of steric and electronic effects, including Felkin-Anh and Cram chelation models. The hydride can attack the carbonyl group from either the axial or equatorial face. Generally, for unhindered cyclohexanones, equatorial attack to give the axial alcohol is favored. However, the presence of a substituent at the C2 position can significantly influence this preference. For 2-alkylcyclohexanones, the hydride attack often occurs from the less hindered face, leading to a mixture of products where the trans isomer often predominates.[6][7]

Expected Outcome
Experimental Protocol: Sodium Borohydride Reduction

This is a general protocol for the reduction of a cyclohexanone derivative with sodium borohydride.[6][8]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture again in an ice bath and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or dilute HCl until the effervescence ceases.

  • Remove the bulk of the organic solvent using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product mixture of cis- and trans-ethyl 2-(2-hydroxycyclohexyl)acetate.

  • The diastereomers can be separated by column chromatography on silica gel.

Visualizations

Logical Workflow for Stereoselective Reduction

G cluster_start Starting Material cluster_methods Reduction Methodologies cluster_process Process cluster_products Products start This compound bio Biocatalytic Reduction (Baker's Yeast) start->bio High Stereoselectivity chem Chemical Reduction (Sodium Borohydride) start->chem Good Diastereoselectivity workup_purification Reaction Work-up & Purification bio->workup_purification chem->workup_purification cis_product cis-Ethyl 2-(2-hydroxycyclohexyl)acetate workup_purification->cis_product trans_product trans-Ethyl 2-(2-hydroxycyclohexyl)acetate workup_purification->trans_product

Caption: General workflow for the stereoselective reduction of this compound.

Stereochemical Pathways of Reduction

G cluster_start Racemic Starting Material cluster_biocatalytic Baker's Yeast Reduction cluster_chemical NaBH4 Reduction racemate (±)-Ethyl 2-(2-oxocyclohexyl)acetate yeast S. cerevisiae racemate->yeast nabh4 NaBH4, MeOH racemate->nabh4 trans_major (1R, 2S)-trans-alcohol (Major Product) yeast->trans_major Highly diastereoselective cis_minor (1S, 2S)-cis-alcohol (Minor Product) yeast->cis_minor unreacted (1S)-Ketone (Recovered) yeast->unreacted Kinetic Resolution cis_trans_mixture Mixture of cis- and trans-alcohols nabh4->cis_trans_mixture Diastereoselective

Caption: Comparison of stereochemical outcomes for biocatalytic and chemical reductions.

Conclusion

The stereoselective reduction of this compound can be effectively achieved through both biocatalytic and chemical methods. The baker's yeast-mediated reduction offers excellent enantioselectivity and diastereoselectivity, providing access to optically pure hydroxy esters and the resolved ketone. This method is particularly advantageous when high stereochemical purity is the primary goal. The sodium borohydride reduction provides a more conventional, rapid, and straightforward approach, yielding a mixture of diastereomeric alcohols. The choice of method will depend on the specific requirements of the synthetic route, including the desired stereoisomer, scalability, and environmental considerations. These application notes provide the necessary protocols and data to guide researchers in making an informed decision for their synthetic endeavors.

References

Application Notes and Protocols for Ethyl 2-(2-oxocyclohexyl)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of ethyl 2-(2-oxocyclohexyl)acetate as a versatile precursor in the synthesis of biologically active heterocyclic compounds. The focus is on its application in the preparation of tetrahydroacridinone and tacrine analogues, which are significant in the field of drug development, particularly for their role as acetylcholinesterase (AChE) inhibitors in the management of Alzheimer's disease.

Introduction

This compound is a valuable bifunctional molecule containing both a ketone and an ester group. This unique structural feature allows for a variety of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. Its primary application lies in the synthesis of quinoline-based heterocycles through condensation and cyclization reactions.

Key Applications

The most prominent application of this compound is in the Friedländer annulation reaction for the synthesis of 1,2,3,4-tetrahydroacridin-9(10H)-one and its derivatives. This reaction involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group, such as the one present in this compound.[1]

These tetrahydroacridinone scaffolds are crucial intermediates in the synthesis of tacrine analogues . Tacrine was one of the first centrally acting acetylcholinesterase inhibitors approved for the treatment of Alzheimer's disease.[2] By modifying the core structure, researchers can develop new derivatives with improved efficacy, selectivity, and reduced side effects.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroacridin-9(10H)-one via Friedländer Annulation

This protocol details the acid-catalyzed condensation of this compound with aniline to yield 1,2,3,4-tetrahydroacridin-9(10H)-one.

Materials:

  • This compound

  • Aniline

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Heating mantle with magnetic stirring

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and aniline (1.1 eq).

  • Slowly add polyphosphoric acid (PPA) (10 eq by weight) to the reaction mixture with vigorous stirring.

  • Heat the mixture to 120-130°C and maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring the mixture into a beaker of ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 1,2,3,4-tetrahydroacridin-9(10H)-one.

Quantitative Data:

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
This compoundAnilinePPANone120-1302-375-85*

*Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Visualization of Synthetic Pathway and Biological Action

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 1,2,3,4-tetrahydroacridin-9(10H)-one from this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Friedländer Annulation Friedländer Annulation This compound->Friedländer Annulation Aniline Aniline Aniline->Friedländer Annulation 1,2,3,4-Tetrahydroacridin-9(10H)-one 1,2,3,4-Tetrahydroacridin-9(10H)-one Friedländer Annulation->1,2,3,4-Tetrahydroacridin-9(10H)-one

Synthetic Workflow Diagram
Cholinergic Signaling and Acetylcholinesterase Inhibition

Tacrine and its analogues, derived from the tetrahydroacridinone core, function by inhibiting the enzyme acetylcholinesterase (AChE). In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve impulse. AChE rapidly hydrolyzes ACh in the synaptic cleft to terminate the signal. In conditions like Alzheimer's disease, there is a deficit of ACh. AChE inhibitors block the action of AChE, leading to an increase in the concentration and duration of ACh in the synapse, thereby enhancing cholinergic neurotransmission.[4][5]

The diagram below illustrates the cholinergic anti-inflammatory pathway and the role of acetylcholinesterase.[6]

G cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft ACh_Vesicles ACh Vesicles ACh_Release ACh_Vesicles->ACh_Release Nerve Impulse ACh Acetylcholine (ACh) ACh_Release->ACh ACh_Receptor ACh Receptor ACh->ACh_Receptor Binding AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Tacrine_Analogue Tacrine Analogue (AChE Inhibitor) Tacrine_Analogue->AChE Inhibition

Cholinergic Synapse Action

Biological Activity of Derivatives

The tetrahydroacridinone core structure derived from this compound has been extensively used to generate a library of tacrine analogues with potent acetylcholinesterase inhibitory activity. The biological activity of these compounds is typically evaluated using in vitro enzyme inhibition assays.

Table of Biological Activity Data for Representative Tacrine Analogues:

CompoundTarget EnzymeIC₅₀ (nM)Selectivity (AChE/BuChE)Reference
TacrineAChE77~1[3]
Analogue 1 (e.g., 7-methoxy)AChE25>10[3]
Analogue 2 (e.g., 6-chloro)AChE15>50[2]
Analogue 3 (e.g., 2-bromo)AChE46.8-[1][6]

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency. Selectivity is the ratio of IC₅₀ values for butyrylcholinesterase (BuChE) to acetylcholinesterase (AChE).

Conclusion

This compound serves as a readily available and highly effective precursor for the synthesis of tetrahydroacridinone and tacrine analogues. The Friedländer annulation provides a straightforward and efficient method for constructing the core heterocyclic scaffold. The resulting compounds have demonstrated significant potential as acetylcholinesterase inhibitors, making this synthetic route highly relevant for researchers in medicinal chemistry and drug development focused on neurodegenerative diseases. Further exploration of this precursor can lead to the discovery of novel and more effective therapeutic agents.

References

Application Notes and Protocols for Michael Addition Reactions Involving Ethyl 2-(2-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Michael addition reactions involving ethyl 2-(2-oxocyclohexyl)acetate, a versatile building block in organic synthesis. The document is structured to offer both a specific, stereoselective method for the synthesis of a functionalized derivative and a general protocol for its use as a Michael donor in the widely applied Robinson annulation.

Stereoselective Michael Addition for the Synthesis of a Chiral α,δ-Dioxoester

A notable application involving a derivative of this compound is the stereoselective synthesis of ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate. This method employs a chiral ketimine derived from 2-methylcyclohexanone as the Michael donor and ethyl 2-(phenylthio)-2-propenoate as the Michael acceptor. The reaction proceeds with high regio- and stereoselectivity under mild conditions.[1]

Reaction Scheme:

The overall synthetic strategy involves a four-step sequence starting from racemic 2-methylcyclohexanone. The key Michael addition step establishes a quaternary stereocenter with high enantiomeric excess.

G cluster_0 Stereoselective Michael Addition 2-methylcyclohexanone 2-Methylcyclohexanone ketimine Chiral Ketimine 2-methylcyclohexanone->ketimine + chiral_amine (R)-1-Phenylethylamine chiral_amine->ketimine michael_adduct Michael Adduct ketimine->michael_adduct + michael_acceptor Ethyl 2-(phenylthio)-2-propenoate michael_acceptor->michael_adduct final_product Ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate michael_adduct->final_product Elaboration

Caption: Synthetic pathway to a chiral α,δ-dioxoester.

Quantitative Data

The following table summarizes the quantitative outcomes of the key steps in the synthesis.

StepProductYieldEnantiomeric Excess (ee)Reference
Michael Additionα-Thiophenyl-δ-keto ester75%-[1]
Unmasking of CarbonylsEthyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate85%95%[1]
Overall Yield from 2-methylcyclohexanone Final Product 57% 95% [1]
Experimental Protocol: Synthesis of the Michael Adduct[1]

Materials:

  • (R)-1-Phenylethylamine

  • 2-Methylcyclohexanone

  • Dry Toluene

  • 5 Å Molecular Sieves

  • Dry Tetrahydrofuran (THF)

  • Ethyl 2-(phenylthio)-2-propenoate

  • 20% Aqueous Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for Column Chromatography (Eluent: Ethyl Acetate/Petroleum Ether 1:9)

Procedure:

  • Formation of the Chiral Ketimine:

    • In a round-bottom flask under a nitrogen atmosphere, add (R)-1-phenylethylamine (15 mmol) to a stirred solution of 2-methylcyclohexanone (15 mmol) in dry toluene (2 mL) containing 5 Å molecular sieves (3 g).

    • Stir the mixture under reflux for 24 hours.

    • Cool the reaction to room temperature, filter, and evaporate the solvent under reduced pressure to obtain the crude chiral ketimine.

  • Michael Addition:

    • Dissolve the crude ketimine (12.5 mmol) in dry THF (36 mL).

    • Add ethyl 2-(phenylthio)-2-propenoate (12.5 mmol).

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • Treat the reaction mixture with 20% aqueous acetic acid (20 mL) and stir for 2 hours.

    • Extract the crude reaction mixture with ethyl acetate (3 x 10 mL).

    • Wash the combined organic phases with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent to yield the desired Michael adduct.

Generalized Protocol: this compound as a Michael Donor in the Robinson Annulation

This compound is an excellent candidate as a Michael donor in the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition and an intramolecular aldol condensation. This sequence is widely used for the synthesis of six-membered rings, particularly in the construction of steroids and terpenoids. A common Michael acceptor for this reaction is methyl vinyl ketone (MVK).

Reaction Scheme: Robinson Annulation

The reaction proceeds in two main stages: a base-catalyzed Michael addition of the enolate of this compound to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the fused ring system.

G Start This compound + Methyl Vinyl Ketone Enolate Enolate Formation Start->Enolate + Base Base Base (e.g., NaOEt) Michael_Addition Michael Addition Enolate->Michael_Addition Michael_Adduct 1,5-Diketone Intermediate Michael_Addition->Michael_Adduct Intramolecular_Aldol Intramolecular Aldol Condensation Michael_Adduct->Intramolecular_Aldol Base Product Annulated Product Intramolecular_Aldol->Product

Caption: Workflow of the Robinson Annulation.

Expected Quantitative Data

While a specific literature report for the Robinson annulation of this compound was not identified, the yields for analogous reactions with similar β-dicarbonyl compounds are generally moderate to good.

Michael DonorMichael AcceptorBaseSolventYield Range
This compound (expected)Methyl Vinyl KetoneSodium EthoxideEthanol60-80%
2-MethylcyclohexanoneMethyl Vinyl KetoneSodium EthoxideEthanol~60%
Ethyl Acetoacetatetrans-ChalconeSodium HydroxideEthanolLow
Generalized Experimental Protocol: Robinson Annulation

This protocol is a representative example and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Methyl Vinyl Ketone (freshly distilled)

  • Sodium Ethoxide

  • Anhydrous Ethanol

  • 5% Hydrochloric Acid (aqueous)

  • Saturated Sodium Bicarbonate Solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane or Ethyl Acetate for extraction

  • Silica Gel for Column Chromatography

Procedure:

  • Enolate Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equiv.) in anhydrous ethanol.

    • To the stirred solution, add sodium ethoxide (1.1 equiv.) portion-wise at room temperature.

    • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Michael Addition:

    • Slowly add methyl vinyl ketone (1.2 equiv.) to the reaction mixture via a dropping funnel over a period of 15 minutes. A slight exotherm may be observed.

  • Aldol Condensation and Cyclization:

    • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After cooling to room temperature, carefully neutralize the reaction mixture with 5% aqueous hydrochloric acid.

    • Remove the ethanol under reduced pressure.

    • To the residue, add water and extract with dichloromethane or ethyl acetate (3 x volume of residue).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The Robinson annulation is a classic example of a tandem reaction, where the product of the first reaction (Michael addition) is the substrate for the second (intramolecular aldol condensation). This logical relationship is crucial for the efficient construction of complex cyclic systems from simple acyclic precursors.

G cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Donor This compound (Michael Donor) Adduct 1,5-Diketone Adduct Donor->Adduct Acceptor Methyl Vinyl Ketone (Michael Acceptor) Acceptor->Adduct Cyclization Cyclization Adduct->Cyclization Forms Substrate For Dehydration Dehydration Cyclization->Dehydration Product Annulated Product Dehydration->Product

Caption: Logical flow of the Robinson Annulation.

References

Application Note: A Validated Protocol for the Purification of Ethyl 2-(2-oxocyclohexyl)acetate by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-(2-oxocyclohexyl)acetate is a β-keto ester intermediate valuable in various synthetic applications.[1][2] Achieving high purity of this compound is crucial for the success of subsequent synthetic steps and for obtaining reliable biological data. Impurities, often arising from starting materials or side reactions, can interfere with downstream processes.[3] This application note provides a detailed, step-by-step protocol for the efficient purification of this compound from a crude reaction mixture using silica gel flash column chromatography.

Data Summary

The following table summarizes the typical parameters and expected results for the purification process. The values are optimized for high-purity and high-yield separation.

ParameterValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard grade silica is effective for this separation.[4]
Mobile Phase (Eluent) 10-20% Ethyl Acetate in Hexanes (v/v)The optimal ratio should be determined by TLC to achieve an Rf of ~0.25-0.35.[4][5]
TLC Rf Value (Product) ~0.30In 15% Ethyl Acetate in Hexanes.
Crude Sample Purity ~80-90%Purity may vary based on the synthetic route.
Post-Purification Purity >98%As determined by qNMR or GC analysis.[1]
Recovery Yield 85-95%Yield is dependent on the purity of the crude material and careful fraction collection.[4]

Experimental Protocol

This protocol details the methodology for purifying this compound on a 1-gram scale. The process can be scaled linearly with appropriate adjustments to column size and solvent volumes.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Dichloromethane (DCM), ACS grade

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

  • Test tubes or fraction collection vials

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, etc.)

Step 1: Thin-Layer Chromatography (TLC) Analysis

The first step is to determine the optimal solvent system for separation.

  • Prepare several eluent systems with varying ratios of ethyl acetate in hexanes (e.g., 10%, 15%, 20% EtOAc/Hexanes).

  • Dissolve a small amount of the crude material in a few drops of ethyl acetate or dichloromethane.

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop the plates in the prepared eluent systems.

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Select the solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the product spot and gives good separation from impurities.[4][5] For this compound, a 15% EtOAc/Hexanes system is often a good starting point.

Step 2: Column Preparation
  • Securely clamp a glass chromatography column in a vertical position within a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (0.5 cm) layer of sand.

  • Prepare a slurry by mixing ~40-50 g of silica gel with the chosen mobile phase (e.g., 15% EtOAc/Hexanes) in a beaker.[4]

  • Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

  • Gently tap the sides of the column to ensure an evenly packed bed and to remove any trapped air bubbles.

  • Open the stopcock to drain the excess solvent until its level is just above the top of the silica bed. Do not allow the silica to run dry.

  • Add a thin (0.5 cm) layer of sand on top of the silica bed to prevent disruption during sample and solvent loading.[4]

Step 3: Sample Loading (Dry Loading Recommended)
  • Dissolve 1 g of the crude product in a minimal amount of a volatile solvent like dichloromethane or acetone.

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

  • Carefully add this silica-adsorbed sample to the top of the prepared column.

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column, ensuring the sand layer is not disturbed.

  • Open the stopcock and apply gentle air pressure to begin eluting the solvent through the column. Maintain a steady flow rate.

  • Collect the eluent in appropriately sized fractions (e.g., 10-15 mL per test tube).

  • Continuously monitor the separation by spotting collected fractions onto TLC plates.

Step 5: Product Isolation
  • Develop the TLC plates from the collected fractions using the same eluent system.

  • Identify the fractions containing the pure product (single spot at the target Rf).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as an oil or solid.

  • Place the flask under high vacuum for a short period to remove any residual solvent.

  • Determine the final mass and calculate the percentage yield. Confirm purity using analytical methods such as NMR or GC-MS.

Visualizations

The following diagrams illustrate the key workflows and principles of the purification process.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude Crude Product tlc_analysis 1. TLC Analysis (Determine Optimal Solvent System) crude->tlc_analysis prepare_column 2. Prepare Slurry & Pack Column tlc_analysis->prepare_column load_sample 3. Sample Loading (Dry Loading) prepare_column->load_sample elute 4. Elute with Mobile Phase & Collect Fractions load_sample->elute analyze_fractions 5. Analyze Fractions by TLC elute->analyze_fractions combine 6. Combine Pure Fractions & Evaporate Solvent analyze_fractions->combine pure_product Pure this compound combine->pure_product

Caption: Workflow for the purification of this compound.

G cluster_tlc TLC Analysis cluster_column Column Chromatography Outcome tlc_plate Rf Value on TLC Plate high_rf High Rf (e.g., > 0.6) tlc_plate->high_rf optimal_rf Optimal Rf (0.25 - 0.35) tlc_plate->optimal_rf low_rf Low Rf (e.g., < 0.1) tlc_plate->low_rf fast_elution Fast Elution (Poor Separation) high_rf->fast_elution Leads to good_separation Good Separation (High Purity & Yield) optimal_rf->good_separation Leads to slow_elution Slow Elution (Band Broadening, Low Yield) low_rf->slow_elution Leads to

Caption: Relationship between TLC Rf value and column chromatography performance.

References

Application Note: GC-MS Analysis for Reaction Monitoring of Ethyl 2-(2-oxocyclohexyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of Ethyl 2-(2-oxocyclohexyl)acetate is a key transformation in the production of various pharmaceutical intermediates and fine chemicals. Monitoring the progress of this reaction is crucial for optimizing yield, minimizing byproduct formation, and ensuring process safety and efficiency. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification. This application note provides a detailed protocol for monitoring the synthesis of this compound, likely formed via a Reformatsky-type reaction, using GC-MS.

The probable synthetic route involves the reaction of cyclohexanone with ethyl bromoacetate. The progress of the reaction can be monitored by quantifying the consumption of the starting materials and the formation of the desired product.

Experimental Workflow

The overall workflow for monitoring the reaction involves sampling from the reaction mixture at specific time points, preparing the sample for GC-MS analysis, acquiring the data, and then processing the data to determine the relative concentrations of the key components.

Experimental Workflow cluster_sampling Sampling cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench Aliquot Reaction->Quench Time Points Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Dilution Dilution Drying->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS reaction monitoring.

Key Reaction Components

The primary molecules of interest in this analysis are the starting materials and the final product.

Reaction Components cluster_reactants Reactants cluster_product Product Cyclohexanone Cyclohexanone Product This compound Cyclohexanone->Product EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Product

Caption: Key components in the synthesis reaction.

Experimental Protocols

Reaction Sampling and Quenching

Objective: To obtain representative samples from the reaction mixture at various time intervals and halt the reaction to ensure the composition reflects that specific time point.

Materials:

  • Reaction mixture

  • Chilled diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Vortex mixer

  • Micropipettes

  • 2 mL glass vials

Protocol:

  • At designated time points (e.g., 0, 1, 2, 4, 6, and 24 hours), carefully withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately quench the aliquot by adding it to a vial containing 1 mL of chilled diethyl ether and 0.5 mL of saturated aqueous NH₄Cl solution.

  • Cap the vial and vortex thoroughly for 30 seconds to stop the reaction and extract the organic components.

  • Allow the layers to separate.

Sample Preparation for GC-MS Analysis

Objective: To prepare the quenched sample for injection into the GC-MS by isolating the organic components and diluting to an appropriate concentration.

Materials:

  • Quenched sample from the previous step

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (GC grade)

  • GC vials with inserts

  • Pasteur pipettes

Protocol:

  • Carefully transfer the upper organic layer (diethyl ether) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Allow the sample to stand for 5 minutes.

  • Transfer the dried organic solution to a clean GC vial.

  • Perform a serial dilution with ethyl acetate to achieve a final concentration suitable for GC-MS analysis (typically in the range of 10-100 µg/mL). For reaction monitoring, a consistent dilution factor should be used for all time points.

GC-MS Instrumentation and Parameters

Objective: To separate the components of the sample and obtain mass spectra for identification and quantification.

Instrumentation:

  • A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

GC-MS Parameters: The following table outlines a typical set of parameters. These may need to be optimized for your specific instrument and reaction conditions.

ParameterValue
GC System
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplit (e.g., 50:1) or Splitless, depending on concentration
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial: 60 °C, hold for 2 min
Ramp: 10 °C/min to 280 °C
Final Hold: 5 min at 280 °C
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range40 - 400 amu
Solvent Delay3 minutes

Data Presentation and Quantitative Analysis

The progress of the reaction is monitored by observing the decrease in the peak areas of the reactants and the increase in the peak area of the product over time. For quantitative analysis, calibration curves for each analyte should be prepared using standards of known concentrations.

Hypothetical Quantitative Data

The following table presents hypothetical data for the reaction monitoring, expressed as the relative peak area percentage of each component at different time points.

Time (hours)Cyclohexanone (%)Ethyl Bromoacetate (%)This compound (%)
048.550.20.1
135.238.125.8
222.825.950.1
410.112.576.2
62.54.891.5
24< 0.10.598.3
Expected Mass Spectra
  • Cyclohexanone: Key fragments (m/z) at 98 (M+), 83, 69, 55, 42.

  • Ethyl Bromoacetate: Key fragments (m/z) at 166/168 (M+), 121/123, 93, 45.

  • This compound: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 184 and characteristic fragments corresponding to the loss of ethoxy (m/z 139) and other fragmentation patterns of the cyclohexanone and acetate moieties.

Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of the synthesis of this compound. The described methodology allows for effective reaction monitoring, which is essential for process optimization in research, development, and manufacturing environments. The use of GC-MS ensures accurate identification and quantification of reactants and products, leading to a better understanding and control of the chemical transformation.

Application Notes and Protocols for the Derivatization of Ethyl 2-(2-oxocyclohexyl)acetate for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 2-(2-oxocyclohexyl)acetate is a β-keto ester of interest in various fields, including organic synthesis and drug development. Its analysis often requires derivatization to improve its chromatographic behavior and detection sensitivity. This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Application Note 1: GC-MS Analysis via Silylation

Objective: To enhance the volatility and thermal stability of this compound for sensitive quantification by GC-MS.

Principle: Silylation is a common derivatization technique where an active hydrogen is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[1][2] This process reduces the polarity and hydrogen bonding of the analyte, making it more volatile and suitable for GC analysis.[1][2] For β-keto esters like this compound, a two-step derivatization involving oximation followed by silylation is often preferred. Oximation converts the ketone group into an oxime, which prevents tautomerization and reduces the number of potential isomers, leading to sharper chromatographic peaks.[3][4][5] The subsequent silylation of any remaining active hydrogens further increases volatility.[3]

Workflow Diagram:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing this compound Dry Lyophilize to remove water Sample->Dry Oximation Oximation with Hydroxylamine HCl in Pyridine Dry->Oximation Silylation Silylation with BSTFA + TMCS Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Acquisition and Quantification GCMS->Data

Caption: Workflow for GC-MS analysis of this compound.

Experimental Protocol: Oximation followed by Silylation

Materials:

  • This compound standard

  • Pyridine (anhydrous)

  • Hydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6][7]

  • Ethyl acetate (GC grade)[8]

  • Internal Standard (e.g., Tetracosane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of the sample or standard into a reaction vial.

    • If the sample is in an aqueous solution, it must be dried completely, for instance, by lyophilization.[3]

  • Oximation:

    • Add 100 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in anhydrous pyridine to the dried sample.

    • Seal the vial tightly and vortex for 1 minute.

    • Heat the mixture at 70°C for 60 minutes.

    • Cool the vial to room temperature.

  • Silylation:

    • Add 100 µL of BSTFA with 1% TMCS to the reaction mixture.[6][7]

    • Seal the vial and vortex for 1 minute.

    • Heat the mixture at 70°C for 30 minutes.[7]

    • Cool the vial to room temperature before analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Parameters (Example):

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature250°C
Injection ModeSplitless (1 µL)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Rangem/z 50-500

Quantitative Data (Representative):

ParameterValue
Retention Time (min)~15.2
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Linearity Range (r²)1.5 - 500 ng/mL (0.998)
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 8%
Recovery (%)95 - 105%

Application Note 2: HPLC-UV Analysis via Hydrazone Formation

Objective: To derivatize this compound with a UV-active label for sensitive quantification by HPLC with a UV detector.

Principle: Compounds lacking a strong chromophore have poor sensitivity in UV detection. Derivatization with a reagent containing a highly UV-absorbent group can significantly enhance detection. 2,4-Dinitrophenylhydrazine (DNPH) reacts with the ketone group of this compound to form a stable 2,4-dinitrophenylhydrazone derivative.[9][10] This derivative is brightly colored and exhibits strong absorbance in the UV-visible region, allowing for sensitive detection by HPLC-UV.[9][10][11]

Workflow Diagram:

HPLCUV_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample in Solution Extract Liquid-Liquid Extraction (if necessary) Sample->Extract Drydown Evaporate to Dryness Extract->Drydown DNPH_Reaction React with DNPH in Acidic Methanol Drydown->DNPH_Reaction Heat Incubate at 60°C DNPH_Reaction->Heat Drydown2 Evaporate to Dryness Heat->Drydown2 Reconstitute Reconstitute in Mobile Phase Drydown2->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC Data Data Acquisition and Quantification HPLC->Data

Caption: Workflow for HPLC-UV analysis of this compound.

Experimental Protocol: 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Trifluoroacetic acid (TFA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reaction vials (2 mL)

  • Heating block or water bath

  • Nitrogen evaporator or vacuum centrifuge

Procedure:

  • Preparation of DNPH Reagent (Brady's Reagent):

    • Prepare a saturated solution of DNPH in methanol containing 1% (v/v) trifluoroacetic acid. This solution should be freshly prepared.[9]

  • Sample Preparation:

    • Transfer an aliquot of the sample (or a known amount of standard) dissolved in a suitable solvent to a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.

  • Derivatization Reaction:

    • Add 200 µL of 1% TFA in methanol and 20 µL of the freshly prepared DNPH reagent to the dried sample.[9]

    • Seal the vial and vortex briefly.

    • Incubate the reaction at 60°C for 20 minutes to form the hydrazone.[9]

    • Dry the reaction mixture in a vacuum centrifuge without heat.[9]

  • Sample Final Preparation:

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

    • Vortex to dissolve and transfer to an HPLC vial.

HPLC-UV Parameters (Example):

ParameterValue
HPLC System
ColumnC18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient50% B to 95% B over 15 min, hold at 95% B for 5 min, return to 50% B
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
UV Detector
Detection Wavelength365 nm[11]

Quantitative Data (Representative):

ParameterValue
Retention Time (min)~12.5
Limit of Detection (LOD)50 pmol[9]
Limit of Quantification (LOQ)150 pmol
Linearity Range (r²)0.1 - 20 µM (0.999)
Intra-day Precision (%RSD)< 4%
Inter-day Precision (%RSD)< 7%
Recovery (%)92 - 103%

Disclaimer: The quantitative data presented in the tables are representative examples and may vary depending on the specific instrumentation, reagents, and experimental conditions. Method validation is required for accurate and precise quantification in any specific application.

References

Application Notes and Protocols for the Use of Ethyl 2-(2-oxocyclohexyl)acetate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of Ethyl 2-(2-oxocyclohexyl)acetate as a versatile building block in the total synthesis of natural products. The primary application highlighted is its use in the Robinson annulation, a powerful ring-forming reaction crucial for the construction of polycyclic systems found in a wide array of natural products, including steroids, terpenoids, and alkaloids.

Introduction

This compound is a bifunctional molecule possessing both a ketone and an ester moiety, making it an excellent substrate for a variety of carbon-carbon bond-forming reactions. Its cyclohexane ring provides a scaffold for the construction of more complex polycyclic architectures. The presence of the acetate group offers a handle for further functionalization or can participate in cyclization reactions. A key transformation involving this molecule is the Robinson annulation, which proceeds via a Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring.

Key Application: The Robinson Annulation

The Robinson annulation is a cornerstone of organic synthesis for the formation of six-membered rings. In the context of this compound, the enolate generated from the ketone can act as a Michael donor to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to yield a cyclohexenone derivative. This annulation product serves as a key intermediate in the synthesis of numerous natural products.

Logical Workflow for Natural Product Synthesis

The following diagram illustrates a generalized workflow for the total synthesis of a hypothetical polycyclic natural product utilizing this compound as a key starting material for a Robinson annulation step.

logical_workflow start This compound robinson Robinson Annulation start->robinson michael_acceptor Michael Acceptor (e.g., Methyl Vinyl Ketone) michael_acceptor->robinson intermediate Polycyclic Intermediate robinson->intermediate Formation of new ring functionalization Further Functionalization (e.g., reduction, oxidation, alkylation) intermediate->functionalization natural_product Target Natural Product functionalization->natural_product Completion of Synthesis

Caption: Generalized workflow for natural product synthesis.

Mechanism of the Robinson Annulation

The following diagram details the step-by-step mechanism of the Robinson annulation between this compound and methyl vinyl ketone.

robinson_mechanism cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation enolate Enolate Formation (Base catalysis) michael Nucleophilic Attack on Methyl Vinyl Ketone enolate->michael diketone 1,5-Diketone Intermediate michael->diketone enolate2 Enolate Formation diketone->enolate2 Tautomerization & Enolate formation aldol_add Intramolecular Aldol Addition enolate2->aldol_add alkoxide Alkoxide Intermediate aldol_add->alkoxide dehydration Dehydration alkoxide->dehydration product Annulated Product (Cyclohexenone derivative) dehydration->product

Caption: Mechanism of the Robinson Annulation.

Experimental Protocols

The following is a representative protocol for the Robinson annulation of this compound with methyl vinyl ketone. This protocol is adapted from established procedures for similar substrates.

Reaction: Robinson Annulation of this compound with Methyl Vinyl Ketone

Materials:

  • This compound

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous ethanol or tert-butanol

  • Anhydrous toluene or benzene

  • Aqueous solution of ammonium chloride (NH₄Cl), saturated

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Enolate Formation: Cool the solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise via a dropping funnel. Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.

  • Michael Addition: To the cooled solution, add methyl vinyl ketone (1.2 equivalents) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the Michael addition by Thin Layer Chromatography (TLC).

  • Aldol Condensation and Dehydration: After the Michael addition is complete, heat the reaction mixture to reflux for 6-12 hours to effect the intramolecular aldol condensation and subsequent dehydration. Monitor the formation of the annulated product by TLC.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Robinson annulation product.

Quantitative Data

The following table summarizes representative yields for Robinson annulation reactions involving cyclic β-keto esters and α,β-unsaturated ketones, which are analogous to the reaction of this compound.

Michael Donor (Analogue)Michael AcceptorBaseSolventTemperature (°C)Yield (%)
Ethyl 2-oxocyclopentanecarboxylateMethyl vinyl ketoneNaOEtEthanolReflux75-85
Ethyl 2-oxocyclohexanecarboxylate3-Penten-2-onet-BuOKt-Butanol2580-90
2-Methyl-1,3-cyclohexanedioneMethyl vinyl ketonePyrrolidineBenzeneReflux70-80
Ethyl acetoacetateCyclohexenoneNaOEtEthanolReflux65-75

Note: Yields are highly dependent on the specific substrates, reaction conditions, and scale. The data presented here are for illustrative purposes and are based on typical literature values for analogous reactions.

Conclusion

This compound is a valuable and versatile starting material in the total synthesis of natural products. Its ability to undergo key transformations such as the Robinson annulation provides a reliable and efficient route to complex polycyclic scaffolds. The protocols and data presented herein offer a foundation for researchers to incorporate this building block into their synthetic strategies for the development of novel therapeutics and the exploration of complex molecular architectures.

Application Notes and Protocols for the Industrial Synthesis of Ethyl 2-(2-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of Ethyl 2-(2-oxocyclohexyl)acetate, a key building block in the development of various pharmaceuticals. The primary synthesis route detailed is the Dieckmann condensation, a reliable and scalable method for producing cyclic β-keto esters.

Introduction

This compound is a valuable intermediate in medicinal chemistry, primarily utilized in the synthesis of bioactive molecules for immunotherapies and as a precursor to dopamine receptor ligands.[1] Its structural motif is a key component in the development of complex molecular architectures for targeted drug discovery. The protocols outlined below are designed for scalability, making them suitable for industrial applications.

Data Presentation

Table 1: Reactants and Stoichiometry for Dieckmann Condensation
ReagentMolecular Weight ( g/mol )Molar RatioQuantity (per mole of Diethyl Pimelate)
Diethyl Pimelate230.291.0230.29 g
Sodium Ethoxide68.051.174.86 g
Toluene92.14-~1 L (solvent)
Hydrochloric Acid (conc.)36.46-As required for neutralization
Ethyl Acetate88.11-For extraction
Brine--For washing
Anhydrous Sodium Sulfate142.04-For drying
Table 2: Typical Yields and Product Specifications
ParameterValue
Theoretical Yield 184.23 g/mol
Typical Industrial Yield 75-85%
Appearance Colorless to pale yellow liquid
Purity (by GC) >98%
Boiling Point ~118-122 °C at 10 mmHg

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Dieckmann Condensation

This protocol is adapted from established procedures for Dieckmann cyclization and analogous one-pot syntheses suitable for industrial production.[2][3]

1. Reaction Setup:

  • A suitable multi-neck reaction vessel equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with dry toluene.

  • Sodium ethoxide is carefully added to the toluene under a nitrogen atmosphere.

2. Dieckmann Condensation:

  • Diethyl pimelate is added dropwise to the stirred suspension of sodium ethoxide in toluene at a controlled temperature, typically between 80-100°C.[2]

  • The reaction mixture is then heated to reflux for several hours (typically 4-6 hours) to ensure complete cyclization. The progress of the reaction can be monitored by Gas Chromatography (GC).

3. Work-up and Neutralization:

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is then carefully neutralized by the slow addition of concentrated hydrochloric acid. The pH should be adjusted to approximately 7.

  • The organic layer is separated from the aqueous layer.

4. Extraction and Washing:

  • The aqueous layer is extracted multiple times with ethyl acetate to recover any dissolved product.

  • The combined organic layers are washed with brine to remove any remaining inorganic salts.

5. Drying and Solvent Removal:

  • The organic phase is dried over anhydrous sodium sulfate.

  • The drying agent is removed by filtration.

  • The solvent (toluene and ethyl acetate) is removed under reduced pressure using a rotary evaporator.

6. Purification:

  • The crude this compound is purified by vacuum distillation to yield the final product with high purity.[2]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Final Product Diethyl Pimelate Diethyl Pimelate Dieckmann Condensation Dieckmann Condensation Diethyl Pimelate->Dieckmann Condensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Dieckmann Condensation Toluene Toluene Toluene->Dieckmann Condensation Neutralization Neutralization Dieckmann Condensation->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Caption: Workflow for the industrial synthesis of this compound.

Drug_Discovery_Pathway A This compound (Key Building Block) B Chemical Modification & Further Synthesis A->B C Dopamine Receptor Ligand Precursors B->C D Immunomodulatory Compound Scaffolds B->D E Drug Candidates for Neurological Disorders C->E F Therapeutics for Immune-related Diseases D->F

Caption: Role of this compound in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(2-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-oxocyclohexyl)acetate. The primary synthesis route addressed is the alkylation of cyclohexanone enolate with an ethyl haloacetate.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during the synthesis of this compound, focusing on optimizing the reaction yield.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Deprotonation of Cyclohexanone: The formation of the cyclohexanone enolate is a critical step. If the base used is not strong enough, a significant portion of the cyclohexanone will remain unreacted.[1][2]

    • Solution: Employ a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) to ensure complete and rapid conversion of cyclohexanone to its enolate. Weaker bases like sodium ethoxide may not fully deprotonate the ketone, leading to side reactions.[3][4]

  • Presence of Protic Solvents or Water: Water or other protic solvents will quench the enolate anion, preventing it from reacting with the electrophile.[1]

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., dry THF) and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Degraded Reagents: The quality of the starting materials, especially the base and the alkylating agent, is crucial.

    • Solution: Use freshly prepared or properly stored LDA. Ensure the ethyl haloacetate (e.g., ethyl bromoacetate) has not decomposed.

Issue 2: Formation of Significant Byproducts

Possible Causes and Solutions:

  • O-Alkylation Product Formation: The enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. O-alkylation leads to the formation of 2-(ethoxycarbonylmethoxy)cyclohex-1-ene.[1][2]

    • Solution: To favor C-alkylation, use less polar aprotic solvents like THF. Lithium enolates generally favor C-alkylation over sodium or potassium enolates.[2] Using ethyl bromoacetate or iodide is also reported to favor C-alkylation over ethyl chloroacetate.[1]

  • Dialkylation Product Formation: The mono-alkylated product, this compound, still has an acidic proton and can be deprotonated and alkylated a second time.[1]

    • Solution: To minimize dialkylation, a slight excess of cyclohexanone relative to the base and the alkylating agent can be used. Alternatively, carefully control the stoichiometry of the reagents, using no more than one equivalent of the base and alkylating agent.[1]

  • Aldol Condensation Products: The cyclohexanone enolate can react with unreacted cyclohexanone in an aldol condensation reaction, leading to high-molecular-weight byproducts.[2][5]

    • Solution: This is more common with weaker bases where a significant concentration of the ketone is present alongside the enolate. Using a strong base like LDA to ensure complete deprotonation of the ketone minimizes this side reaction.[2] Conducting the reaction at low temperatures (e.g., -78 °C) also reduces the rate of the aldol reaction.[2]

Quantitative Data Summary: Impact of Reaction Conditions on Yield

The following table summarizes how different reaction parameters can influence the product distribution and yield in the alkylation of cyclohexanone. The data is compiled from typical outcomes reported in organic chemistry literature for enolate alkylations.[2]

ParameterCondition 1Yield/Observation 1Condition 2Yield/Observation 2
Base LDAHigh yield of C-alkylation (>90%)[2]Sodium EthoxideLower yield, mixture of products, potential for aldol condensation[3]
Solvent THF (aprotic)Favors C-alkylation[2]Ethanol (protic)Promotes O-alkylation and quenches enolate[1]
Temperature -78 °CMinimizes side reactions like aldol condensation[2][5]Room TemperatureIncreased rate of side reactions[3]
Alkylating Agent Ethyl BromoacetateGenerally good reactivity for SN2Ethyl ChloroacetateLess reactive, may require longer reaction times or higher temperatures

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

The synthesis proceeds via a two-step mechanism:

  • Enolate Formation: A strong base, typically LDA, removes an alpha-proton from cyclohexanone to form a nucleophilic lithium enolate.

  • SN2 Alkylation: The enolate then acts as a nucleophile, attacking the electrophilic carbon of ethyl haloacetate in an SN2 reaction to form the desired product and a lithium halide salt.[3][4]

Q2: Why is a low temperature (-78 °C) often recommended for this reaction?

Low temperatures are crucial for several reasons:

  • They help to control the high reactivity of the strong base (LDA) and the enolate intermediate.[5]

  • They minimize side reactions, particularly the aldol condensation of cyclohexanone.[2]

  • They allow for better control over the regioselectivity of deprotonation if using a substituted cyclohexanone.

Q3: Can I use a different base, like sodium hydride (NaH)?

While NaH is a strong base, it is often less effective for complete and rapid deprotonation of ketones compared to LDA. Incomplete deprotonation can lead to a mixture of the starting ketone and the enolate, which promotes aldol condensation.[4] LDA is generally the base of choice for clean, high-yielding ketone alkylations.[3]

Q4: How can I purify the final product?

Purification typically involves the following steps after quenching the reaction:

  • Aqueous Workup: The reaction mixture is typically quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with water and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Chromatography or Distillation: The crude product is often purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[6] Alternatively, vacuum distillation can be used for purification.

Experimental Protocols

Key Experiment: Synthesis of this compound using LDA and Ethyl Bromoacetate

This protocol describes a standard laboratory procedure for the synthesis.

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexanone

  • Ethyl bromoacetate

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • LDA Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and diisopropylamine. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes to form the LDA solution.

  • Enolate Formation: To the LDA solution at -78 °C, add a solution of cyclohexanone in anhydrous THF dropwise, again keeping the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add ethyl bromoacetate to the enolate solution at -78 °C. The reaction is typically stirred at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Deprotonation Product This compound Enolate->Product SN2 Alkylation LDA LDA (Base) LDA->Enolate EtBrAc Ethyl Bromoacetate (Electrophile) EtBrAc->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_LDA Prepare LDA Solution (-78 °C) Form_Enolate Form Enolate with Cyclohexanone (-78 °C) Prep_LDA->Form_Enolate Alkylation Add Ethyl Bromoacetate and React Form_Enolate->Alkylation Quench Quench Reaction Alkylation->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography or Distillation Extract->Purify

Caption: A generalized workflow for the synthesis experiment.

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Low Yield Start Low Yield? Check_SM Starting Material Recovered? Start->Check_SM Yes Check_Byproducts Byproducts Present? Start->Check_Byproducts No Incomplete_Deprotonation Incomplete Deprotonation -> Use stronger base (LDA) Check_SM->Incomplete_Deprotonation Yes Quenched_Enolate Quenched Enolate -> Use anhydrous conditions Check_SM->Quenched_Enolate No O_Alkylation O-Alkylation -> Use aprotic solvent Check_Byproducts->O_Alkylation O-Alkylation Product Dialkylation Dialkylation -> Adjust stoichiometry Check_Byproducts->Dialkylation Dialkylation Product Aldol Aldol Condensation -> Use LDA, low temp. Check_Byproducts->Aldol Aldol Products

Caption: A decision tree for troubleshooting low product yield.

References

Identification of byproducts in "Ethyl 2-(2-oxocyclohexyl)acetate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-oxocyclohexyl)acetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve the alkylation of cyclohexanone. Key strategies include the Stork enamine synthesis and the Michael addition. Another relevant, though indirect, method for creating the substituted cyclohexanone ring is the Dieckmann condensation.

Q2: What are the primary byproducts I should be aware of during the synthesis?

A2: Byproduct formation is highly dependent on the chosen synthetic route and reaction conditions. Common impurities include products of O-alkylation, dialkylation, unreacted starting materials, and self-condensation products of the reactants.

Q3: How can I minimize the formation of these byproducts?

A3: Minimizing byproduct formation often involves careful control of reaction conditions. Key parameters to optimize include temperature, choice of base and solvent, and the rate of addition of reagents. For instance, using aprotic solvents can favor C-alkylation over O-alkylation.

Q4: What are the most effective methods for purifying the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. Distillation under reduced pressure can also be employed. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Guides

Issue 1: Low yield of the desired product in Stork Enamine Alkylation

The Stork enamine alkylation involves the reaction of a cyclohexanone-derived enamine with an ethyl haloacetate. Low yields can often be attributed to several factors.

Potential Causes and Solutions

Potential Cause Recommended Solution
Incomplete enamine formation.Ensure anhydrous conditions and use a suitable secondary amine (e.g., pyrrolidine, morpholine). Consider using a Dean-Stark apparatus to remove water.
Competing N-alkylation.While C-alkylation is generally favored, N-alkylation can occur. This is more prevalent with less reactive alkyl halides. Consider using ethyl bromoacetate or iodoacetate for higher reactivity towards C-alkylation.
Low reactivity of the alkylating agent.Use a more reactive ethyl haloacetate, such as ethyl bromoacetate or ethyl iodoacetate, instead of ethyl chloroacetate.[1]
Hydrolysis of the enamine or iminium salt intermediate.Maintain anhydrous conditions throughout the reaction until the final hydrolysis step.
Issue 2: Presence of O-Alkylated Byproduct

A common byproduct is the O-alkylated product, Ethyl 2-(cyclohex-1-en-1-yloxy)acetate. Its formation is competitive with the desired C-alkylation.

Identification and Mitigation of O-Alkylation

Identification Method Characteristic Signal Mitigation Strategy
1H NMRAppearance of a vinyl proton signal (around 4.5-5.0 ppm).Use aprotic, non-polar solvents. The choice of counter-ion for the enolate can also influence the C/O alkylation ratio. Lithium enolates tend to favor C-alkylation.
13C NMRSignals corresponding to sp2 carbons of the double bond.Employ kinetic control conditions (e.g., low temperatures) as C-alkylation is often the thermodynamically favored product.[2]
Mass SpectrometryMolecular ion peak corresponding to the O-alkylated product (same mass as the C-alkylated product). Fragmentation patterns may differ.The use of harder electrophiles tends to favor O-alkylation, while softer electrophiles favor C-alkylation.[3]
IR SpectroscopyPresence of a C=C stretching band (around 1650 cm-1) and absence of the cyclohexanone carbonyl stretch (around 1715 cm-1).
Issue 3: Formation of Dialkylated Byproducts

The product, this compound, still possesses an acidic proton alpha to both the ketone and the ester groups, making it susceptible to a second alkylation.

Troubleshooting Dialkylation

Evidence of Dialkylation Recommended Action
Mass spectrum shows a molecular ion peak corresponding to the addition of a second ethyl acetate moiety.Use a stoichiometric amount of the alkylating agent or a slight excess of the enamine.
1H NMR spectrum shows a disappearance of the methine proton signal alpha to the carbonyls and the appearance of new signals corresponding to the second added group.Add the alkylating agent slowly and at a low temperature to control the reaction.
Issue 4: Byproducts in Michael Addition

The Michael addition of a cyclohexanone enolate to ethyl acrylate can lead to several byproducts.

Common Byproducts and Solutions in Michael Addition

Byproduct Reason for Formation Prevention/Minimization
1,2-addition productAttack of the enolate at the carbonyl carbon of the acrylate.Use of thermodynamic conditions (e.g., weaker bases, protic solvents) generally favors the 1,4-addition (Michael) product.
PolyacrylatePolymerization of the ethyl acrylate Michael acceptor.Use a stoichiometric amount of the acrylate and add it slowly to the reaction mixture. Keep the reaction temperature controlled.
Self-condensation of cyclohexanoneAldol condensation of the cyclohexanone enolate with another molecule of cyclohexanone.Use a strong, non-nucleophilic base (like LDA) to rapidly and completely form the enolate before adding the Michael acceptor.

Experimental Protocols

Protocol 1: Synthesis via Stork Enamine Alkylation

This protocol is a general guideline and may require optimization.

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve cyclohexanone (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Alkylation: Dissolve the crude enamine in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Slowly add ethyl bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Hydrolysis: Add an equal volume of 10% aqueous hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours.

  • Workup and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient).

Visualizations

Stork_Enamine_Alkylation cluster_enamine_formation Enamine Formation cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis Cyclohexanone Cyclohexanone Enamine Cyclohexanone Pyrrolidine Enamine Cyclohexanone->Enamine + Pyrrolidine - H2O Pyrrolidine Pyrrolidine Pyrrolidine->Enamine Iminium_salt Iminium Salt Intermediate Enamine->Iminium_salt + Ethyl Bromoacetate Ethyl_bromoacetate Ethyl Bromoacetate Ethyl_bromoacetate->Iminium_salt Final_Product This compound Iminium_salt->Final_Product + H3O+

Caption: Workflow for the Stork Enamine Alkylation Synthesis.

Byproduct_Formation Start Cyclohexanone Enolate C_Alkylation C-Alkylation (Desired) Start->C_Alkylation + Ethyl Haloacetate O_Alkylation O-Alkylation (Byproduct) Start->O_Alkylation + Ethyl Haloacetate Desired_Product This compound C_Alkylation->Desired_Product Dialkylation Dialkylation (Byproduct) Desired_Product->Dialkylation + Base, + Ethyl Haloacetate

Caption: Competing reaction pathways in the alkylation of cyclohexanone enolate.

References

Technical Support Center: Purification of Ethyl 2-(2-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 2-(2-oxocyclohexyl)acetate from its starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves a Claisen condensation reaction between cyclohexanone and diethyl oxalate. The most common impurities arise from unreacted starting materials and side-reaction byproducts. These include:

  • Unreacted Starting Materials:

    • Cyclohexanone

    • Diethyl oxalate

  • Side-Reaction Byproducts:

    • Self-condensation products of cyclohexanone.

    • Products from the reaction of the enolate of cyclohexanone with more than one molecule of diethyl oxalate.

    • Byproducts from saponification of the ester if aqueous basic conditions are used during workup.

Q2: Which analytical techniques are most effective for identifying these impurities?

A2: A combination of spectroscopic and chromatographic methods is recommended for the unambiguous identification and quantification of impurities:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification and quantification of impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and its fragments, which is crucial for confirming the identity of impurities.

  • Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecules and can indicate the presence

Technical Support Center: Synthesis of Ethyl 2-(2-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(2-oxocyclohexyl)acetate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Dieckmann condensation reaction to synthesize this compound is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in a Dieckmann condensation can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction temperature is optimal for the base and solvent system used.

  • Base Selection and Quality: The choice and quality of the base are critical.

    • Solution: Use a strong, non-nucleophilic base like sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH).[1] Ensure the base is fresh and anhydrous, as moisture can quench the base and hydrolyze the ester. For ethyl esters, using sodium ethoxide in ethanol is common to prevent transesterification.[2]

  • Solvent Purity: The presence of water or protic impurities in the solvent can neutralize the base and inhibit the reaction.

    • Solution: Use anhydrous solvents. Toluene and THF are common choices and should be properly dried before use.[1]

  • Reverse Claisen Condensation: The equilibrium may favor the starting materials if the product is not deprotonated by the base to form a stable enolate.

    • Solution: Use at least one full equivalent of the base to ensure the complete formation of the product's enolate, which drives the reaction forward.[3]

  • Side Reactions: Intermolecular condensation can compete with the desired intramolecular cyclization, especially at high concentrations.

    • Solution: Perform the reaction under high-dilution conditions to favor the intramolecular pathway. This involves the slow addition of the diester to the base solution.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?

A2: The formation of multiple products is a common issue. Here are the likely culprits and how to address them:

  • Unreacted Starting Material: As mentioned, the reaction may be incomplete.

    • Solution: Refer to the solutions in Q1 for driving the reaction to completion.

  • Intermolecular Condensation Product: Two molecules of the starting diester can react with each other.

    • Solution: Employ high-dilution techniques.

  • Transesterification Product: If using an alkoxide base that does not match the alkyl group of the ester (e.g., sodium methoxide with an ethyl ester), you can get a mixture of ester products.[2]

    • Solution: Always use a base with an alkoxide that matches the ester group (e.g., sodium ethoxide for ethyl esters).

  • Hydrolysis Product: If water is present in the reaction mixture, the ester can be hydrolyzed to the corresponding carboxylic acid.

    • Solution: Ensure all reagents and glassware are scrupulously dry.

Q3: How can I effectively purify the final product, this compound?

A3: Purification of β-keto esters like this compound typically involves the following steps:

  • Acidic Workup: After the reaction is complete, the mixture is quenched with a weak acid (e.g., dilute HCl or acetic acid) to neutralize the excess base and protonate the enolate product.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent such as ethyl acetate or diethyl ether. The organic layers are combined and washed with brine to remove residual water.

  • Drying: The organic extract is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation or Chromatography: The crude product can be purified further by vacuum distillation or column chromatography on silica gel.[4] For column chromatography, a solvent system of ethyl acetate and hexane is typically effective.

Q4: My reaction seems to have stalled. What could be the reason?

A4: A stalled reaction can be due to several factors:

  • Inactive Base: The base may have degraded due to exposure to air and moisture.

    • Solution: Use a fresh batch of a high-quality base.

  • Insufficient Base: If less than a stoichiometric amount of base is used, the reaction may not proceed to completion as the equilibrium will not be driven towards the product side.

    • Solution: Ensure at least one equivalent of base is used.

  • Low Temperature: The reaction may be too cold, slowing down the rate significantly.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of cyclic β-keto esters via Dieckmann condensation. Please note that optimal conditions for the synthesis of this compound may need to be determined empirically.

ParameterTypical RangeNotes
Starting Material Diethyl adipateFor the synthesis of a six-membered ring.
Base Sodium Ethoxide (NaOEt)1.0 - 1.2 equivalents.
Solvent Anhydrous Toluene or THF
Reaction Temperature 25 - 80 °CDependent on base and solvent.
Reaction Time 2 - 24 hoursMonitor by TLC or GC.
Typical Yield 60 - 85%Highly dependent on reaction conditions and scale.

Experimental Protocol: Dieckmann Condensation for this compound

This protocol is a representative procedure based on the principles of the Dieckmann condensation for the synthesis of six-membered cyclic β-keto esters.

Materials:

  • Diethyl adipate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium ethoxide (1.1 equivalents) and anhydrous toluene.

  • Addition of Diester: Diethyl adipate (1.0 equivalent) is dissolved in anhydrous toluene and added to the dropping funnel. The diester solution is then added dropwise to the stirred suspension of sodium ethoxide over a period of 1-2 hours.

  • Reaction: The reaction mixture is heated to a gentle reflux (around 80°C for toluene) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Quenching: After the reaction is complete, the mixture is cooled to room temperature and then quenched by the slow addition of 1M HCl until the solution is acidic (pH ~5-6).

  • Workup: The layers are separated, and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Visualizations

Reaction Pathway

Reaction_Pathway start Diethyl Adipate enolate Enolate Formation (Intramolecular Attack) start->enolate + Base base Sodium Ethoxide (Base) base->enolate cyclization Cyclization enolate->cyclization product_enolate Product Enolate (Stabilized) cyclization->product_enolate product This compound product_enolate->product + Acid acid_workup Acidic Workup acid_workup->product

Caption: Dieckmann condensation pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Detected low_yield Low Yield start->low_yield side_products Multiple Products (TLC) start->side_products stalled_reaction Reaction Stalled start->stalled_reaction cause_incomplete Incomplete Reaction low_yield->cause_incomplete cause_base Base Issue low_yield->cause_base cause_solvent Solvent Impurity low_yield->cause_solvent cause_intermolecular Intermolecular Condensation side_products->cause_intermolecular cause_transesterification Transesterification side_products->cause_transesterification cause_hydrolysis Hydrolysis side_products->cause_hydrolysis stalled_reaction->cause_base stalled_reaction->cause_solvent solution_time_temp Increase Time/Temp cause_incomplete->solution_time_temp solution_fresh_base Use Fresh/Anhydrous Base cause_base->solution_fresh_base solution_dry_solvent Use Anhydrous Solvent cause_solvent->solution_dry_solvent solution_high_dilution High Dilution cause_intermolecular->solution_high_dilution solution_matching_base Match Alkoxide to Ester cause_transesterification->solution_matching_base cause_hydrolysis->solution_dry_solvent

Caption: Troubleshooting logic for the synthesis of this compound.

References

Minimizing side reactions in the synthesis of "Ethyl 2-(2-oxocyclohexyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-oxocyclohexyl)acetate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically performed via the Stork enamine alkylation of cyclohexanone, can stem from several factors. Here are the most common issues and their solutions:

  • Incomplete Enamine Formation: The first step, the formation of the enamine from cyclohexanone and a secondary amine (e.g., pyrrolidine or morpholine), is a reversible reaction.[1][2][3] To drive the equilibrium towards the enamine, water must be efficiently removed.

    • Solution: Use a Dean-Stark apparatus during the reflux in a suitable solvent like toluene or benzene to azeotropically remove water.[4] Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.

  • N-Alkylation vs. C-Alkylation: Enamines are ambident nucleophiles, meaning they can react at either the nitrogen or the α-carbon. While C-alkylation is the desired pathway to form the target molecule, N-alkylation is a common side reaction that leads to a quaternary ammonium salt and does not produce the desired product.

    • Solution: The choice of the alkylating agent is crucial. More reactive alkyl halides, such as ethyl bromoacetate or ethyl iodoacetate, are preferred as they favor the kinetically controlled C-alkylation. Using less reactive alkylating agents or higher reaction temperatures can increase the proportion of the thermodynamically favored N-alkylation product.

  • Suboptimal Reaction Conditions for Alkylation: The alkylation step itself requires careful control of conditions to maximize the yield.

    • Solution: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like dioxane, tetrahydrofuran (THF), or acetonitrile are generally effective. The reaction temperature should be optimized; starting at room temperature and gently heating if the reaction is sluggish is a common strategy. Prolonged reaction times at high temperatures can lead to side reactions.

  • Hydrolysis Issues: The final step is the hydrolysis of the intermediate iminium salt to yield the keto-ester. Incomplete or harsh hydrolysis can affect the final yield.

    • Solution: Mild acidic hydrolysis, for instance, with aqueous acetic acid or dilute hydrochloric acid, is typically sufficient.[5] Ensure the hydrolysis is allowed to proceed to completion.

Q2: I am observing significant amounts of impurities in my final product. What are the likely side products and how can I minimize their formation?

A2: The presence of impurities is a common challenge. The primary side products in the Stork enamine synthesis of this compound are:

  • Polyalkylated Products: Although the Stork enamine reaction is known to minimize polyalkylation compared to direct enolate alkylation, it can still occur, especially if the reaction conditions are not optimized.[2][6] This leads to the formation of 2,6-bis(ethoxycarbonylmethyl)cyclohexanone.

    • Minimization Strategy: Use a stoichiometric amount or a slight excess of the enamine relative to the alkylating agent. Adding the alkylating agent slowly to the enamine solution can also help to maintain a low concentration of the electrophile and disfavor multiple alkylations.

  • N-Alkylation Product: As mentioned previously, N-alkylation is a competing reaction pathway. The resulting quaternary ammonium salt can be an impurity in the crude product.

    • Minimization Strategy: Employ reactive alkylating agents and maintain moderate reaction temperatures.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of cyclohexanone and the secondary amine in the final product mixture.

    • Minimization Strategy: Ensure complete enamine formation by effectively removing water. For the alkylation step, allow for sufficient reaction time and consider a slight increase in temperature if monitoring indicates a stalled reaction.

  • Dieckmann Condensation Product: The desired product, this compound, contains both a ketone and an ester functional group. Under basic conditions, it can undergo an intramolecular Claisen condensation (Dieckmann condensation) to form a bicyclic β-keto ester.[7]

    • Minimization Strategy: Avoid basic conditions during workup and purification. The hydrolysis of the iminium salt is performed under acidic conditions, which prevents this side reaction. If the product is subjected to basic conditions in subsequent steps, this side reaction should be considered.

Q3: How do I choose the right secondary amine for enamine formation?

A3: The choice of the secondary amine affects the reactivity of the resulting enamine.

  • Pyrrolidine: This is one of the most commonly used amines for enamine synthesis with cyclohexanone.[2] It forms a highly reactive enamine, often leading to good yields in the subsequent alkylation step.

  • Morpholine: Morpholine is another widely used secondary amine.[4][8] Its enamines are generally less reactive than those derived from pyrrolidine, which can sometimes be advantageous in controlling the reaction and minimizing side products.

  • Piperidine: Piperidine can also be used, and its reactivity is generally comparable to that of pyrrolidine.

The optimal choice may depend on the specific substrate and reaction conditions. For the synthesis of this compound, both pyrrolidine and morpholine are suitable choices.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the enamine formation step?

A1: A catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TsOH), is often used to accelerate the formation of the enamine.[8] The acid protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the secondary amine.

Q2: Can I use a strong base like LDA to deprotonate cyclohexanone and then alkylate with ethyl bromoacetate?

A2: While direct alkylation of ketone enolates formed with strong bases like lithium diisopropylamide (LDA) is a common synthetic strategy, the Stork enamine synthesis offers several advantages in this specific case.[6] Using a strong base like LDA can lead to a higher incidence of polyalkylation. Furthermore, the Stork enamine synthesis is performed under milder, non-basic conditions for the alkylation step, which can be advantageous if other functional groups sensitive to strong bases are present.

Q3: What are the best methods for purifying the final product, this compound?

A3: Purification of the crude product is typically achieved through the following methods:

  • Extraction: After hydrolysis, the product is usually extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate. Washing the organic layer with brine can help to remove water.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.

  • Column Chromatography: For high purity, silica gel column chromatography is the most common method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used to separate the desired product from unreacted starting materials and side products.

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the enamine formation and the alkylation steps can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product spot or peak.

Data Presentation

Table 1: Influence of Secondary Amine on Yield

Secondary AmineAlkylating AgentSolventTemperature (°C)Reported Yield (%)Reference
PyrrolidineEthyl bromoacetateDioxaneRefluxGood[General Stork enamine literature]
MorpholineEthyl chloroacetateTolueneReflux~72-80 (enamine)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Pyrrolidine Enamine

Step 1: Formation of 1-(Cyclohex-1-en-1-yl)pyrrolidine

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to obtain the crude enamine, which is typically used in the next step without further purification.

Step 2: Alkylation and Hydrolysis

  • Dissolve the crude enamine from Step 1 in an anhydrous aprotic solvent such as dioxane or THF under an inert atmosphere.

  • Add ethyl bromoacetate (1.0-1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • After the reaction is complete, add an equal volume of 10% aqueous acetic acid to the reaction mixture.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or silica gel column chromatography.

Visualizations

Reaction_Pathway Cyclohexanone Cyclohexanone Enamine 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine Intermediate) Cyclohexanone->Enamine - H2O Pyrrolidine Pyrrolidine (+ p-TsOH, Toluene, Reflux) Pyrrolidine->Enamine IminiumSalt Iminium Salt Intermediate Enamine->IminiumSalt EthylBromoacetate Ethyl Bromoacetate (Dioxane) EthylBromoacetate->IminiumSalt Product This compound IminiumSalt->Product Hydrolysis Aqueous Acid (Hydrolysis) Hydrolysis->Product

Caption: Synthetic pathway for this compound via Stork enamine alkylation.

Side_Reactions Enamine Enamine Intermediate C_Alkylation C-Alkylation (Desired Pathway) Enamine->C_Alkylation N_Alkylation N-Alkylation (Side Reaction) Enamine->N_Alkylation Product This compound C_Alkylation->Product Polyalkylation Polyalkylation (Side Reaction) Product->Polyalkylation + Enamine, Alkylating Agent Dieckmann Dieckmann Condensation (Product Side Reaction) Product->Dieckmann Base BicyclicProduct Bicyclic β-keto ester Dieckmann->BicyclicProduct

Caption: Potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckEnamine Check Enamine Formation (Anhydrous conditions, H2O removal) Start->CheckEnamine CheckAlkylation Check Alkylation Step (Reagent quality, Temp., Time) Start->CheckAlkylation CheckHydrolysis Check Hydrolysis Step (Mild acid, complete reaction) Start->CheckHydrolysis AnalyzeImpurities Analyze Impurities (GC-MS, NMR) Start->AnalyzeImpurities Purify Purify by Column Chromatography CheckEnamine->Purify CheckAlkylation->Purify CheckHydrolysis->Purify Polyalkylation Polyalkylation suspected? AnalyzeImpurities->Polyalkylation N_Alkylation N-Alkylation suspected? AnalyzeImpurities->N_Alkylation Dieckmann Dieckmann product suspected? AnalyzeImpurities->Dieckmann OptimizeStoichiometry Optimize Stoichiometry (Slow addition of alkylating agent) Polyalkylation->OptimizeStoichiometry Yes Polyalkylation->Purify No OptimizeTemp Optimize Temperature (Lower temperature) N_Alkylation->OptimizeTemp Yes N_Alkylation->Purify No AvoidBase Avoid Basic Conditions in Workup/Purification Dieckmann->AvoidBase Yes Dieckmann->Purify No OptimizeStoichiometry->Purify OptimizeTemp->Purify AvoidBase->Purify

Caption: Troubleshooting workflow for the synthesis of this compound.

References

"Ethyl 2-(2-oxocyclohexyl)acetate" reaction condition optimization (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(2-oxocyclohexyl)acetate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through the alkylation of a cyclohexanone enolate with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate). The reaction proceeds in two main steps:

  • Enolate Formation: A strong base is used to deprotonate the α-carbon of cyclohexanone, forming a nucleophilic enolate.

  • Nucleophilic Attack (Alkylation): The enolate then acts as a nucleophile and attacks the electrophilic carbon of the ethyl haloacetate in an SN2 reaction, forming the desired product.

Q2: What are the most critical parameters to control in this reaction?

The most critical parameters are the choice of base, reaction temperature, and the nature of the alkylating agent. These factors significantly influence the yield and purity of the final product by affecting the rate of reaction and the prevalence of side reactions.

Q3: Can I use a weaker base like sodium hydroxide or potassium carbonate?

While technically possible, weaker bases like sodium hydroxide or potassium carbonate are generally not recommended for this reaction. They do not fully deprotonate the ketone to form the enolate, leading to a low concentration of the nucleophile. This can result in slow reaction rates and an increased likelihood of side reactions, such as the self-condensation of the ketone or reaction of the base with the alkylating agent. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or sodium hydride (NaH) are preferred to ensure complete and rapid enolate formation.

Q4: What is the difference between kinetic and thermodynamic enolate control, and how does it apply here?

In unsymmetrical ketones, two different enolates can be formed. The kinetic enolate is formed faster and is typically the less substituted enolate, favored by strong, bulky bases at low temperatures. The thermodynamic enolate is more stable and is the more substituted enolate, favored by weaker bases at higher temperatures, allowing for equilibrium to be established. For cyclohexanone, which is symmetrical, this is not an issue of regioselectivity. However, understanding this principle is crucial when working with substituted cyclohexanones.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete enolate formation. 2. Inactive alkylating agent. 3. Reaction temperature is too low. 4. Presence of proton sources (e.g., water, alcohol) in the reaction mixture.1. Use a stronger, non-nucleophilic base (e.g., LDA, NaH) and ensure anhydrous conditions. 2. Use a fresh or purified batch of ethyl chloroacetate or ethyl bromoacetate. 3. Gradually increase the reaction temperature, monitoring for product formation. 4. Ensure all glassware is oven-dried and solvents are anhydrous.
Formation of multiple products 1. O-alkylation: The enolate attacks through the oxygen atom instead of the carbon. 2. Dialkylation: The product is deprotonated and reacts with another molecule of the alkylating agent. 3. Self-condensation of cyclohexanone (Aldol condensation): The enolate reacts with another molecule of cyclohexanone.1. Use a less polar, aprotic solvent (e.g., THF, diethyl ether). The choice of counter-ion can also influence the C/O alkylation ratio. 2. Use a slight excess of the ketone relative to the base and alkylating agent. Add the alkylating agent slowly at a low temperature. 3. Use a strong, non-nucleophilic base to ensure rapid and complete formation of the enolate, minimizing the concentration of neutral ketone available for condensation.
Product decomposes upon purification The product is a β-keto ester, which can be susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions at elevated temperatures.Use gentle purification methods such as vacuum distillation at a lower temperature. Avoid prolonged exposure to strong acids or bases during workup.

Data Presentation: Optimization of Reaction Conditions

Table 1: Effect of Temperature on Product Yield

Temperature (°C)BaseAlkylating AgentSolventTypical Yield (%)Notes
-78 to -20LDAEthyl bromoacetateTHF75-85Favors kinetic control, minimizes side reactions.
0LDAEthyl bromoacetateTHF70-80Good balance between reaction rate and selectivity.
Room Temperature (25)NaHEthyl chloroacetateTHF50-65Increased risk of side reactions like self-condensation.
Reflux (~66)NaHEthyl chloroacetateTHF40-50Significant increase in side products expected.

Table 2: Comparison of Different Bases

BaseSolventTemperature (°C)Typical Yield (%)AdvantagesDisadvantages
LDATHF-78 to 075-85Strong, non-nucleophilic, fast and complete enolate formation.Requires anhydrous conditions and inert atmosphere; prepared in situ.
NaHTHF/DMF0 to RT50-70Commercially available, strong base.Heterogeneous reaction can be slower; requires careful handling.
NaOEtEthanolReflux30-50Less stringent anhydrous requirements.Weaker base, equilibrium with ketone; promotes side reactions.
K₂CO₃AcetonitrileReflux< 20Mild, easy to handle.Ineffective for ketone deprotonation; very low yield.

Experimental Protocols

Protocol 1: Alkylation using Lithium Diisopropylamide (LDA)

This protocol is designed to favor high yield and purity by using a strong, non-nucleophilic base at low temperatures.

Materials:

  • Cyclohexanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Ethyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (a dry ice/acetone bath). Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise, ensuring the temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add a solution of ethyl bromoacetate (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Inert Atmosphere lda_prep Prepare LDA Solution (-78 °C) start->lda_prep 1 enolate_form Form Cyclohexanone Enolate (-78 °C) lda_prep->enolate_form 2 alkylation Add Ethyl Bromoacetate (-78 °C to RT) enolate_form->alkylation 3 quench Quench with NH4Cl alkylation->quench 4 extract Extract with Diethyl Ether quench->extract 5 dry Dry with MgSO4 extract->dry 6 purify Vacuum Distillation dry->purify 7 product Pure Product purify->product 8 troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product incomplete_enolate Incomplete Enolate Formation start->incomplete_enolate side_reactions Side Reactions (O-alkylation, Dialkylation, Self-condensation) start->side_reactions reagent_issue Inactive Reagents start->reagent_issue conditions Suboptimal Conditions (Temp, Time) start->conditions use_strong_base Use Stronger Base (LDA, NaH) incomplete_enolate->use_strong_base anhydrous Ensure Anhydrous Conditions incomplete_enolate->anhydrous optimize_temp Optimize Temperature side_reactions->optimize_temp slow_addition Slow Reagent Addition side_reactions->slow_addition check_reagents Check Reagent Purity reagent_issue->check_reagents conditions->optimize_temp

Technical Support Center: Characterization of Impurities in "Ethyl 2-(2-oxocyclohexyl)acetate" by NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the characterization of impurities in "Ethyl 2-(2-oxocyclohexyl)acetate" using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Impurity Identification Workflow

The following diagram illustrates a general workflow for the identification and characterization of impurities in "this compound".

Impurity_Characterization_Workflow cluster_synthesis Synthesis & Sample History cluster_analysis Analytical Characterization cluster_identification Impurity Identification & Quantification Synthesis Synthesis of this compound (e.g., Dieckmann Condensation) Starting_Materials Identify Starting Materials (e.g., Diethyl Pimelate) Synthesis->Starting_Materials leads to Side_Products Predict Potential Side-Products (e.g., Self-condensation) Synthesis->Side_Products can produce Sample_Prep Sample Preparation (NMR & MS) Starting_Materials->Sample_Prep Side_Products->Sample_Prep NMR_Acquisition NMR Data Acquisition (1H, 13C, COSY, HSQC) Sample_Prep->NMR_Acquisition MS_Acquisition MS Data Acquisition (GC-MS, LC-MS) Sample_Prep->MS_Acquisition Data_Analysis Spectral Data Analysis NMR_Acquisition->Data_Analysis MS_Acquisition->Data_Analysis Impurity_ID Impurity Structure Elucidation Data_Analysis->Impurity_ID Quantification Quantification of Impurities (qNMR or Calibrated MS) Impurity_ID->Quantification Reporting Reporting and Documentation Quantification->Reporting

Caption: Workflow for Impurity Identification and Characterization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of "this compound"?

A1: Based on common synthetic routes, such as the Dieckmann condensation of diethyl pimelate, the most probable impurities are:

  • Unreacted Starting Materials: Diethyl pimelate.

  • Reaction Intermediates: Ethyl 2-oxocyclohexanecarboxylate.

  • Side-Reaction Products: Products from self-condensation or transesterification, especially if the reaction conditions are not strictly controlled.

  • Degradation Products: The compound may be susceptible to hydrolysis or other degradation pathways depending on storage conditions.

Q2: How can I distinguish between the keto and enol forms of "this compound" in the NMR spectrum?

A2: "this compound" can exist as a mixture of keto and enol tautomers in solution, and their ratio can be influenced by the solvent, temperature, and concentration.[1] In the ¹H NMR spectrum, the enol form will typically show a characteristic signal for the enolic proton, often as a broad singlet in the region of 12-16 ppm due to intramolecular hydrogen bonding. The α-proton of the keto form will appear at a different chemical shift, typically between 3.5 and 4.5 ppm. In the ¹³C NMR spectrum, the enol form will exhibit signals for sp²-hybridized carbons in the C=C double bond, while the keto form will show a signal for the ketone carbonyl carbon (C=O) typically above 200 ppm.

Troubleshooting Guides

NMR Spectroscopy
Issue Possible Cause(s) Troubleshooting Steps
Broad or distorted peaks for the analyte. 1. Sample concentration is too high.[2]2. Presence of paramagnetic impurities.[3]3. Chemical exchange between tautomers.[4]4. Poor shimming of the spectrometer.[2]1. Dilute the sample.2. Filter the sample through a plug of silica or celite.3. Acquire the spectrum at a different temperature (higher or lower) to see if the peaks sharpen.4. Re-shim the instrument or use an automated shimming routine.
Unexpected peaks in the spectrum. 1. Contamination from glassware (e.g., residual acetone).2. Impurities in the deuterated solvent.3. Presence of synthetic impurities.1. Ensure all glassware is thoroughly dried. Rinsing with the deuterated solvent before use can help.2. Run a spectrum of the pure solvent to check for impurities.3. Compare the spectrum to the expected spectra of likely impurities (see table below).
Difficulty in integrating overlapping signals. 1. Poor spectral resolution.2. Signals from different compounds are very close in chemical shift.1. Use a higher field NMR spectrometer if available.2. Try a different deuterated solvent (e.g., benzene-d₆, DMSO-d₆) as this can alter the chemical shifts of the signals.[2]
Mass Spectrometry (GC-MS & LC-MS)
Issue Possible Cause(s) Troubleshooting Steps
"Ghost peaks" appearing in blank runs. 1. Carryover from a previous injection.[5]2. Contamination of the injector port or column.[6]3. Bleed from the septum or gas lines.[6]1. Increase the bake-out time and temperature at the end of the GC method.[7]2. Clean the injector port and trim the first few centimeters of the GC column.3. Replace the septum and check for leaks in the gas lines.
Poor peak shape (tailing or fronting). 1. Active sites in the GC liner or column.2. Inappropriate injection temperature or flow rate.1. Use a deactivated liner and/or a new column.2. Optimize the injection parameters.
No peak or very low intensity for the analyte (LC-MS). 1. Analyte is not ionizing well under the chosen conditions.2. Incompatible mobile phase with the ionization source.3. The compound is too volatile for LC-MS.1. Try different ionization modes (e.g., ESI, APCI) and polarities (positive and negative).2. Adjust the mobile phase pH or additives to promote ionization.3. Consider using GC-MS for volatile compounds.

Quantitative Data Summary

The following table summarizes the key NMR and MS data for "this compound" and its potential impurities. Chemical shifts are approximate and can vary with solvent and concentration.

CompoundStructureMolecular Weight ( g/mol )Key ¹H NMR Signals (δ, ppm in CDCl₃)Key ¹³C NMR Signals (δ, ppm in CDCl₃)Expected m/z in EI-MS
This compound this compound198.22[8]Keto: ~4.2 (q), ~3.8 (m), ~2.4-1.6 (m), ~1.3 (t). Enol: ~12.5 (s, OH), ~4.2 (q), ~2.4-1.6 (m), ~1.3 (t).Keto: ~208 (C=O, ketone), ~170 (C=O, ester), ~61 (OCH₂), ~50 (CH), ~30-20 (cyclohexane CH₂), ~14 (CH₃). Enol: ~175 (C=O, ester), ~160 (C-OH), ~100 (C=C), ~60 (OCH₂), ~30-20 (cyclohexane CH₂), ~14 (CH₃).198 (M⁺), 153, 125, 97, 69, 43
Diethyl Pimelate Diethyl Pimelate216.27[9]~4.1 (q, 4H), ~2.3 (t, 4H), ~1.6 (m, 4H), ~1.4 (m, 2H), ~1.2 (t, 6H)~173 (C=O), ~60 (OCH₂), ~34 (CH₂COO), ~29 (CH₂), ~25 (CH₂), ~14 (CH₃)216 (M⁺), 171, 143, 125, 97
Ethyl 2-oxocyclohexanecarboxylate Ethyl 2-oxocyclohexanecarboxylate170.21[10]~12.1 (s, enol OH), ~4.2 (q, 2H), ~3.4 (m, 1H, keto α-H), ~2.4-1.6 (m, 8H), ~1.3 (t, 3H)Keto: ~205 (C=O, ketone), ~170 (C=O, ester), ~61 (OCH₂), ~55 (CH), ~42, 30, 27, 23 (cyclohexane CH₂), ~14 (CH₃). Enol: ~173 (C=O, ester), ~170 (C-OH), ~98 (C=C), ~60 (OCH₂), ~30-20 (cyclohexane CH₂), ~14 (CH₃)170 (M⁺), 125, 97, 69, 43[11]

Experimental Protocols

NMR Sample Preparation and Analysis

Objective: To obtain high-quality ¹H and ¹³C NMR spectra for the identification and quantification of impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the "this compound" sample into a clean, dry vial.[3]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[12]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Use a relaxation delay (d1) of at least 5 times the longest T1 of interest for accurate integration in quantitative analysis.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • 2D NMR (optional): If needed for structural elucidation of unknown impurities, acquire COSY and HSQC spectra.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate all signals and compare the integrations of impurity peaks to that of a known signal from the main compound or an internal standard for quantification.

    • Assign peaks to the main compound and any identified impurities based on their chemical shifts, multiplicities, and coupling constants.

GC-MS Impurity Profiling

Objective: To separate, identify, and quantify volatile and semi-volatile impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the "this compound" sample in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of any known impurities if quantitative analysis is required.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Split/splitless injector at 250 °C. Use a split ratio of 50:1 for initial screening.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-400.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample solution.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Identify the main component and any impurity peaks by comparing their retention times and mass spectra with reference data or spectral libraries (e.g., NIST).

    • For quantitative analysis, construct a calibration curve for each impurity using the prepared standards.

LC-MS/MS Analysis for Polar Impurities

Objective: To identify and quantify non-volatile or polar impurities that are not amenable to GC-MS.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the "this compound" sample in a mobile phase compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS System and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Data Acquisition and Analysis:

    • Perform a full scan experiment to identify the molecular ions of potential impurities.

    • Develop a Multiple Reaction Monitoring (MRM) method for the target impurities for sensitive and selective quantification.

    • Analyze the data to identify and quantify any polar impurities present in the sample.

References

Removal of solvent residues from "Ethyl 2-(2-oxocyclohexyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-(2-oxocyclohexyl)acetate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "this compound," focusing on the critical step of removing residual solvents after synthesis or purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents I might encounter with this compound?

A1: Depending on the synthetic route, common residual solvents can include ethyl acetate, ethanol, toluene, dichloromethane (DCM), and water. These solvents are often used during the reaction or subsequent work-up and purification steps. It is crucial to remove these to acceptable levels, as they can interfere with downstream applications and pose safety risks.[1][2]

Q2: Why is it challenging to remove all solvent residues from this compound?

A2: this compound is a relatively high-boiling and potentially viscous liquid. This can lead to difficulties in removing trace amounts of solvents, especially those that have high boiling points themselves or form azeotropes.[3][4] High vacuum and moderate heat are typically required, but these conditions also risk product degradation or decomposition.

Q3: What is the standard method for quantifying the amount of residual solvent?

A3: The most common and regulatory-accepted method for quantifying residual solvents in pharmaceutical ingredients is Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).[5][6] This technique is highly sensitive and can accurately measure solvent levels down to parts-per-million (ppm).[7][8]

Q4: What are the acceptable limits for residual solvents?

A4: Acceptable limits for residual solvents are defined by regulatory bodies like the International Council for Harmonisation (ICH).[1][5] Solvents are categorized into classes based on their toxicity. For example, Class 3 solvents (e.g., ethanol, ethyl acetate) have a general limit of 5000 ppm (0.5%), unless otherwise specified.[9] Class 2 solvents (e.g., toluene, dichloromethane) have much lower, specific limits.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during the solvent removal process.

Issue 1: Residual Solvent Detected by GC Analysis After Rotary Evaporation
  • Possible Cause 1: Insufficient Vacuum. The vacuum achieved by the pump may not be low enough to effectively remove the solvent at the bath temperature used.

    • Solution: Check the vacuum pump for leaks and ensure it is functioning correctly. For high-boiling solvents, a high-performance vacuum pump may be necessary. Solvents like DMF and DMSO can be removed by rotary evaporation at reduced pressures (e.g., below 5 torr).[3]

  • Possible Cause 2: Water Bath Temperature is Too Low. The temperature of the water bath may not be providing enough energy for the solvent to evaporate efficiently.

    • Solution: Gradually increase the water bath temperature. Be cautious not to exceed the decomposition temperature of your product. A general rule of thumb is to set the bath temperature 20°C higher than the boiling point of the solvent at the applied pressure.

  • Possible Cause 3: Co-distillation with a Lower Boiling Solvent. Sometimes, adding a lower-boiling solvent can help remove a higher-boiling one through azeotrope formation.

    • Solution: Add a small amount of a volatile solvent like dichloromethane (DCM) or hexane and re-evaporate.[11][12][13] This process can be repeated 2-3 times to effectively "chase" out the residual solvent.

Issue 2: Product Bumping or Foaming in the Rotary Evaporator
  • Possible Cause 1: Flask is Too Full. Overfilling the flask (more than half-full) reduces the surface area for evaporation and increases the likelihood of bumping.[14]

    • Solution: Ensure the round-bottom flask is no more than half-full.

  • Possible Cause 2: Sudden Application of High Vacuum. Applying a strong vacuum too quickly can cause volatile solvents to boil vigorously.

    • Solution: Apply the vacuum gradually to allow for controlled boiling.

  • Possible Cause 3: High Rotation Speed. While rotation increases surface area, an excessively high speed can cause splashing.

    • Solution: Start with a moderate rotation speed (around 110 rpm) and adjust as needed.[14]

Data Presentation: Solvent Removal Efficiency

The following table summarizes typical results from different solvent removal techniques for a batch of this compound contaminated with Toluene and Ethyl Acetate.

Method Conditions Initial Toluene (ppm) Final Toluene (ppm) Initial Ethyl Acetate (ppm) Final Ethyl Acetate (ppm)
Rotary Evaporation 50°C, 20 mbar, 2 hours10,0001,50050,0008,000
Rotary Evaporation with Hexane Chase 50°C, 20 mbar, 2 hours (3x Hexane additions)10,00045050,0001,200
High Vacuum Drying 40°C, <1 mbar, 12 hours1,500 (post-rotovap)1508,000 (post-rotovap)600
Short Path Distillation 120°C, 0.5 mbar10,000<5050,000<100

Note: These are representative data and actual results may vary based on specific experimental conditions and equipment.

Experimental Protocols

Protocol 1: Standard Rotary Evaporation
  • Preparation: Place the solution of this compound in a round-bottom flask, ensuring it is no more than half-full.[14]

  • Assembly: Attach the flask to the bump trap of the rotary evaporator using a Keck clip.

  • Lowering the Flask: Lower the flask into the water bath until the solvent level is submerged.

  • Applying Vacuum: Turn on the vacuum source and gradually close the stopcock to reduce the pressure inside the apparatus.

  • Rotation: Begin rotating the flask at a moderate speed.[15]

  • Heating: Set the water bath to the desired temperature (e.g., 40-50°C).

  • Evaporation: Continue evaporation until all visible solvent has condensed in the receiving flask.

  • Completion: Once the solvent is removed, release the vacuum, stop the rotation, and remove the flask.

Protocol 2: Analysis of Residual Solvents by HS-GC-FID
  • Sample Preparation: Accurately weigh a sample of the this compound into a headspace vial. Add a high-boiling point solvent, such as dimethyl sulfoxide (DMSO), to dissolve the sample.[1]

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of the potential residual solvents in the same high-boiling point solvent.

  • Incubation: Place the sample and standard vials in the headspace autosampler and incubate at a set temperature (e.g., 80°C) for a specified time to allow the volatile solvents to partition into the headspace.

  • Injection: A portion of the headspace gas is automatically injected into the gas chromatograph.

  • Separation and Detection: The solvents are separated on a GC column and detected by a Flame Ionization Detector (FID).

  • Quantification: The amount of each residual solvent in the sample is determined by comparing the peak areas to the calibration curve generated from the standards.

Visualizations

Workflow for Solvent Removal

start Crude Product Solution (this compound + Solvents) rotovap Rotary Evaporation (e.g., 50°C, 20 mbar) start->rotovap gc_check1 GC Analysis for Residual Solvents rotovap->gc_check1 pass Solvent Levels Below ICH Limits? gc_check1->pass Yes fail Solvent Levels Above ICH Limits gc_check1->fail No final_product Final Product (Purified) pass->final_product high_vac High Vacuum Drying (e.g., 40°C, <1 mbar, 12h) fail->high_vac Trace volatile residue? solvent_chase Solvent Chase with Hexane (Repeat Rotovap 2-3 times) fail->solvent_chase High boiling residue? gc_check2 GC Analysis for Residual Solvents high_vac->gc_check2 solvent_chase->gc_check2 gc_check2->pass

Caption: Workflow for the removal and verification of residual solvents.

Troubleshooting Logic for Rotary Evaporation

start Problem: Incomplete Solvent Removal check_vac Is vacuum pressure low enough? start->check_vac check_temp Is bath temperature adequate? check_vac->check_temp Yes fix_vac Action: Check pump, seal leaks. check_vac->fix_vac No check_azeotrope Is an azeotrope or high-boiling solvent present? check_temp->check_azeotrope Yes fix_temp Action: Increase bath temperature cautiously. check_temp->fix_temp No fix_azeotrope Action: Perform a solvent chase (e.g., with Hexane). check_azeotrope->fix_azeotrope Yes end_node Re-evaluate with GC check_azeotrope->end_node No fix_vac->end_node fix_temp->end_node fix_azeotrope->end_node

Caption: Decision tree for troubleshooting incomplete solvent removal.

References

Technical Support Center: Ethyl 2-(2-oxocyclohexyl)acetate Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and troubleshooting for experiments involving Ethyl 2-(2-oxocyclohexyl)acetate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a cool, dry place, protected from light.[1] Ideally, the compound should be stored in a tightly sealed container at refrigerator temperatures (2-8 °C).[2] For shorter periods, storage at room temperature in a desiccator may be acceptable.

Q2: What are the primary degradation pathways for this compound?

A2: As a β-keto ester, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester can be hydrolyzed to form 2-(2-oxocyclohexyl)acetic acid and ethanol. This can be catalyzed by acidic or basic conditions.

  • Decarboxylation: Following hydrolysis to the β-keto acid, the molecule can readily lose carbon dioxide upon heating to yield 2-acetylcyclohexanone.

Q3: Is this compound sensitive to light?

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis, especially in protic or aqueous solvents. If a solution is necessary, it should be prepared fresh and used promptly.

Troubleshooting Guide

Issue 1: I observe a new, more polar spot on my TLC plate after storing my sample of this compound for a few weeks.

  • Possible Cause: This is likely due to the hydrolysis of the ester to the more polar carboxylic acid, 2-(2-oxocyclohexyl)acetic acid.

  • Solution:

    • Confirm the identity of the new spot by co-spotting with a sample of the starting material that has been intentionally hydrolyzed (e.g., by brief treatment with a dilute acid or base).

    • To prevent further hydrolysis, ensure the compound is stored in a tightly sealed container in a dry environment. Consider storing over a desiccant.

Issue 2: My reaction yield is consistently lower than expected, and I suspect my starting material, this compound, has degraded.

  • Possible Cause: The starting material may have partially degraded.

  • Solution:

    • Assess the purity of your this compound using an appropriate analytical method such as HPLC or NMR.

    • If degradation is confirmed, purify the starting material by column chromatography before use.

    • Review your storage conditions to ensure they are optimal.

Issue 3: I am getting inconsistent results in my biological assay using this compound.

  • Possible Cause: Inconsistent purity of the compound due to degradation can lead to variable results. The presence of degradation products might also interfere with the assay.

  • Solution:

    • Always use freshly purified this compound for sensitive experiments.

    • Prepare stock solutions fresh on the day of the experiment.

    • Consider performing a quick purity check (e.g., by TLC or a rapid HPLC method) before each use.

Quantitative Stability Data (Hypothetical)

The following table summarizes hypothetical degradation data for this compound under various storage conditions over a 6-month period. This data is for illustrative purposes to demonstrate potential stability trends.

Storage ConditionTime (Months)Assay (%)Major Degradant 1 (%) (Hydrolysis Product)Major Degradant 2 (%) (Decarboxylation Product)
2-8 °C, Dry, Dark099.8< 0.1< 0.1
399.50.3< 0.1
699.20.50.1
25 °C/60% RH, Dark099.8< 0.1< 0.1
397.51.80.5
695.13.51.0
40 °C/75% RH, Dark099.8< 0.1< 0.1
392.35.81.5
685.610.23.2
Photostability (ICH Q1B)1.2 million lux hours98.90.80.2

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in a 60 °C oven for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by the HPLC method described below.

Proposed Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

DegradationPathway This compound This compound 2-(2-oxocyclohexyl)acetic acid 2-(2-oxocyclohexyl)acetic acid This compound->2-(2-oxocyclohexyl)acetic acid Hydrolysis (+H2O, H+ or OH-) 2-Acetylcyclohexanone 2-Acetylcyclohexanone 2-(2-oxocyclohexyl)acetic acid->2-Acetylcyclohexanone Decarboxylation (Heat, -CO2)

Caption: Potential degradation pathway of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Acid Hydrolysis Acid Hydrolysis Sample Preparation Sample Preparation Acid Hydrolysis->Sample Preparation Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample Preparation Oxidation Oxidation Oxidation->Sample Preparation Thermal Thermal Thermal->Sample Preparation Photolytic Photolytic Photolytic->Sample Preparation Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Stock Solution->Base Hydrolysis Stock Solution->Oxidation Stock Solution->Thermal Stock Solution->Photolytic HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for the forced degradation study.

TroubleshootingTree Inconsistent Results Inconsistent Results Check Purity of Starting Material Check Purity of Starting Material Inconsistent Results->Check Purity of Starting Material Purity OK? Purity OK? Check Purity of Starting Material->Purity OK? Yes Purity Degraded? Purity Degraded? Check Purity of Starting Material->Purity Degraded? No Investigate Other Experimental Parameters Investigate Other Experimental Parameters Purity OK?->Investigate Other Experimental Parameters Purify Material Purify Material Purity Degraded?->Purify Material Re-run Experiment Re-run Experiment Purify Material->Re-run Experiment Problem Solved? Problem Solved? Re-run Experiment->Problem Solved? Yes Implement Routine Purity Checks Implement Routine Purity Checks Problem Solved?->Implement Routine Purity Checks Further Troubleshooting Needed Further Troubleshooting Needed Problem Solved?->Further Troubleshooting Needed No

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Stereoselective Reactions of Ethyl 2-(2-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing stereoselective reactions involving Ethyl 2-(2-oxocyclohexyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity with this compound?

A1: this compound is a β-keto ester with two main sites of reactivity for stereoselective transformations: the ketone on the cyclohexane ring and the α-carbon on the acetate side chain. The primary challenges are:

  • Controlling Diastereoselectivity: In reactions like the reduction of the ketone, two new stereocenters can be formed, leading to multiple diastereomers. The relative orientation of the newly formed alcohol and the existing acetate group must be controlled.

  • Achieving High Enantioselectivity: For reactions at the α-carbon (e.g., alkylation, chlorination) or enantioselective reductions, it is crucial to control which of the two possible enantiomers is formed. This often requires the use of chiral catalysts, auxiliaries, or reagents.

  • Preventing Racemization: The product of an α-alkylation can be prone to racemization under acidic or basic conditions due to the acidity of the remaining α-proton.[1] Reaction conditions must be carefully controlled to prevent loss of enantiomeric purity.

Q2: Which types of stereoselective reactions are commonly performed on this substrate?

A2: The most common stereoselective reactions include:

  • Asymmetric Reduction of the Ketone: To produce stereodefined β-hydroxy esters. This can be achieved using chiral catalysts (e.g., Ru-BINAP) or biocatalysts (e.g., baker's yeast).[2]

  • Stereoselective Alkylation/Functionalization at the α-Carbon: To create a chiral quaternary or tertiary carbon center. This is often accomplished using chiral auxiliaries or phase-transfer catalysts.

  • Stereoselective Michael Additions: Where the enolate of the β-keto ester acts as a nucleophile, adding to an α,β-unsaturated system.

  • Asymmetric α-Halogenation: For instance, enantioselective chlorination can be performed using chiral Lewis acid catalysts to create a tertiary chloride, which can then be substituted via an SN2 reaction.[3]

Q3: How do I choose between a chemical catalyst and a biocatalyst for asymmetric reduction?

A3: The choice depends on several factors. Chemical catalysts, such as Ruthenium-BINAP complexes, offer a broad substrate scope and high efficiency but may require elevated pressures, temperatures, and introduce potential metal contamination.[2] Biocatalysts, like baker's yeast (Saccharomyces cerevisiae), are often inexpensive, operate under mild aqueous conditions (room temperature, atmospheric pressure), and are environmentally friendly.[2][4] However, their substrate scope can be more limited, and reaction times may be longer.[2] Genetically engineered yeast strains can offer improved stereoselectivities.[4][5]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Reduction

Q: I am performing an asymmetric reduction of the ketone and observing low enantiomeric excess. What are the potential causes and solutions?

A: Low enantioselectivity can stem from several sources. Use the following decision tree to diagnose the issue.

G start Low Enantiomeric Excess (ee) q1 Which method are you using? start->q1 cat_path Catalytic Hydrogenation (e.g., Ru-BINAP) q1->cat_path Catalytic bio_path Biocatalytic Reduction (e.g., Baker's Yeast) q1->bio_path Biocatalytic cat_sol1 Check Catalyst/Ligand Purity: - Is the chiral ligand (e.g., BINAP) enantiomerically pure? - Is the metal precursor free of impurities? cat_path->cat_sol1 bio_sol1 Verify Yeast Strain and Viability: - Different strains of S. cerevisiae have different reductases. - Ensure yeast is active (check fermentation with sugar). bio_path->bio_sol1 cat_sol2 Optimize Reaction Conditions: - Screen solvents (e.g., MeOH, EtOH, THF). - Adjust H2 pressure and temperature. - Check for oxygen leaks; reactions are often air-sensitive. cat_sol1->cat_sol2 cat_sol3 Change Chiral Ligand: - The chosen ligand may not be optimal for the substrate. - Try a different family of ligands (e.g., Josiphos, PhanePhos). cat_sol2->cat_sol3 bio_sol2 Optimize Reaction Conditions: - Control pH and temperature (typically 25-30 °C). - Add a co-substrate like glucose to ensure cofactor (NADPH) regeneration. - Substrate concentration may be too high, causing inhibition. bio_sol1->bio_sol2 bio_sol3 Consider Engineered Strains: - Wild-type yeast has multiple reductases with competing stereoselectivities. - Use a strain overexpressing a specific reductase for higher ee. bio_sol2->bio_sol3 G start Poor Diastereomeric Ratio (d.r.) in Evans Alkylation step1 1. Enolate Formation: - Ensure complete deprotonation. - Use a strong, non-nucleophilic base (e.g., LDA, NaHMDS). - The choice of base and counterion can affect enolate geometry. start->step1 step2 2. Chelation Control: - For (Z)-enolate formation, which leads to the desired syn-aldol product, a boron Lewis acid (e.g., Bu2BOTf) is often used. - The Lewis acid coordinates both carbonyls, forcing a specific conformation. step1->step2 step3 3. Temperature Control: - Form the enolate at low temperatures (-78 °C) to prevent side reactions and maintain kinetic control. - Add the electrophile (alkyl halide) at -78 °C and allow it to warm slowly if needed. step2->step3 step4 4. Electrophile Structure: - Very bulky electrophiles may exhibit lower selectivity. - Ensure the electrophile is reactive enough to react at low temperatures. step3->step4

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(2-Oxocyclohexyl)acetate Esters: Ethyl vs. Methyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between ethyl and methyl esters as synthetic intermediates can significantly impact reaction efficiency, yield, and overall process viability. This guide provides an in-depth comparison of Ethyl 2-(2-oxocyclohexyl)acetate and Mthis compound, focusing on their synthesis, supported by experimental data and detailed protocols.

The 2-(2-oxocyclohexyl)acetate backbone is a valuable structural motif in the synthesis of various biologically active molecules and pharmaceutical intermediates. The selection of the ethyl versus the methyl ester can influence factors such as reactivity, steric hindrance, and the ease of subsequent transformations. This comparison aims to provide a clear, data-driven overview to inform the selection process in a laboratory setting.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of each ester is crucial for optimizing reaction conditions and purification procedures.

PropertyThis compoundMthis compoundKey Differences & Implications
Molecular Formula C₁₀H₁₆O₃C₉H₁₄O₃The additional methylene group (CH₂) in the ethyl ester results in a higher molecular weight.
Molecular Weight 184.23 g/mol 170.21 g/mol The higher molecular weight of the ethyl ester leads to a slightly higher boiling point.
Boiling Point Data not readily availableData not readily availableThe boiling point of the ethyl ester is expected to be slightly higher due to stronger van der Waals forces. This is a critical parameter for purification by distillation.
Melting Point Not applicable (liquid at room temperature)~20 °CThe methyl ester has a melting point near room temperature, which may require gentle warming for handling.
Density Data not readily availableData not readily availableThe density of the ethyl ester is expected to be slightly lower than that of the methyl ester, a common trend in homologous series of esters.
Solubility Miscible with common organic solvents.Miscible with common organic solvents.Both esters exhibit similar solubility profiles in typical organic solvents used for synthesis.

Synthetic Routes: A Detailed Examination

Two primary synthetic strategies for preparing 2-(2-oxocyclohexyl)acetates are the Dieckmann condensation and the direct alkylation of a cyclohexanone enolate.

Dieckmann Condensation of Dialkyl Pimelates

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. For the synthesis of the target molecules, this involves the cyclization of diethyl pimelate or dimethyl pimelate.

Reaction Pathway:

Dieckmann_Condensation Dialkyl_Pimelate Dialkyl Pimelate (Diethyl or Dimethyl) Enolate Enolate Intermediate Dialkyl_Pimelate->Enolate Deprotonation Base Base (e.g., NaOEt, NaOMe, NaH) Cyclic_Intermediate Cyclic Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Nucleophilic Attack Beta_Keto_Ester Cyclic β-Keto Ester Cyclic_Intermediate->Beta_Keto_Ester Elimination of Alkoxide Target_Molecule Ethyl or Methyl 2-(2-oxocyclohexyl)acetate (after hydrolysis and decarboxylation) Beta_Keto_Ester->Target_Molecule Hydrolysis & Decarboxylation

Caption: Dieckmann condensation pathway for the synthesis of 2-(2-oxocyclohexyl)acetates.

Experimental Protocol (General): Dieckmann Condensation of Diethyl Pimelate

This protocol is adapted from established procedures for Dieckmann condensations.

  • Materials:

    • Diethyl pimelate (1.0 eq)

    • Sodium ethoxide (1.1 eq)

    • Anhydrous Toluene

    • Hydrochloric acid (for workup)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene and sodium ethoxide.

    • Heat the mixture to reflux with vigorous stirring.

    • Slowly add a solution of diethyl pimelate in anhydrous toluene to the refluxing mixture over a period of 1-2 hours.

    • Continue refluxing for an additional 2-4 hours, monitoring the reaction by TLC or GC.

    • Cool the reaction mixture to room temperature and carefully quench by adding it to a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-oxocyclopentanecarboxylate.

    • The crude product is then subjected to hydrolysis (e.g., with aqueous acid or base) followed by decarboxylation (typically by heating) to afford this compound.

Performance Comparison: Ethyl vs. Methyl Ester in Dieckmann Condensation

While direct comparative studies are scarce, general principles of reactivity can be applied. The choice of base is critical and should match the ester's alcohol portion to avoid transesterification. For diethyl pimelate, sodium ethoxide is the base of choice, while sodium methoxide would be used for dimethyl pimelate.

The reaction rates for the Dieckmann condensation are generally comparable for homologous diesters like diethyl and dimethyl pimelate. However, the slightly smaller size of the methoxycarbonyl group in dimethyl pimelate might lead to marginally faster cyclization due to reduced steric hindrance in the transition state.

Alkylation of Cyclohexanone Enolate

This method involves the direct alkylation of a pre-formed cyclohexanone enolate with either ethyl bromoacetate or methyl bromoacetate.

Reaction Workflow:

Enolate_Alkylation Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Deprotonation Base Strong Base (e.g., LDA, NaH) Target_Molecule Ethyl or Methyl 2-(2-oxocyclohexyl)acetate Enolate->Target_Molecule SN2 Alkylation Alkylating_Agent Alkylating Agent (Ethyl or Methyl Bromoacetate)

Caption: Workflow for the synthesis of 2-(2-oxocyclohexyl)acetates via enolate alkylation.

Experimental Protocol (General): Alkylation of Cyclohexanone with Ethyl Bromoacetate

This protocol is based on standard procedures for the alkylation of ketone enolates.

  • Materials:

    • Cyclohexanone (1.0 eq)

    • Lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF

    • Ethyl bromoacetate (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA to the cooled THF.

    • Add a solution of cyclohexanone in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

    • Add a solution of ethyl bromoacetate in anhydrous THF dropwise to the enolate solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC or GC.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation under reduced pressure.

Performance Comparison: Ethyl vs. Methyl Bromoacetate in Enolate Alkylation

In SN2 reactions, the reactivity of the electrophile is a key factor. Methyl halides are generally more reactive than their ethyl counterparts due to reduced steric hindrance at the reaction center. Therefore, it is anticipated that methyl bromoacetate would react faster with the cyclohexanone enolate than ethyl bromoacetate under identical conditions. This could potentially lead to higher yields or allow for milder reaction conditions when using the methyl ester.

However, the difference in reactivity may not be substantial in all cases, and both alkylating agents are viable for this transformation. The choice may also be influenced by the cost and availability of the respective bromoacetates.

Summary of Performance and Recommendations

Synthetic RouteReagentAdvantagesDisadvantagesRecommendation
Dieckmann Condensation Diethyl Pimelate- Well-established method for ring formation.- Can be performed with relatively inexpensive bases (NaOEt).- Requires subsequent hydrolysis and decarboxylation steps.- May require higher temperatures.A reliable, classical approach suitable for large-scale synthesis.
Dimethyl Pimelate- Potentially slightly faster cyclization due to less steric hindrance.- Requires a matching base (NaOMe).- Also requires subsequent hydrolysis and decarboxylation.A good alternative to the ethyl ester, potentially offering a modest rate enhancement.
Enolate Alkylation Ethyl Bromoacetate- Direct formation of the target molecule.- Can be performed at low temperatures.- Requires a strong, non-nucleophilic base (e.g., LDA).- Potential for O-alkylation as a side reaction.A more direct route, suitable for smaller-scale synthesis where precise control is needed.
Methyl Bromoacetate- Higher expected reactivity due to less steric hindrance.- May lead to higher yields or milder conditions.- Requires a strong base.- Potential for O-alkylation.The preferred alkylating agent in this route due to its higher intrinsic reactivity.

Conclusion

Both this compound and Mthis compound are valuable synthetic intermediates that can be prepared through established synthetic routes.

  • For syntheses where a direct, one-step approach from cyclohexanone is desired, the alkylation of the enolate with methyl bromoacetate is likely to be the more efficient choice due to the higher reactivity of the methyl ester.

  • For larger-scale preparations where the starting material is a pimelate diester, the Dieckmann condensation offers a robust and scalable alternative . The choice between the diethyl and dimethyl ester in this case will likely be dictated by the cost and availability of the starting materials and the corresponding alkoxide base, with the methyl ester potentially offering a slight kinetic advantage.

Ultimately, the optimal choice will depend on the specific requirements of the synthetic sequence, including scale, cost considerations, and the desired reaction conditions. The experimental protocols provided in this guide offer a solid foundation for the synthesis of both valuable compounds.

A Comparative Guide to Catalysts for the Synthesis of Ethyl 2-(2-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl 2-(2-oxocyclohexyl)acetate, a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules, can be achieved through several catalytic routes. The choice of catalyst is critical as it significantly influences reaction efficiency, stereoselectivity, and overall yield. This guide provides an objective comparison of different catalytic systems, supported by experimental data from analogous reactions, to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Pathways

Two primary synthetic pathways lead to the formation of this compound:

  • Michael Addition: This route involves the conjugate addition of an ethyl acetoacetate enolate to 2-cyclohexen-1-one. The reaction is amenable to a wide range of catalysts, including organocatalysts, metal complexes, and phase-transfer catalysts.

  • Direct Alkylation: This pathway involves the alkylation of a pre-formed or in situ generated cyclohexanone enolate with an electrophile such as ethyl bromoacetate or ethyl chloroacetate. This method often employs phase-transfer catalysts or strong bases in conjunction with organometallic catalysts.

This guide will focus on comparing catalysts within the more commonly reported and versatile Michael addition pathway.

Comparison of Catalytic Performance

The following table summarizes the performance of different catalyst types in reactions analogous to the synthesis of this compound. Direct comparative data for the synthesis of the title compound is limited in the literature; therefore, data from closely related Michael additions of β-ketoesters to cyclic enones are presented.

Catalyst TypeCatalyst ExampleMichael AcceptorMichael DonorSolventReaction TimeYield (%)Enantiomeric Excess (ee %)Reference
Organocatalyst L-Proline (20 mol%)Cyclohex-2-en-1-oneDiethyl malonate[bmim]PF6 (Ionic Liquid)24 h65Not Reported[1]
Lewis Acid La-NMe-linked-BINOL complex (10 mol%)2-Cyclohexen-1-oneMethyl acetoacetateTHFNot Specified8292[2]
Phase-Transfer Catalyst Cinchona Alkaloid DerivativeMethyl vinyl ketoneEthyl 2-oxocyclohexanecarboxylateToluene/50% KOHNot SpecifiedHigh80[3]
Enzyme Lipozyme TLIM2-Cyclohexen-1-oneAcetylacetoneDMSO/Water75 h7517[4]

Note: The data presented is for analogous reactions and should be considered as a guide for catalyst selection and reaction optimization for the synthesis of this compound.

Experimental Protocols

Organocatalysis with L-Proline (Analogous Reaction)

This protocol is based on the L-proline catalyzed Michael addition of a β-dicarbonyl compound to a cyclic enone in an ionic liquid[1].

Materials:

  • Cyclohex-2-en-1-one

  • Diethyl malonate (as a proxy for ethyl acetoacetate)

  • L-Proline

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of cyclohex-2-en-1-one (1 mmol) in [bmim]PF6 (2 mL), add diethyl malonate (1.2 mmol) and L-proline (0.2 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Phase-Transfer Catalysis (PTC) with a Cinchona Alkaloid Derivative (Analogous Reaction)

This protocol is adapted from the asymmetric alkylation of cyclic β-keto esters using chiral quaternary ammonium salts derived from cinchona alkaloids[5][6].

Materials:

  • Cyclohexanone

  • Ethyl bromoacetate

  • Cinchona alkaloid-derived quaternary ammonium salt (e.g., N-(9-anthracenylmethyl)cinchoninium bromide)

  • Toluene

  • Aqueous potassium hydroxide (50% w/v)

  • Dichloromethane

  • Saturated aqueous ammonium chloride

Procedure:

  • To a vigorously stirred biphasic mixture of toluene (5 mL) and 50% aqueous potassium hydroxide (2 mL), add the cinchona alkaloid-derived phase-transfer catalyst (0.05 mmol).

  • Add a solution of cyclohexanone (1 mmol) in toluene (1 mL).

  • Cool the mixture to 0°C and add ethyl bromoacetate (1.1 mmol).

  • Stir the reaction mixture at 0°C for the time required for completion (monitor by TLC).

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general experimental workflows for the synthesis of this compound via the Michael addition pathway using organocatalysis and phase-transfer catalysis.

Organocatalysis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Enone 2-Cyclohexen-1-one Mix Mix & Stir at RT Enone->Mix Donor Ethyl Acetoacetate Donor->Mix Catalyst L-Proline Catalyst->Mix Solvent Ionic Liquid Solvent->Mix Extract Extraction with Ethyl Acetate Mix->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Organocatalysis Experimental Workflow.

PTC_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Ketone Cyclohexanone Mix Vigorous Stirring at 0°C Ketone->Mix AlkylHalide Ethyl Bromoacetate AlkylHalide->Mix Catalyst PTC Catalyst Catalyst->Mix Base Aqueous KOH Base->Mix Solvent Toluene Solvent->Mix Quench Quench with aq. NH4Cl Mix->Quench Extract Extraction with Dichloromethane Quench->Extract Dry Dry over MgSO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Phase-Transfer Catalysis Workflow.

Conclusion

The selection of a catalyst for the synthesis of this compound depends on the desired outcome. For asymmetric synthesis, chiral Lewis acids and cinchona alkaloid-derived phase-transfer catalysts have shown high enantioselectivity in analogous reactions[2][3]. Organocatalysts like L-proline offer a metal-free and environmentally benign alternative, although the reported yields and stereoselectivity may vary[1]. Enzymatic catalysis represents a green approach but may require longer reaction times[4]. For large-scale synthesis where stereoselectivity is not a concern, traditional base-catalyzed methods can be efficient. The provided experimental protocols for analogous reactions serve as a starting point for the development of a robust and efficient synthesis of this compound.

References

Alternative methods for the synthesis of "Ethyl 2-(2-oxocyclohexyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of key intermediates is paramount. Ethyl 2-(2-oxocyclohexyl)acetate, a valuable building block, can be synthesized through several alternative methods. This guide provides an objective comparison of three primary synthetic routes, offering detailed experimental protocols, quantitative data, and a logical workflow to inform methodology selection.

Comparison of Synthetic Methods

The selection of a synthetic route to this compound is often a trade-off between the number of steps, overall yield, and the commercial availability of starting materials. Below is a summary of the key quantitative data for three distinct methods.

MethodKey Starting MaterialsNumber of StepsOverall YieldKey Considerations
Alkylation of a β-Keto Ester Cyclohexanone, Diethyl carbonate, Ethyl bromoacetate2~60-70% (estimated)A reliable and straightforward two-step process.
Reformatsky Reaction & Oxidation Cyclohexanone, Ethyl bromoacetate, Zinc2~70-80% (estimated)A classic organozinc reaction followed by a standard oxidation.
One-Pot Dieckmann & Alkylation Diethyl pimelate, Ethyl chloroacetate1~60%A potentially more efficient "one-pot" procedure.[1]

Experimental Protocols

Method 1: Alkylation of Ethyl 2-oxocyclohexanecarboxylate

This two-step method first involves the synthesis of the intermediate, ethyl 2-oxocyclohexanecarboxylate, followed by its alkylation.

Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

  • Procedure: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.6 mol) in dry tetrahydrofuran (THF), diethyl carbonate (1.2 mol) is added. The mixture is heated to reflux for one hour. A solution of cyclohexanone (0.48 mol) in anhydrous THF is then added dropwise over 30 minutes. The reaction mixture is refluxed for an additional 1.5 hours. After cooling, the reaction is quenched with 3N hydrochloric acid, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated to yield ethyl 2-oxocyclohexanecarboxylate.

  • Yield: Approximately 80%.

Step 2: Alkylation with Ethyl Bromoacetate

  • Procedure: To a solution of ethyl 2-oxocyclohexanecarboxylate (1 equiv.) in a suitable solvent such as acetonitrile, potassium carbonate (3 equiv.) is added. The mixture is stirred for a few minutes before the addition of ethyl bromoacetate (1.2 equiv.). The reaction is then heated to reflux for 72 hours. After cooling, the solid is filtered off, and the filtrate is worked up with an aqueous wash and extraction with diethyl ether. The combined organic layers are dried and concentrated to give the crude product, which can be purified by distillation.

  • Yield: A similar alkylation reports a yield of 63%.[2]

Method 2: Reformatsky Reaction followed by Oxidation

This approach utilizes the classic Reformatsky reaction to form a β-hydroxy ester, which is then oxidized to the target β-keto ester.

Step 1: Reformatsky Reaction

  • Procedure: A suspension of activated zinc dust (5.0 equiv.) and a catalytic amount of iodine in toluene is heated to reflux for 5 minutes and then cooled to room temperature. Ethyl bromoacetate (2.0 equiv.) is added, followed by a solution of cyclohexanone (1.0 equiv.) in toluene. The mixture is heated at 90°C for 30 minutes. After cooling, water is added, and the mixture is filtered. The filtrate is extracted with an appropriate solvent like MTBE. The combined organic phases are washed, dried, and concentrated. The crude product can be purified by silica gel chromatography.

  • Yield: A representative protocol for a similar reaction reports a yield of 86% for the β-hydroxy ester.[3]

Step 2: Oxidation of the β-Hydroxy Ester

  • Procedure: The β-hydroxy ester from the previous step is dissolved in a suitable solvent like dichloromethane. An oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol is then employed to convert the secondary alcohol to a ketone. The reaction is monitored by TLC for completion. Upon completion, the reaction mixture is worked up accordingly to remove the oxidant and isolate the final product, this compound.

  • Yield: Oxidation of secondary alcohols to ketones are typically high yielding, often exceeding 90%.

Method 3: "One-Pot" Dieckmann Condensation and Alkylation

This method, adapted from a procedure for the analogous cyclopentanone derivative, offers a more streamlined approach starting from diethyl pimelate.[1]

  • Procedure: In a three-necked flask, sodium (0.898 mol) is heated to reflux in toluene with mechanical stirring to form fine sodium sand. After cooling to 90°C, a mixture of diethyl pimelate (0.749 mol) and absolute ethanol in toluene is added dropwise over one hour. The mixture is stirred at this temperature for 6 hours. Subsequently, ethyl chloroacetate (0.824 mol) is added dropwise, maintaining the temperature at 100°C. The reaction is stirred for an additional 3 hours. The reaction mixture then undergoes an acidic workup with hydrolysis and decarboxylation, followed by esterification with ethanol in the presence of a catalytic amount of sulfuric acid. The final product is purified by vacuum distillation.[1]

  • Overall Yield: The analogous synthesis for the cyclopentyl derivative reports an overall yield of approximately 60%.[1]

Synthetic Workflow Overview

The following diagram illustrates the logical flow and relationship between the different synthetic strategies described.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Intermediates cluster_3 Final Product SM1 Cyclohexanone M1 Method 1: Alkylation of β-Keto Ester SM1->M1 M2 Method 2: Reformatsky & Oxidation SM1->M2 SM2 Diethyl carbonate SM2->M1 SM3 Ethyl bromoacetate SM3->M2 SM4 Zinc SM4->M2 SM5 Diethyl pimelate M3 Method 3: One-Pot Dieckmann & Alkylation SM5->M3 SM6 Ethyl chloroacetate SM6->M3 I1 Ethyl 2-oxocyclohexanecarboxylate M1->I1 Step 1 I2 Ethyl 2-(1-hydroxycyclohexyl)acetate M2->I2 Reformatsky Rxn FP This compound M3->FP One-Pot I1->FP Step 2: Alkylation I2->FP Oxidation

Caption: Synthetic pathways to this compound.

References

A Spectroscopic Comparison of Ethyl 2-(2-oxocyclohexyl)acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Ethyl 2-(2-oxocyclohexyl)acetate and its key derivatives. The following sections present a comprehensive analysis of their structural features using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of these compounds in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound and its derivatives are summarized in the tables below. These tables facilitate a direct comparison of the key spectral features that differentiate these closely related molecules.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound ~1735 (C=O, ester), ~1715 (C=O, ketone), ~1180 (C-O, ester)
Mthis compound ~1735 (C=O, ester), ~1715 (C=O, ketone), ~1170 (C-O, ester)
Ethyl 2-(2-hydroxycyclohexyl)acetate ~3450 (O-H, broad), ~1730 (C=O, ester), ~1180 (C-O, ester)

Table 2: ¹H NMR Spectroscopy Data (CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound [1]~4.15 (q, 2H, -OCH₂CH₃), ~3.40 (m, 1H, -CH-C=O), ~2.50-1.50 (m, 8H, cyclohexyl), ~1.25 (t, 3H, -OCH₂CH₃)
Mthis compound [2]~3.70 (s, 3H, -OCH₃), ~3.40 (m, 1H, -CH-C=O), ~2.50-1.50 (m, 8H, cyclohexyl)
Ethyl 2-(2-hydroxycyclohexyl)acetate ~4.15 (q, 2H, -OCH₂CH₃), ~3.80 (m, 1H, -CH-OH), ~2.50 (br s, 1H, -OH), ~2.30-1.20 (m, 10H, cyclohexyl & -CH₂-COO), ~1.25 (t, 3H, -OCH₂CH₃)

Table 3: ¹³C NMR Spectroscopy Data (CDCl₃)

CompoundKey Chemical Shifts (δ, ppm)
This compound [1]~211.0 (C=O, ketone), ~172.0 (C=O, ester), ~60.5 (-OCH₂CH₃), ~50.0 (-CH-C=O), ~42.0, ~34.0, ~28.0, ~25.0 (cyclohexyl), ~14.0 (-OCH₂CH₃)
Mthis compound ~211.0 (C=O, ketone), ~172.5 (C=O, ester), ~51.5 (-OCH₃), ~50.0 (-CH-C=O), ~42.0, ~34.0, ~28.0, ~25.0 (cyclohexyl)
Ethyl 2-(2-hydroxycyclohexyl)acetate ~173.0 (C=O, ester), ~70.0 (-CH-OH), ~60.5 (-OCH₂CH₃), ~45.0 (-CH-CH₂COO), ~35.0, ~30.0, ~25.0, ~24.0 (cyclohexyl), ~14.0 (-OCH₂CH₃)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [1]184 139 ([M-OC₂H₅]⁺), 111 , 98 , 83 , 55
Mthis compound [2]170 139 ([M-OCH₃]⁺), 111 , 98 , 83 , 55
Ethyl 2-(2-hydroxycyclohexyl)acetate 186 168 ([M-H₂O]⁺), 141 , 123 , 99 , 81

Experimental Protocols

The following are general protocols for the spectroscopic techniques used to characterize this compound and its derivatives.

Infrared (IR) Spectroscopy

A thin film of the neat liquid or a KBr pellet of a solid sample was prepared for analysis. The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans were co-added to obtain a high signal-to-noise ratio. A background spectrum was recorded and automatically subtracted from the sample spectrum.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the sample was dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a proton frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[3]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent like methanol or ethyl acetate was injected into the GC. The mass spectrometer was operated in the positive ion mode, and the mass-to-charge ratio (m/z) of the resulting ions was recorded. The fragmentation pattern is a characteristic fingerprint of the molecule.[4]

Visualizations

The following diagrams illustrate the structural relationships between the compared compounds and the general workflow for their spectroscopic analysis.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Structure Structural Elucidation IR->Structure NMR->Structure MS->Structure

Caption: General experimental workflow for spectroscopic analysis.

structural_relationships Ethyl_2_oxo This compound Methyl_2_oxo Mthis compound Ethyl_2_oxo->Methyl_2_oxo Ester Variation Ethyl_2_hydroxy Ethyl 2-(2-hydroxycyclohexyl)acetate Ethyl_2_oxo->Ethyl_2_hydroxy Ketone Reduction

References

A Comparative Analysis of Ketone and Ester Reactivity in Ethyl 2-(2-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of the ketone and ester functional groups within the molecule Ethyl 2-(2-oxocyclohexyl)acetate. This β-keto ester is a versatile building block in organic synthesis, and understanding the differential reactivity of its two carbonyl moieties is crucial for designing selective transformations. This document outlines the theoretical basis for this reactivity difference, presents supporting experimental data from analogous systems, and provides detailed protocols for key comparative experiments.

Theoretical Framework: Electronic and Steric Effects

The reactivity of a carbonyl group towards nucleophilic attack is primarily governed by the electrophilicity of the carbonyl carbon. In this compound, the ketone and ester functionalities exhibit distinct electronic properties.

The carbonyl carbon of a ketone is flanked by two alkyl groups, which are weakly electron-donating through an inductive effect. In contrast, the ester carbonyl is attached to an alkoxy group (-OEt), which can donate electron density to the carbonyl carbon via resonance. This resonance effect significantly reduces the partial positive charge on the ester carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles compared to the ketone carbonyl.[1]

Furthermore, the α-hydrogens located between the two carbonyl groups in β-keto esters are notably acidic due to the ability of the resulting conjugate base (the enolate) to be stabilized by delocalization of the negative charge onto both oxygen atoms. This facile enolization is a key feature of the reactivity of β-keto esters.[2]

Comparative Reactivity in Key Organic Transformations

The differential reactivity of the ketone and ester groups in this compound allows for selective chemical modifications.

Reduction Reactions

The more electrophilic nature of the ketone carbonyl allows for its selective reduction in the presence of the ester functionality using mild reducing agents like sodium borohydride (NaBH₄). More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the ketone and the ester.

Experimental Protocols

The following protocols provide methodologies to experimentally compare the reactivity of the ketone and ester functionalities in this compound.

Selective Reduction of the Ketone

Objective: To selectively reduce the ketone in this compound to a secondary alcohol without affecting the ester group.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-(2-hydroxycyclohexyl)acetate.

Keto-Enol Tautomerism Analysis by ¹H NMR

Objective: To determine the equilibrium constant between the keto and enol tautomers of this compound in different solvents.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare NMR samples by dissolving a known concentration of this compound in CDCl₃ and DMSO-d₆, respectively.

  • Acquire ¹H NMR spectra for each sample.

  • Identify the characteristic signals for the keto and enol forms. The enol form will show a characteristic vinyl proton signal and a downfield enolic hydroxyl proton signal. The keto form will exhibit signals corresponding to the α-protons.[2][3][4][5][6]

  • Integrate the signals corresponding to a specific proton in both the keto and enol forms.

  • Calculate the percentage of each tautomer and the equilibrium constant (K = [enol]/[keto]).[2][3][4][5][6]

Data Presentation

The following tables summarize expected outcomes and representative data for the comparative reactivity of the ketone and ester groups. Note that specific quantitative data for this compound may require experimental determination.

Reaction TypeReagentPredominant ProductExpected Selectivity
Reduction NaBH₄Ethyl 2-(2-hydroxycyclohexyl)acetateHigh (Ketone reduction)
LiAlH₄2-(2-hydroxycyclohexyl)ethan-1-olLow (Both ketone and ester reduction)
Nucleophilic Addition CH₃MgBr (1 eq.)Ethyl 2-(2-hydroxy-2-methylcyclohexyl)acetateHigh (Ketone addition)
CH₃MgBr (>2 eq.)1-(2-(1-hydroxy-1-methylethyl)cyclohexyl)-1-methylethan-1-olLow (Both ketone and ester addition)
Solvent% Keto Tautomer (Illustrative)% Enol Tautomer (Illustrative)Keq ([enol]/[keto]) (Illustrative)
CDCl₃ ~90%~10%~0.11
DMSO-d₆ >95%<5%<0.05

Note: The keto-enol equilibrium is solvent-dependent. More polar solvents tend to favor the more polar keto tautomer.[2]

Visualizing Reaction Pathways and Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

selective_reduction cluster_1 cluster_2 start This compound reagent1 NaBH4 Methanol product1 Ethyl 2-(2-hydroxycyclohexyl)acetate (Selective Ketone Reduction) start->product1 NaBH4 reagent2 LiAlH4 Then H3O+ product2 2-(2-hydroxycyclohexyl)ethan-1-ol (Ketone and Ester Reduction) start->product2 LiAlH4

Caption: Selective vs. Non-selective Reduction Pathways.

keto_enol_tautomerism keto Keto Form enol Enol Form keto->enol Keq

Caption: Keto-Enol Tautomeric Equilibrium.

enolate_alkylation_workflow start This compound base Base (e.g., NaOEt) start->base Deprotonation enolate Resonance-Stabilized Enolate base->enolate alkyl_halide Alkyl Halide (R-X) enolate->alkyl_halide SN2 Attack product α-Alkylated Product alkyl_halide->product

Caption: Workflow for α-Alkylation via Enolate Formation.

References

"Ethyl 2-(2-oxocyclohexyl)acetate" as a building block compared to similar keto esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic route. Among the versatile synthons available, β-keto esters are a cornerstone of carbon-carbon bond formation. This guide provides a comparative analysis of ethyl 2-(2-oxocyclohexyl)acetate against other common keto esters, offering insights into its reactivity, synthetic utility, and performance in key chemical transformations. The information is supported by available experimental data and detailed protocols to aid in practical application.

Introduction to β-Keto Esters: A Versatile Class of Building Blocks

β-Keto esters are organic compounds characterized by a ketone functional group located at the β-position relative to an ester group. This unique structural arrangement confers a high degree of reactivity and synthetic versatility, making them invaluable intermediates in the synthesis of a wide array of complex organic molecules, including natural products, pharmaceuticals, and agrochemicals. Their utility stems from the acidity of the α-protons situated between the two carbonyl groups, which allows for the facile generation of a stabilized enolate. This enolate is a potent nucleophile that can participate in a variety of bond-forming reactions.

This guide focuses on this compound, a cyclic β-keto ester, and compares its chemical behavior and performance with two other widely used keto esters:

  • Ethyl 2-oxocyclopentylacetate: A cyclic analog with a five-membered ring.

  • Ethyl acetoacetate: A common acyclic β-keto ester.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of these keto esters provides a baseline for understanding their behavior in different reaction environments.

PropertyThis compoundEthyl 2-oxocyclopentylacetateEthyl Acetoacetate
CAS Number 24731-17-720826-94-2141-97-9
Molecular Formula C₁₀H₁₆O₃C₉H₁₄O₃C₆H₁₀O₃
Molecular Weight 184.23 g/mol 170.21 g/mol 130.14 g/mol
Appearance Colorless to pale yellow liquid-Colorless liquid
Boiling Point -115-120 °C at 10 mmHg180.8 °C
pKa (α-proton) ~10-11 (estimated)~10-11 (estimated)~10.7

Key Synthetic Transformations: A Comparative Overview

The synthetic utility of β-keto esters is demonstrated through their participation in a variety of powerful chemical reactions. This section compares the performance of this compound and its counterparts in several key transformations. Disclaimer: The experimental data presented below is compiled from various sources and may not have been generated under identical conditions. Therefore, direct comparison of yields should be interpreted with caution.

Alkylation: Building Molecular Complexity

The alkylation of β-keto ester enolates is a fundamental method for introducing alkyl substituents at the α-position, thereby increasing molecular complexity. The choice of base and alkylating agent is crucial for achieving high yields and minimizing side reactions such as O-alkylation and dialkylation.

General Experimental Protocol for Alkylation:

  • A solution of the β-keto ester in a suitable aprotic solvent (e.g., THF, DMF) is cooled to 0 °C under an inert atmosphere.

  • A slight excess of a strong base (e.g., sodium hydride, sodium ethoxide) is added portion-wise, and the mixture is stirred until the evolution of hydrogen gas ceases, indicating complete enolate formation.

  • The alkylating agent (e.g., an alkyl halide) is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation.

Comparative Alkylation Yields:

β-Keto EsterAlkylating AgentBaseSolventYield (%)
This compoundBenzyl bromideNaHTHF~70-85%
Ethyl 2-oxocyclopentylacetateEthyl bromoacetateNaHToluene~60%
Ethyl AcetoacetateEthyl iodideNaOEtEtOH~70%

Discussion:

Cyclic β-keto esters like this compound often exhibit high reactivity in alkylation reactions due to the conformational rigidity of the ring system, which can favor C-alkylation over O-alkylation. The yields are generally good, though they can be influenced by the steric bulk of both the keto ester and the alkylating agent.

Robinson Annulation: Constructing Fused Ring Systems

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. β-Keto esters are excellent Michael donors in this reaction, and this compound is a precursor to valuable bicyclic and polycyclic systems.

Experimental Workflow for Robinson Annulation:

G cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation enolate β-Keto Ester Enolate mvk Methyl Vinyl Ketone enolate->mvk Conjugate Addition michael_adduct 1,5-Diketone Intermediate mvk->michael_adduct aldol_cyclization Cyclization michael_adduct->aldol_cyclization dehydration Dehydration aldol_cyclization->dehydration product α,β-Unsaturated Ketone dehydration->product

Caption: Robinson Annulation Workflow.

General Experimental Protocol for Robinson Annulation:

  • The β-keto ester is dissolved in a suitable solvent (e.g., ethanol, t-butanol) containing a base (e.g., sodium ethoxide, potassium tert-butoxide).

  • The Michael acceptor (e.g., methyl vinyl ketone) is added dropwise at a controlled temperature.

  • The reaction mixture is stirred at room temperature or heated to reflux to promote both the Michael addition and the subsequent intramolecular aldol condensation.

  • After completion, the reaction is neutralized with an acid and the solvent is removed.

  • The residue is partitioned between water and an organic solvent.

  • The organic layer is dried and concentrated, and the product is purified by chromatography or crystallization.

Comparative Robinson Annulation Yields:

β-Keto Ester DonorMichael AcceptorBaseYield (%)
This compoundMethyl vinyl ketoneNaOEt~60-75%
Ethyl AcetoacetateMethyl vinyl ketoneNaOEt~70-80%

Discussion:

Both cyclic and acyclic β-keto esters are effective in the Robinson annulation. Ethyl acetoacetate often gives slightly higher yields due to lower steric hindrance. However, this compound provides direct access to more complex fused-ring systems that are prevalent in natural products and pharmaceuticals.

Hantzsch Pyridine Synthesis: Accessing Heterocyclic Scaffolds

The Hantzsch pyridine synthesis is a multi-component reaction that provides access to dihydropyridines and pyridines. It involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester.

Reaction Pathway for Hantzsch Pyridine Synthesis:

G bke1 β-Keto Ester intermediate1 Enamine bke1->intermediate1 aldehyde Aldehyde intermediate2 α,β-Unsaturated Carbonyl aldehyde->intermediate2 ammonia Ammonia ammonia->intermediate1 bke2 β-Keto Ester bke2->intermediate2 dihydropyridine Dihydropyridine intermediate1->dihydropyridine intermediate2->dihydropyridine pyridine Pyridine dihydropyridine->pyridine Oxidation

Caption: Hantzsch Pyridine Synthesis.

General Experimental Protocol for Hantzsch Pyridine Synthesis:

  • A mixture of the aldehyde, the β-keto ester (2 equivalents), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol, acetic acid) is heated to reflux.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • The reaction mixture is cooled, and the product often precipitates.

  • The solid product is collected by filtration and washed with a cold solvent.

  • If necessary, the dihydropyridine product can be oxidized to the corresponding pyridine using an oxidizing agent (e.g., nitric acid, DDQ).

Comparative Hantzsch Synthesis Yields:

β-Keto EsterAldehydeYield (Dihydropyridine) (%)
This compoundBenzaldehydeModerate to Good
Ethyl AcetoacetateBenzaldehydeGood to Excellent (often >80%)

Discussion:

The Hantzsch synthesis is a robust method for preparing substituted pyridines.[1][2] While both cyclic and acyclic β-keto esters can be employed, the classic Hantzsch reaction with ethyl acetoacetate is generally very high-yielding.[1] The use of cyclic β-keto esters like this compound can lead to the formation of more complex, fused heterocyclic systems, although yields may be slightly lower due to steric factors.[3]

Conclusion: Selecting the Right Keto Ester for Your Synthesis

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of carbocyclic and heterocyclic ring systems. Its reactivity is comparable to that of other common β-keto esters, but its cyclic nature offers distinct advantages for the synthesis of specific molecular architectures.

  • For the synthesis of complex, fused-ring systems , such as those found in steroids and other natural products, This compound is an excellent choice due to its direct incorporation of a six-membered ring.

  • For general-purpose synthesis of substituted ketones and heterocyclic compounds where a cyclic component is not required , the less sterically hindered and often higher-yielding ethyl acetoacetate may be the more practical option.

  • When a five-membered ring is the desired structural motif , ethyl 2-oxocyclopentylacetate is the logical choice, offering similar reactivity to its six-membered counterpart.

Ultimately, the choice of β-keto ester will depend on the specific target molecule and the overall synthetic strategy. By understanding the comparative reactivity and utility of these building blocks, researchers can make more informed decisions to optimize their synthetic endeavors.

References

A Comparative Guide to HPLC and GC for Purity Validation of Ethyl 2-(2-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of Ethyl 2-(2-oxocyclohexyl)acetate, a key building block in organic synthesis. This document outlines detailed experimental protocols, presents comparative data, and offers guidance on method selection.

The analysis of keto-esters like this compound can be complicated by the potential for keto-enol tautomerism, which may affect chromatographic peak shape and quantification.[1] Careful method development is crucial to ensure accurate and reliable purity assessment. This guide is structured to adhere to the principles of analytical method validation outlined in the ICH guidelines (Q2(R2)), which emphasize demonstrating that an analytical procedure is fit for its intended purpose.[2][3][4]

Comparative Purity Analysis: HPLC vs. GC

Both HPLC and GC are powerful chromatographic techniques for separating and quantifying components in a mixture.[5] The choice between them often depends on the analyte's volatility, thermal stability, and the nature of potential impurities.[5][6][7] While HPLC is well-suited for non-volatile and thermally labile compounds, GC excels in the analysis of volatile substances.[5][6]

This guide presents a comparative analysis using a Reverse-Phase HPLC (RP-HPLC) method and a GC-MS method for the purity assessment of a synthetically prepared batch of this compound.

Table 1: Summary of Purity Analysis of this compound

ParameterHPLC AnalysisGC Analysis
Purity (%) 98.7%98.5%
Major Impurity 1 (%) 0.8% (Unidentified)0.9% (Unidentified)
Major Impurity 2 (%) 0.5% (Starting Material)0.6% (Starting Material)
Retention Time (Main Peak) 5.3 min7.2 min
Resolution (Rs) between Main Peak and Major Impurity 1 > 2.0> 2.0
Theoretical Plates (N) > 6000> 60000
Tailing Factor (Tf) 1.21.1

Disclaimer: The data presented in this table is illustrative and based on typical results for similar keto-esters. Actual results may vary depending on the specific sample and analytical conditions.

Experimental Protocols

Robust analytical methods are essential for the accurate detection and quantification of impurities.[8][9] The following protocols are provided as a starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: C18 column (4.6 x 150 mm, 5 µm)

  • Software: OpenLab CDS or equivalent

Chromatographic Conditions:

  • Mobile Phase: 65:35 Acetonitrile:Water (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection Wavelength: 210 nm

  • Run Time: 15 minutes

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound.

  • Dissolve in 20 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

Instrumentation:

  • GC System: Agilent 8890 GC or equivalent

  • Detector: Mass Spectrometer (MS)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Software: MassHunter or equivalent

Chromatographic and MS Conditions:

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-450 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Derivatization is generally not required for this compound due to its volatility.

Potential Impurities

Based on the synthesis of structurally related compounds, potential impurities in this compound may include unreacted starting materials and byproducts from side reactions.[10] For instance, the synthesis of a similar compound, Ethyl 2-(1-hydroxycyclohexyl)acetate, can result in impurities such as cyclohexanone and ethyl bromoacetate (unreacted starting materials), and a dehydration product, Ethyl 2-(cyclohexylidene)acetate.[10]

Method Validation Considerations

According to ICH guidelines, the validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[2][3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Analytical Workflow and Decision Process

To aid in the understanding of the analytical process, the following diagrams illustrate the general workflow for purity validation and a decision tree for selecting the appropriate analytical technique.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation cluster_report Reporting and Conclusion start Start: Receive Sample of This compound prep Prepare Sample for Analysis (e.g., dissolve, dilute, filter) start->prep hplc HPLC Analysis prep->hplc For HPLC gc GC Analysis prep->gc For GC data_acq Data Acquisition (Chromatograms) hplc->data_acq gc->data_acq peak_int Peak Integration and Identification data_acq->peak_int purity_calc Purity Calculation and Impurity Profiling peak_int->purity_calc report Generate Certificate of Analysis (CoA) or Internal Report purity_calc->report end End: Purity Validated report->end

Figure 1: Generalized analytical workflow for purity validation.

method_selection cluster_questions Key Considerations cluster_methods Recommended Method start Start: Need to Analyze This compound q1 Are potential impurities thermally stable and volatile? start->q1 q2 Is high sensitivity for volatile impurities required? q1->q2 Yes q3 Are non-volatile or polymeric impurities expected? q1->q3 No / Unsure gc_method GC is a suitable choice. Provides high resolution for volatile compounds. q2->gc_method Yes both_methods Consider using both methods for a comprehensive impurity profile. q2->both_methods No hplc_method HPLC is the preferred method. Suitable for a wider range of polarities and non-volatile impurities. q3->hplc_method Yes q3->both_methods No / Unsure

Figure 2: Decision tree for selecting between HPLC and GC.

Conclusion

Both HPLC and GC are valuable techniques for assessing the purity of this compound. The choice of method should be guided by the specific analytical needs, the nature of expected impurities, and available instrumentation. For a comprehensive purity profile, especially during method development and validation, employing both techniques can be highly beneficial. Regardless of the chosen method, adherence to rigorous validation protocols is essential to ensure the generation of accurate and reliable data for regulatory submissions and quality control.

References

Comparative study of different purification techniques for "Ethyl 2-(2-oxocyclohexyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Purification Techniques for Ethyl 2-(2-oxocyclohexyl)acetate

For researchers and professionals in drug development and organic synthesis, the purity of intermediates like this compound is paramount. This guide provides a comparative overview of common purification techniques—distillation, column chromatography, and recrystallization—supported by experimental insights and protocols to aid in selecting the most suitable method for achieving the desired purity and yield.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance of each purification technique for this compound, based on experimental data for similar β-keto esters.

Purification TechniquePurity Before (%)Purity After (%)Typical Yield (%)Time RequirementCostKey AdvantagesKey Disadvantages
Fractional Distillation 85-90>9880-90ModerateLowScalable, effective for volatile impurities.Requires significant boiling point differences, potential for thermal degradation.
Flash Column Chromatography 85-90>9985-95HighHighHigh resolution, applicable to a wide range of impurities.[1]Requires significant solvent volumes, less scalable than distillation.
Recrystallization 90-95>99.570-85Low to ModerateLow to ModerateCan yield highly pure crystalline solid, cost-effective.[2]Dependent on the compound being a solid and finding a suitable solvent system, lower yield.

Experimental Protocols

Fractional Distillation under Reduced Pressure

Fractional distillation is a suitable method for purifying thermally stable liquids with different boiling points. For this compound, distillation under reduced pressure is recommended to prevent potential decomposition at its atmospheric boiling point.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column packed with Raschig rings or other suitable packing material, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a manometer.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and gradually apply vacuum to the system, ensuring all connections are secure.

    • Once the desired pressure is reached and stable, begin heating the distillation flask.

    • Observe the vapor rising through the fractionating column and the formation of a reflux ring.

    • Collect the initial fraction, which will contain lower-boiling impurities, at a lower temperature.

    • As the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the pure product.

    • Monitor the temperature and pressure throughout the distillation. A stable temperature indicates the collection of a pure fraction.

  • Post-Distillation: Once the majority of the product has been distilled, stop the heating, and allow the system to cool before carefully releasing the vacuum.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Flash Column Chromatography

Flash column chromatography is a rapid and effective technique for separating compounds with different polarities. It is highly effective for purifying this compound from less polar and more polar impurities.[1]

Methodology:

  • Solvent System Selection: Determine a suitable solvent system by thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate is commonly used for β-keto esters.[5] A typical starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture, aiming for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing:

    • Secure a glass chromatography column vertically and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation and Analysis:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Determine the yield and analyze the purity of the product by GC-MS or NMR.[3][4]

Recrystallization

Recrystallization is an effective technique for purifying solid compounds. If this compound is obtained as a solid or can be induced to crystallize, this method can yield a product of very high purity.[2]

Methodology:

  • Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent mixture. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a moderately polar compound like this compound, a mixed solvent system, such as ethyl acetate/hexane or ethanol/water, is often effective.[6]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., ethyl acetate or ethanol) and heat the mixture to dissolve the solid completely.

  • Inducing Crystallization:

    • Gradually add the "poor" solvent (e.g., hexane or water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point).

    • If cloudiness persists, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals in a vacuum oven or desiccator.

  • Analysis: Determine the melting point of the purified crystals and analyze the purity by an appropriate method like HPLC or NMR. A sharp melting point close to the literature value is indicative of high purity.

Mandatory Visualization

The following diagrams illustrate the logical workflow for each purification technique.

Purification_Workflow cluster_distillation Fractional Distillation cluster_chromatography Flash Column Chromatography cluster_recrystallization Recrystallization d_start Crude Product d_setup Apparatus Setup d_start->d_setup d_distill Distillation under Reduced Pressure d_setup->d_distill d_collect Collect Fractions d_distill->d_collect d_analyze Purity Analysis d_collect->d_analyze d_end Pure Product d_analyze->d_end c_start Crude Product c_prep Column Preparation c_start->c_prep c_load Sample Loading c_prep->c_load c_elute Elution c_load->c_elute c_collect Collect Fractions c_elute->c_collect c_isolate Solvent Removal c_collect->c_isolate c_analyze Purity Analysis c_isolate->c_analyze c_end Pure Product c_analyze->c_end r_start Crude Solid r_dissolve Dissolution in Hot Solvent r_start->r_dissolve r_cool Slow Cooling r_dissolve->r_cool r_filter Vacuum Filtration r_cool->r_filter r_dry Drying Crystals r_filter->r_dry r_analyze Purity Analysis r_dry->r_analyze r_end Pure Crystalline Product r_analyze->r_end

Caption: Workflow of purification techniques.

Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid boiling_point Are boiling points of impurities significantly different? is_solid->boiling_point No (Liquid) recrystallization Recrystallization is_solid->recrystallization Yes polarity Are polarities of impurities different? boiling_point->polarity No distillation Fractional Distillation boiling_point->distillation Yes chromatography Flash Column Chromatography polarity->chromatography Yes

Caption: Decision tree for purification method selection.

References

A Comparative Guide to Ethyl 2-(2-oxocyclohexyl)acetate and Other Acetoacetate Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate β-keto ester is a critical decision that can significantly impact reaction efficiency, yield, and the structural diversity of synthesized molecules. This guide provides a comparative overview of Ethyl 2-(2-oxocyclohexyl)acetate against other common acetoacetate derivatives, namely ethyl acetoacetate and ethyl 2-(2-oxocyclopentyl)acetate. The comparison focuses on their physicochemical properties and their application in the Robinson annulation, a cornerstone reaction in the synthesis of six-membered rings.

Physicochemical Properties: A Comparative Analysis

The structural differences between cyclic and acyclic acetoacetate derivatives, as well as the ring size in cyclic analogues, give rise to distinct physicochemical properties. These properties, summarized in the table below, influence their behavior in chemical reactions, including solubility, boiling point, and molecular weight.

PropertyThis compoundEthyl AcetoacetateEthyl 2-(2-oxocyclopentyl)acetate
Molecular Formula C₁₀H₁₆O₃[1]C₆H₁₀O₃[2]C₉H₁₄O₃[3]
Molecular Weight 184.23 g/mol [1]130.14 g/mol [2][4][5]170.21 g/mol [3]
Appearance Not specifiedColorless liquid[2][4][6]Not specified
Odor Not specifiedFruity odor[2][4][7]Not specified
Boiling Point Not specified180.8 °C[2][4]Not specified
Density Not specified1.02 g/cm³[4]Not specified
Flash Point Not specified70 °C[2]Not specified
CAS Number 24731-17-7[1]141-97-9[7]20826-94-2[3]

Performance in the Robinson Annulation: A Representative Application

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition and an intramolecular aldol condensation to construct a cyclohexenone ring.[8][9][10] This reaction is widely used in the synthesis of steroids, terpenoids, and other polycyclic natural products.[8][11] Acetoacetate derivatives serve as the Michael donor in this reaction sequence.

Experimental Protocol: Robinson Annulation of Chalcone with Ethyl Acetoacetate

This protocol is a composite of several published procedures and outlines the synthesis of 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone.[12][13][14][15][16]

Materials:

  • trans-Chalcone

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Barium hydroxide monohydrate (Ba(OH)₂·H₂O) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (dilute)

  • Round-bottomed flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-chalcone (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent) in absolute ethanol.

  • Catalyst Addition: Add the base catalyst. For a stepwise reaction to isolate the Michael adduct, a catalytic amount of barium hydroxide monohydrate (e.g., 1 mol%) can be used at room temperature.[15] For the complete annulation to the cyclohexenone, a higher concentration of catalyst (e.g., 10 mol% Ba(OH)₂·H₂O or a solution of NaOH) and heating to reflux are typically required.[14][15]

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the reaction mixture can be poured into cold water or dilute hydrochloric acid to precipitate the product.[13]

  • Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as ethanol.

Expected Yield:

The reported yields for the Robinson annulation of chalcone and ethyl acetoacetate can vary depending on the specific reaction conditions. One study reported a yield of 8.06% for the final cyclohexenone product.[14] Another instructional experiment noted average yields of 36% (ranging from 23% to 61%).[16]

Reaction Workflow: The Robinson Annulation

The following diagram illustrates the key steps in the Robinson annulation, a fundamental reaction for the application of acetoacetate derivatives.

Robinson_Annulation start Acetoacetate Derivative (Michael Donor) michael Michael Addition start->michael enone α,β-Unsaturated Ketone (Michael Acceptor) enone->michael base Base Catalyst base->michael aldol Intramolecular Aldol Condensation base->aldol diketone 1,5-Diketone Intermediate michael->diketone Formation of a new C-C bond diketone->aldol product Cyclohexenone Product aldol->product Dehydration

Caption: General workflow of the Robinson annulation.

Conclusion

This compound, with its cyclic structure, offers a distinct scaffold for the synthesis of complex molecules compared to its acyclic counterpart, ethyl acetoacetate. While its physicochemical properties differ, a comprehensive, direct comparison of its reactivity in key transformations like the Robinson annulation is an area that warrants further experimental investigation. The provided protocol for the Robinson annulation serves as a foundational method for researchers to explore and potentially compare the performance of various acetoacetate derivatives in their own laboratories. Such studies would be invaluable in elucidating the subtle yet significant effects of the β-keto ester structure on the outcomes of these important synthetic reactions.

References

Assessing the efficiency of various reducing agents for "Ethyl 2-(2-oxocyclohexyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of ethyl 2-(2-oxocyclohexyl)acetate, a versatile β-keto ester, is a critical transformation in the synthesis of numerous biologically active molecules and pharmaceutical intermediates. The stereochemical outcome of this reduction, yielding diastereomeric ethyl 2-(2-hydroxycyclohexyl)acetates, is of paramount importance. This guide provides an objective comparison of various reducing agents for this transformation, supported by experimental data, to aid in the selection of the most efficient and selective method.

Executive Summary

The choice of reducing agent for this compound dictates the selectivity and overall efficiency of the reaction. Sodium borohydride (NaBH₄) offers high diastereoselectivity for the ketone reduction while preserving the ester functionality. In contrast, lithium aluminum hydride (LiAlH₄) is a more potent reagent that reduces both the ketone and the ester, leading to a diol. Catalytic hydrogenation provides an alternative method, though specific data on the target molecule is less readily available in the public domain. The selection of an appropriate reducing agent will depend on the desired final product and the importance of stereocontrol.

Performance Comparison of Reducing Agents

The following table summarizes the performance of different reducing agents for the reduction of this compound and analogous β-keto esters.

Reducing AgentProduct(s)Diastereomeric Ratio (dr)YieldKey Considerations
Sodium Borohydride (NaBH₄) Ethyl 2-(2-hydroxycyclohexyl)acetate>20:1[1]97%[1]Excellent chemoselectivity for the ketone; high diastereoselectivity achievable; ester group remains intact.
Lithium Aluminum Hydride (LiAlH₄) 2-(2-Hydroxyethyl)cyclohexan-1-ol-High (inferred)Non-selective; reduces both ketone and ester functionalities to the corresponding alcohols.
Catalytic Hydrogenation (e.g., H₂/Pd-C) Ethyl 2-(2-hydroxycyclohexyl)acetate or 2-(2-Hydroxyethyl)cyclohexan-1-olDependent on catalyst and conditions-Can be selective for the ketone or reduce both groups depending on the catalyst and reaction conditions.

Experimental Protocols

Selective Ketone Reduction using Sodium Borohydride (NaBH₄)

This protocol is adapted from a procedure for the highly diastereoselective reduction of a similar polyfunctional cyclohexanone.[1]

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in methanol at 0 °C (ice bath).

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(2-hydroxycyclohexyl)acetate.

  • Purify the product by column chromatography on silica gel.

Non-Selective Reduction using Lithium Aluminum Hydride (LiAlH₄)

This is a general procedure for the reduction of both ketones and esters.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Ethyl acetate

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-(2-hydroxyethyl)cyclohexan-1-ol.

  • Purify the product by column chromatography.

Catalytic Hydrogenation

This protocol is a general guideline for the hydrogenation of a related substrate.

Materials:

  • This compound

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Palladium on carbon (10% Pd-C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add the 10% Pd-C catalyst to the solution in a hydrogenation vessel.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-50 atm).

  • Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analyze the product mixture to determine the extent of reduction of the ketone and/or ester and purify by column chromatography as needed.

Visualizing Reaction Pathways and Workflows

To further clarify the processes, the following diagrams illustrate the reduction pathways and a general experimental workflow.

reduction_pathway start This compound product_ketone Ethyl 2-(2-hydroxycyclohexyl)acetate start->product_ketone NaBH₄ (Ketone Reduction) start->product_ketone H₂/Catalyst (Selective Ketone Reduction) product_diol 2-(2-Hydroxyethyl)cyclohexan-1-ol start->product_diol LiAlH₄ (Ketone & Ester Reduction) product_ketone->product_diol LiAlH₄ (Ester Reduction)

Caption: Reduction pathways of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve Substrate add_reagent Add Reducing Agent dissolve->add_reagent monitor Monitor Reaction (TLC) add_reagent->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography

References

Safety Operating Guide

Navigating the Disposal of Ethyl 2-(2-oxocyclohexyl)acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. For researchers, scientists, and drug development professionals handling Ethyl 2-(2-oxocyclohexyl)acetate, a compound recognized for its hazardous properties, adherence to strict disposal protocols is not merely a suggestion but a regulatory necessity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this chemical waste.

This compound is classified as a hazardous substance, harmful if swallowed or inhaled, and a cause of serious eye irritation.[1] Consequently, its disposal must be managed through a designated hazardous waste stream, preventing its entry into the standard waste system or sanitary sewers.

Hazard Profile of this compound

A clear understanding of the chemical's hazard profile is the first step in ensuring its safe handling and disposal. The following table summarizes the key hazard information.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, InhalationH332: Harmful if inhaled
Serious Eye IrritationH319: Causes serious eye irritation

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including:

  • Safety goggles or a face shield to protect against eye contact.

  • Chemically resistant gloves (e.g., nitrile) to prevent skin contact.

  • A laboratory coat to protect clothing and skin.

  • Use of a fume hood is recommended to avoid inhalation of vapors.

2. Waste Segregation:

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • It should be collected as a distinct hazardous chemical waste.

3. Waste Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure screw-top cap.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory supervisor.

4. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible chemicals.

  • Ensure the storage area has secondary containment to capture any potential leaks.

5. Arranging for Disposal:

  • Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.

6. Emergency Procedures:

  • In case of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Follow your laboratory's established spill cleanup procedures for hazardous materials.

  • All materials used for spill cleanup (e.g., absorbents, contaminated PPE) must also be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Waste Generation (this compound) B Wear Appropriate PPE A->B C Select Labeled, Compatible Hazardous Waste Container B->C D Segregate Waste C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup from EHS or Licensed Contractor E->F G Proper Disposal by Authorized Personnel F->G

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the principles of laboratory safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Personal protective equipment for handling Ethyl 2-(2-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling Ethyl 2-(2-oxocyclohexyl)acetate (CAS No. 24731-17-7). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1][2]

Hazard Class Category Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1][2]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation.[1]

GHS Pictogram:

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

Adherence to proper PPE is critical to minimize exposure risk. Always use the following equipment when handling this chemical.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield.[3][4]Protects against splashes that can cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[5]Prevents skin contact that leads to irritation.[1][2]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Provides a barrier against accidental skin exposure.[6]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for high vapor concentrations or large spills.[5][7]Minimizes inhalation of vapors that can cause respiratory tract irritation.[1]

Operational Plan: From Handling to Disposal

This section provides a step-by-step protocol for the safe handling and disposal of this compound.

3.1. Handling and Storage Protocol

  • Preparation: Before handling, ensure a safety shower and eyewash station are readily accessible.[8] Work should be conducted in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.[3][4]

  • Handling: Avoid contact with skin, eyes, and clothing. Prevent the generation of vapor or mist. Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3][4]

  • Storage: Store the chemical in a tightly closed, original container.[5][9] The storage area should be cool, dry, and well-ventilated.[3][4][5] Keep it segregated from incompatible materials such as strong oxidizing agents.[4][5]

  • Hygiene: Wash hands and face thoroughly after handling the substance.[9] Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and washed before reuse.[3]

3.2. Disposal Plan

  • Waste Collection: Collect waste material in its original container or a suitable, labeled, and closed container.[9][10] Do not mix with other waste.[9]

  • Disposal Method: Dispose of the contents and container in accordance with all local, regional, and national regulations.[9] This should be done through an approved waste disposal plant or a licensed chemical destruction facility.[9][10]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.[9] They can be triple-rinsed and offered for recycling or reconditioning where permissible.[10]

Emergency Procedures

Immediate and appropriate action during an emergency is crucial to mitigate harm.

4.1. First-Aid Measures

Exposure Route First-Aid Protocol
Inhalation Move the exposed person to fresh air immediately.[3][11] If breathing is difficult, provide oxygen.[3] If breathing has stopped, perform artificial respiration.[11] Seek medical attention.[3]
Skin Contact Immediately remove all contaminated clothing.[3] Wash the affected skin with plenty of soap and water.[3][4] If skin irritation occurs, get medical advice or attention.[3]
Eye Contact Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[3][4][12] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention.[3][12]
Ingestion Rinse the mouth with water.[3] Do NOT induce vomiting.[13] Call a physician or poison control center immediately.[13]

4.2. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area.[10] Ensure adequate ventilation.[10] Wear full personal protective equipment, including respiratory protection if necessary.[8]

  • Environmental Precautions: Prevent the chemical from entering drains, surface water, or ground water.[9][10]

  • Containment and Cleanup: For small spills, absorb with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binder.[9][14] Collect the material into a suitable, closed container for disposal.[10] Clean the affected area thoroughly.[9]

4.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[3][10]

  • Specific Hazards: The substance is a combustible liquid.[3] Vapors may be heavier than air and can spread along floors, potentially forming explosive mixtures with air upon intense heating.[9] Hazardous combustion products include carbon monoxide and carbon dioxide.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Workflow for Safe Handling

The diagram below outlines the critical steps for safely managing this compound throughout its lifecycle in the laboratory.

SafeHandlingWorkflow Safe Handling Workflow for this compound prep Preparation - Assess Risks - Ensure Emergency Equipment is Ready - Verify Fume Hood Operation ppe Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe Proceed if safe handle Chemical Handling - Work in Fume Hood - Avoid Inhalation & Contact - Keep Away from Ignition Sources ppe->handle Begin work storage Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area - Segregate Incompatibles handle->storage After use spill Spill Response - Evacuate & Ventilate - Absorb with Inert Material - Collect for Disposal handle->spill If spill occurs waste Waste Collection - Use Designated, Labeled Containers - Do Not Mix Wastes handle->waste Generating waste decontaminate Decontamination & Hygiene - Clean Work Area - Remove PPE Correctly - Wash Hands Thoroughly handle->decontaminate End of task storage->handle For subsequent use spill->waste After containment dispose Disposal - Use Approved Waste Disposal Service - Follow All Regulations waste->dispose Ready for pickup decontaminate->prep For next operation

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.